molecular formula C5H11ClO B1582243 1-(2-Chloroethoxy)propane CAS No. 42149-74-6

1-(2-Chloroethoxy)propane

Cat. No.: B1582243
CAS No.: 42149-74-6
M. Wt: 122.59 g/mol
InChI Key: BHDSGQOSIWVMJW-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)propane is a useful research compound. Its molecular formula is C5H11ClO and its molecular weight is 122.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-2-4-7-5-3-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDSGQOSIWVMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194982
Record name 1-(2-Chloroethoxy)propane
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Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42149-74-6
Record name 1-(2-Chloroethoxy)propane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethoxy)propane
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Record name 1-(2-Chloroethoxy)propane
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Record name 1-(2-chloroethoxy)propane
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Foundational & Exploratory

1-(2-Chloroethoxy)propane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of the physical, chemical, and safety properties of 1-(2-Chloroethoxy)propane, an important intermediate in various organic syntheses. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure safe and effective handling and application.

Introduction and Scope

This compound, also known by synonyms such as 2-Chloroethyl propyl ether and n-Propoxyethylchloride, is a colorless liquid characterized by an ether functional group and a chloroalkyl substituent.[1][] Its unique bifunctional nature, possessing both an ether linkage and a reactive chlorine atom, makes it a versatile reagent in the synthesis of more complex molecules through reactions like nucleophilic substitution.[1][3] This guide will delve into the critical physical and chemical parameters of this compound, outline essential safety protocols, and provide a framework for its practical application in a laboratory setting.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is fundamental to predicting the reactivity and physical behavior of this compound. The molecule consists of a propyl group linked via an ether oxygen to a 2-chloroethyl group.

Caption: Chemical structure of this compound.

This structure leads to a specific set of identifiers crucial for unambiguous documentation and procurement.

IdentifierValueSource(s)
CAS Number 42149-74-6[1][4][5][6][7]
Molecular Formula C₅H₁₁ClO[1][][4][6]
Molecular Weight 122.59 g/mol [3][4][8]
IUPAC Name This compound[][8]
SMILES CCCOCCCl[][4][8]
InChI Key BHDSGQOSIWVMJW-UHFFFAOYSA-N[1][][5]
EINECS Number 255-685-0[6][8][9]

Core Physical Properties

The physical properties of this compound dictate its behavior under various experimental conditions, influencing choices regarding reaction setup, purification methods, and storage. These properties are summarized below.

PropertyValueUnitSource(s)
Appearance Colorless to Almost Colorless Clear Liquid-[1][][10]
Boiling Point 129-132°C[][5][6][11]
Melting Point -60°C[][3][5][6]
Density 0.96 - 0.97g/cm³[3][5][6][11]
Refractive Index 1.4157 - 1.4177-[5][6][11]
Flash Point 28 - 29°C[3][5][6][12]
Vapor Pressure 13.7 ± 0.2mmHg at 25°C[6][10]
Water Solubility 6.2g/L at 20°C[5][10][11]

Safety and Handling

Due to its flammability and toxicity, stringent safety protocols must be observed when handling this compound.[3] The compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[12][13]

GHS Hazard Information
Pictogram(s) GHS02 (Flammable)
Signal Word Danger
Hazard Statements H226: Flammable liquid and vapor.[4][12] H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][9][12] P233: Keep container tightly closed.[4][9][12] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][9][12] P301+P316: IF SWALLOWED: Get emergency medical help immediately.[9][12] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][12] P403+P235: Store in a well-ventilated place. Keep cool.[9][12]
Recommended Handling Protocol

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Dispensing cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat prep_fumehood Ensure work is conducted in a certified chemical fume hood prep_ppe->prep_fumehood prep_spillkit Locate and verify spill kit accessibility prep_fumehood->prep_spillkit handle_ground Ground and bond container and receiving equipment prep_spillkit->handle_ground handle_dispense Dispense slowly using spark-proof tools handle_ground->handle_dispense handle_seal Keep container tightly sealed when not in use handle_dispense->handle_seal cleanup_dispose Dispose of contaminated materials per institutional guidelines handle_seal->cleanup_dispose cleanup_wash Wash hands and exposed skin thoroughly after handling cleanup_dispose->cleanup_wash cleanup_store Store in a designated flammables area, locked up cleanup_wash->cleanup_store

Caption: Recommended safe handling workflow for this compound.

Reactivity and Synthetic Utility

The primary mode of reactivity for this compound involves nucleophilic substitution at the carbon atom bonded to the chlorine.[3] This reaction is typically an SN2 process, making the compound a useful precursor for introducing the propoxyethyl moiety into a target molecule.

General Synthesis Route

This compound can be synthesized from 2-propoxyethanol by reaction with a chlorinating agent such as thionyl chloride.[3]

reactant 2-Propoxyethanol (C₃H₇OCH₂CH₂OH) reagent + Thionyl Chloride (SOCl₂) reactant->reagent product This compound (C₃H₇OCH₂CH₂Cl) reagent->product Reflux byproducts + SO₂ + HCl product->byproducts

Caption: Synthesis of this compound from 2-propoxyethanol.

This reaction provides a reliable method for producing high-purity this compound for research and development purposes.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its utility in organic synthesis is significant, but its hazardous nature necessitates a thorough understanding of and adherence to strict safety protocols. The data and guidelines presented in this document are intended to provide researchers and scientists with the foundational knowledge required for the safe and effective use of this compound in their work.

References

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  • ChemBK. 2-Propoxyethyl Chloride. [Link]

  • Cheméo. Chemical Properties of Propane, 1-(2-chloroethoxy)- (CAS 42149-74-6). [Link]

  • PubChem. 1-Chloro-3-(2-chloroethoxy)propane | C5H10Cl2O | CID 12284237. [Link]

Sources

"1-(2-Chloroethoxy)propane" chemical structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Chloroethoxy)propane

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 42149-74-6), a bifunctional organic compound of significant interest in synthetic chemistry. The document delineates its chemical structure, physicochemical properties, and established synthesis protocols, with a focus on the mechanistic principles that govern its reactivity. As a versatile intermediate, its utility is highlighted by its reactive chloroalkyl group and stable ether linkage, making it a valuable building block in the agrochemical and pharmaceutical sectors. This guide offers researchers and development professionals a detailed examination of its synthesis, applications, and critical safety protocols, grounded in authoritative references.

Core Chemical Identity and Properties

This compound, also known by synonyms such as 2-Chloroethyl propyl ether and 2-Propoxyethyl chloride, is an aliphatic chloroether.[1][2] Its structure features a propyl group attached to an ether oxygen, which is in turn bonded to a 2-chloroethyl moiety. This arrangement confers a dual reactivity: the ether linkage is generally stable under many reaction conditions, while the terminal chlorine atom serves as a leaving group for nucleophilic substitution reactions.[1][3] This makes the molecule an effective agent for introducing the propoxyethyl group into larger molecular scaffolds.[4]

Chemical Structure and Formula

The molecular formula for this compound is C₅H₁₁ClO.[4][5] Its structure is characterized by a propane backbone connected through an ether bridge to a chloro-substituted ethyl group.[6]

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

Quantitative data for this compound is critical for experimental design, process scale-up, and safety assessments. The following table summarizes its key identifiers and physical properties as compiled from authoritative chemical databases and suppliers.

PropertyValueSource(s)
IUPAC Name This compound[5][7]
CAS Number 42149-74-6[1][4][7]
Molecular Formula C₅H₁₁ClO[1][5]
Molecular Weight 122.59 g/mol [2][5]
Appearance Colorless to almost colorless clear liquid[1][6][8]
Boiling Point 129-146 °C[2][6][9]
Density 0.96 - 1.04 g/cm³[6][9]
Flash Point 28 °C[2]
Water Solubility 6.2 g/L (at 20 °C)[2]
InChIKey BHDSGQOSIWVMJW-UHFFFAOYSA-N[5][7]

Synthesis, Mechanism, and Experimental Protocol

The primary industrial and laboratory synthesis of this compound involves the chlorination of its corresponding alcohol, 2-propoxyethanol. This transformation is efficiently achieved using thionyl chloride (SOCl₂), a common and effective reagent for converting alcohols to alkyl chlorides.[3][10]

Synthesis Reaction and Causality

The reaction proceeds via the conversion of the hydroxyl group of 2-propoxyethanol into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.[3]

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂): Chosen over other chlorinating agents like HCl because it avoids the use of high pressures or temperatures and produces gaseous by-products that are easily removed, simplifying purification.

  • Catalyst (Pyridine or DMF): A base like pyridine or a nucleophilic catalyst like N,N-dimethylformamide (DMF) is often used in small quantities.[11][12] The catalyst accelerates the reaction by activating the thionyl chloride and neutralizing the HCl by-product, preventing potential side reactions.

G start Start Materials: 2-Propoxyethanol Thionyl Chloride (SOCl₂) Catalyst (e.g., Pyridine) reaction Charge Reactor & Initiate Reaction - Add 2-propoxyethanol and catalyst. - Heat to 35-45°C. - Slowly add SOCl₂ dropwise. start->reaction 1. Charging control Maintain Temperature Control - Control addition rate to keep reaction temp at 50-55°C. - Gaseous by-products (SO₂, HCl) evolve. reaction->control 2. Controlled Addition heating Drive Reaction to Completion - After addition, heat to 90-100°C until gas evolution ceases. - Hold for 2-4 hours. control->heating 3. Heating workup Quench & Neutralize - Cool crude product. - Add water for hydrolysis and/or solid alkali to neutralize excess SOCl₂. heating->workup 4. Workup separation Phase Separation / Filtration - Separate aqueous layer or filter out solid salts. workup->separation 5. Purification product Final Product: This compound (Purity >98.5%) separation->product 6. Isolation

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is synthesized from established patent literature and represents a standard laboratory procedure.[11][12][13] The self-validating nature comes from the clear state changes (gas evolution) and defined temperature points that confirm reaction progression.

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser, a constant pressure dropping funnel, a thermometer, and a magnetic stirrer. Ensure the setup is connected to a gas scrubber (e.g., a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gas.

  • Charging Reagents: Charge the flask with 2-propoxyethanol (1.0 mole equivalent) and the catalyst, such as pyridine (0.01 mole equivalent).[11]

  • Initiation: Begin stirring and heat the mixture to approximately 40°C.[12]

  • Thionyl Chloride Addition: Add thionyl chloride (1.1-1.2 mole equivalent) to the dropping funnel and add it dropwise to the reaction mixture.[12] The rate of addition should be carefully controlled to maintain the reaction temperature between 50-55°C.[11] Vigorous gas evolution will be observed.

  • Reaction Completion: After the addition is complete, slowly heat the mixture to 90-100°C and maintain this temperature for 2-4 hours, or until the gas evolution ceases completely.[11]

  • Workup and Purification: Cool the reaction mixture to room temperature. Slowly add water to hydrolyze any remaining thionyl chloride. Transfer the mixture to a separatory funnel, separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with brine, and finally dry it over anhydrous magnesium sulfate.

  • Validation: The final product can be purified by distillation. The identity and purity should be confirmed by Gas Chromatography (GC) and spectroscopic methods (e.g., ¹H NMR, IR). A purity of >98.5% is typically achievable with this method.[11]

Applications in Research and Drug Development

This compound is primarily utilized as a synthetic intermediate or building block.[3][4] Its bifunctional nature allows for the strategic introduction of the propoxyethyl ether moiety into target molecules.

  • Agrochemical Synthesis: It is a key raw material in the preparation of the herbicide pretilachlor.[13] Pretilachlor is a selective, pre-emergence herbicide used extensively in rice cultivation.

  • Pharmaceutical and Fine Chemical Synthesis: The compound serves as an alkylating agent in the synthesis of more complex organic molecules.[1] The terminal chlorine is susceptible to nucleophilic displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), making it a versatile tool for creating new C-N, C-S, and C-O bonds. It is described as a useful reagent for synthesizing biologically active small molecules.[14]

  • Industrial Applications: It is also used in the production of propionate esters through reaction with propionic acid.[15]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

  • GHS Hazard Classification: The compound is classified as a flammable liquid and vapor (H226) and is toxic if swallowed or inhaled (H301+H331).[5]

  • Handling Precautions:

    • Work must be conducted in a well-ventilated area or a chemical fume hood.[16]

    • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[17]

    • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]

    • Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[16][17]

  • Storage:

    • Store in a tightly closed container in a designated flammables storage area that is cool, dry, and well-ventilated.[2][17]

    • Ground and bond containers and receiving equipment to prevent static sparks.[16]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis pathway and significant utility in applied chemistry. Its straightforward structure, which combines a stable ether linkage with a reactive alkyl chloride, makes it an essential building block for constructing complex molecules in the agrochemical and fine chemical industries. Understanding its reactivity, synthesis mechanism, and handling requirements is paramount for its safe and effective use in research and development settings.

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A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Chloroethoxy)propane (CAS 42149-74-6)

Executive Summary

This compound (CAS No. 42149-74-6) is a chloroalkyl ether that serves as a pivotal intermediate in advanced organic synthesis.[1] Structurally defined by a propyl ether and a 2-chloroethyl group, its reactivity is centered on the chloroethoxy moiety, making it a versatile building block.[2][3] While it may not be a household name, this compound is indispensable in the synthesis pathways of high-value commercial products, most notably in the agrochemical sector.[1] This guide provides an in-depth analysis of its chemical properties, field-proven synthesis protocols, core reactivity, and critical applications, with a focus on the practical considerations essential for laboratory and process chemistry professionals.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a colorless liquid with a characteristic ether-like odor.[3][4] Its physical and chemical data are summarized below.

Key Physicochemical Properties

The properties of this compound have been reported with some variability in the literature, which is common depending on the experimental conditions and purity. The following table consolidates the available data.

PropertyValueSource(s)
CAS Number 42149-74-6[5][6]
Molecular Formula C₅H₁₁ClO[3][6]
Molecular Weight 122.59 g/mol [4][6]
Appearance Clear, colorless liquid[3][4]
Boiling Point 129 °C - 146 °C[2][4][7]
Melting Point -60 °C[4][8]
Density 0.97 - 1.04 g/cm³ at 20 °C[4][7]
Flash Point 28 - 29 °C[4][8]
Solubility Soluble in organic solvents; low solubility in water[3][4][7]
Refractive Index (n20/D) 1.48 (lit.)[2]
Spectroscopic Signature for Structural Verification

For unambiguous identification, spectroscopic analysis is essential. The expected NMR and IR data provide a reliable fingerprint for this molecule.

  • ¹H NMR: Researchers should anticipate characteristic signals for the propyl group (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the OCH₂) and the chloroethoxy group (two triplets, one for the OCH₂ and another for the CH₂Cl).[2]

  • ¹³C NMR: Key signals are expected around ~70 ppm for the OCH₂ carbons and a distinct upfield signal at approximately ~45 ppm for the carbon bearing the chlorine atom (CH₂Cl).[2]

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. The most diagnostic feature is the strong C-O-C stretching band characteristic of ethers.

  • Mass Spectrometry (GC-MS): This technique is valuable for confirming the molecular weight and analyzing fragmentation patterns to further validate the structure.[6]

Synthesis Protocol: From Alcohol to Chloroether

The most prevalent and industrially viable method for synthesizing this compound is the nucleophilic chlorination of its corresponding alcohol, 2-propoxyethanol, using thionyl chloride (SOCl₂).[4][9] This method is efficient and avoids the generation of large volumes of aqueous waste, a significant advantage in process chemistry.[10]

Reaction Mechanism and Rationale

The reaction proceeds via the conversion of the hydroxyl group of 2-propoxyethanol into a good leaving group, which is then displaced by a chloride ion. Thionyl chloride is an ideal reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.[4] The use of a catalyst, such as pyridine or N,N-dimethylformamide (DMF), accelerates the reaction.[11]

G cluster_reactants Reactants cluster_process Process Steps cluster_products Products & Byproducts R1 2-Propoxyethanol P1 1. Mix 2-Propoxyethanol and Catalyst R1->P1 R2 Thionyl Chloride (SOCl₂) P3 3. Slow, dropwise addition of Thionyl Chloride (Maintain Temp < 65°C) R2->P3 R3 Catalyst (e.g., Pyridine/DMF) R3->P1 P2 2. Heat to 40°C P1->P2 P2->P3 P4 4. Heat and hold until gas evolution ceases P3->P4 Reaction Occurs Gas SO₂ + HCl (gaseous) P3->Gas Prod This compound (Crude Product) P4->Prod P5 5. Cool reaction mixture P6 6. Neutralize with solid alkali (e.g., NaOH) P5->P6 P7 7. Filter to remove salts P6->P7 FinalProd Purified Product P7->FinalProd Solid Inorganic Salts P7->Solid Prod->P5

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and safety.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a constant-pressure dropping funnel, a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂), and a thermometer.

  • Charge Reactants: Charge the flask with 2-propoxyethanol (1.0 eq) and the catalyst (e.g., a combination of pyridine at 0.3% by mass and N,N-dimethylformamide at 0.55% by mass relative to the alcohol).[11]

  • Initial Heating: Begin stirring and gently heat the mixture to approximately 40°C.[11]

  • Thionyl Chloride Addition (Critical Step): Charge the dropping funnel with thionyl chloride (1.2-1.5 eq). Add the thionyl chloride dropwise to the reaction mixture. Causality: This reaction is highly exothermic. Slow, controlled addition is critical to maintain the reaction temperature between 60-65°C, preventing runaway reactions and the formation of undesirable byproducts.[11] Vigorous evolution of SO₂ and HCl gas will be observed.

  • Reaction Completion: After the addition is complete, continue heating the mixture until gas evolution ceases. Then, maintain the temperature for an additional 1-2 hours to ensure the reaction goes to completion.[10]

  • Cooling and Neutralization: Cool the resulting crude product to room temperature. Slowly add powdered or pelletized solid alkali (e.g., sodium hydroxide or potassium hydroxide) in portions with stirring. Causality: Using solid alkali directly neutralizes excess thionyl chloride and HCl without introducing water, which would complicate the workup and potentially hydrolyze the product. This creates a non-aqueous workup, simplifying purification.[10][11]

  • Purification: Filter the mixture to remove the inorganic salts. The filtrate is the final product, this compound, which can be further purified by vacuum distillation if required for high-purity applications.

Core Reactivity & Key Industrial Application: Pretilachlor Synthesis

The utility of this compound lies in the reactivity of its carbon-chlorine bond, which is susceptible to nucleophilic attack. This follows a classic Sₙ2 mechanism, where a nucleophile displaces the chloride ion.[4]

SN2_Mechanism Nu_label Nucleophile (Nu⁻) TS [Nu---CH₂(CH₂OR)---Cl]⁻ Nu_label->TS Backside Attack CCl_bond R-O-CH₂-CH₂-Cl (Substrate) CCl_bond->TS TS_label Transition State Prod_bond R-O-CH₂-CH₂-Nu + Cl⁻ TS->Prod_bond Inversion of Configuration Prod_label Product

Caption: Generalized Sₙ2 reaction mechanism for this compound.

A significant industrial application leveraging this reactivity is the synthesis of Pretilachlor , a selective chloroacetamide herbicide used extensively for weed control in rice cultivation.[2][11] In this process, this compound acts as the alkylating agent.

Synthesis of Pretilachlor Intermediate

The key step is the mono-N-alkylation of 2,6-diethylaniline with this compound.[2]

Pretilachlor_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 2,6-Diethylaniline Deprotonation 1. Deprotonation of Aniline to form Nucleophile Aniline->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation AlkylatingAgent This compound Alkylation 2. Sₙ2 Attack on This compound AlkylatingAgent->Alkylation Deprotonation->Alkylation Anilide Nucleophile Intermediate 2,6-Diethyl-N-(2-propoxyethyl)aniline (Pretilachlor Precursor) Alkylation->Intermediate

Caption: Synthesis pathway for the Pretilachlor intermediate.

Experimental Workflow: N-Alkylation
  • Deprotonation: In a suitable anhydrous solvent (e.g., THF), 2,6-diethylaniline is treated with a strong base like sodium hydride (NaH) to deprotonate the amine, forming the potent anilide nucleophile.[2]

  • Alkylation: this compound is added to the solution. The anilide attacks the carbon atom bonded to chlorine, displacing the chloride ion and forming the C-N bond.[2]

  • Workup: The reaction is quenched, and the product, 2,6-diethyl-N-(2-propoxyethyl)aniline, is isolated and purified. This intermediate is then further processed to yield Pretilachlor.

Analytical Quality Control

For researchers and drug development professionals, ensuring the purity of starting materials is non-negotiable. Gas chromatography (GC) is the primary technique for analyzing the purity of this compound and quantifying any residual starting material (2-propoxyethanol) or byproducts.[2]

General GC Method Parameters:

  • Column: A non-polar or mid-polarity column (e.g., DB-5 or equivalent).

  • Injector: Split/splitless injector, typically at 250°C.

  • Detector: Flame Ionization Detector (FID), typically at 280°C.

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~240°C.

  • Carrier Gas: Helium or Hydrogen.

This method provides excellent resolution, allowing for accurate quantification and impurity profiling, which is crucial for process monitoring and quality assurance.[2]

Safety, Handling, and Toxicology

This compound is a hazardous chemical that requires strict adherence to safety protocols.

GHS Hazard Classification
Hazard ClassCategoryStatementSource(s)
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[5][6]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[5][6]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][12]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][12]
Safe Handling and Storage Protocols
  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][13]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The compound is flammable, and its vapor can form explosive mixtures with air.[12][13] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials.

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[5] Do not let the chemical enter drains.[5]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate emergency medical help.[5]

References

  • Cheméo. (n.d.). Chemical Properties of Propane, 1-(2-chloroethoxy)- (CAS 42149-74-6). [Link]

  • PubChem - NIH. (n.d.). This compound | C5H11ClO | CID 123506. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Synthesis. [Link]

  • Eventt Chem. (n.d.). What is this compound - Properties & Specifications. [Link]

  • Chemsrc. (2025). This compound | CAS#:42149-74-6. [Link]

  • LookChem. (n.d.). Cas 42149-74-6, this compound. [Link]

  • Google Patents. (2016). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • Google Patents. (2016). CN105461521A - The synthetic method of 2-chloroethyl propyl ether.

Sources

A Senior Application Scientist's Guide to 1-(2-Chloroethoxy)propane: Synthesis, Applications, and Core Principles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-(2-Chloroethoxy)propane, a versatile chloroalkyl ether. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document moves beyond simple data recitation. It delves into the causality behind its synthesis, its functional role in complex molecular construction, and the necessary protocols for its safe and effective use.

Compound Identification and Nomenclature

This compound is an organic compound characterized by a propyl ether group and a chloroethyl moiety.[1] This structure makes it a valuable bifunctional reagent in organic synthesis. Due to IUPAC naming conventions and historical usage, it is known by several synonyms. Understanding these is critical for comprehensive literature and database searches.

Common Synonyms:

  • 2-Propoxyethyl Chloride[2]

  • 2-Chloroethyl Propyl Ether[1]

  • 1-Chloro-2-propoxyethane[1]

  • n-Propoxyethylchloride[3]

The Chemical Abstracts Service (CAS) number for this compound is 42149-74-6 .[2]

Physicochemical Properties: A Comparative Overview

The utility of a chemical reagent is fundamentally dictated by its physical properties. These characteristics influence reaction conditions, purification strategies, and storage requirements. The data below has been consolidated from various chemical data sources for ease of comparison.

PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO[2][4]
Molecular Weight 122.59 g/mol [2][5]
Appearance Colorless to almost colorless liquid[1][6]
Density 0.96 - 0.967 g/cm³[2][6]
Boiling Point 129-132 °C[2][4]
Melting Point -60 °C[2][4]
Flash Point 28 °C[2][4]
Water Solubility 6.2 g/L (at 20 °C)[2][6]
Refractive Index 1.4157 - 1.4177[2][6]

Synthesis Protocol: Chlorination of 2-Propoxyethanol

From a practical standpoint, the most common and industrially relevant synthesis of this compound involves the chlorination of the corresponding alcohol, 2-propoxyethanol. Thionyl chloride (SOCl₂) is the preferred chlorinating agent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[7][8]

Mechanistic Rationale

The reaction proceeds via the conversion of the alcohol's hydroxyl group into a better leaving group. Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. A nucleophilic attack by the chloride ion, either from the thionyl chloride itself or from the HCl byproduct, then displaces the chlorosulfite group in an Sₙ2-type mechanism, yielding the desired alkyl chloride.[7] The use of a catalyst, such as pyridine or N,N-dimethylformamide (DMF), is often employed to accelerate the reaction.[9]

Experimental Workflow Diagram

The following diagram outlines the key stages of synthesis, from raw materials to the purified final product.

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification reagents 1. Reagent Charging - 2-Propoxyethanol - Catalyst (e.g., Pyridine) reaction 2. Controlled Addition - Add Thionyl Chloride (SOCl₂) dropwise - Maintain Temp: 55-65°C reagents->reaction Exothermic Control is critical reflux 3. Reaction Completion - Heat to reflux - Monitor gas evolution (SO₂, HCl) reaction->reflux quench 4. Neutralization - Cool reaction mixture - Add solid alkali (e.g., Na₂CO₃) to quench excess SOCl₂ reflux->quench separation 5. Phase Separation - Hydrolysis (add water) - Separate organic layer quench->separation purify 6. Final Purification - Fractional distillation under  atmospheric pressure separation->purify product Purified This compound (>99% Purity) purify->product

Caption: Synthesis and purification workflow for this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative example and should be adapted and optimized based on available equipment and safety infrastructure.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a constant-pressure dropping funnel, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ gas).

  • Reagent Charging: Charge the flask with 2-propoxyethanol (1.0 eq) and a catalytic amount of N,N-dimethylformamide (0.05 eq).[9]

  • Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (1.2 eq). Begin stirring and slowly add the thionyl chloride dropwise to the flask. The reaction is exothermic; control the addition rate to maintain the internal temperature between 55-65°C.[9]

  • Reaction Drive: Once the addition is complete, heat the mixture to reflux (approx. 70-80°C) and maintain for 2-3 hours, or until gas evolution ceases. This ensures the reaction proceeds to completion.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and diethyl ether. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by fractional distillation (boiling point ~129-132 °C) to yield pure this compound.[10]

Applications in Synthesis: A Versatile Building Block

The chemical architecture of this compound, featuring both an ether linkage and a reactive chloroalkane, makes it a valuable intermediate.[1] Its primary function is as an alkylating agent in nucleophilic substitution reactions.[7]

Agrochemical Synthesis: The Case of Pretilachlor

A prominent industrial application of this compound is in the synthesis of the herbicide Pretilachlor.[2][11] This chloroacetanilide herbicide is crucial for weed management in rice cultivation.[2] In the synthesis pathway, this compound is used to alkylate 2,6-diethylaniline, introducing the 2-propoxyethyl group onto the nitrogen atom.[7] This step is fundamental to building the final herbicidally active molecule.

G reactant1 2,6-Diethylaniline (Nucleophile) product 2,6-Diethyl-N-(2-propoxyethyl)benzenamine (Intermediate) reactant1->product + reactant2 This compound (Alkylating Agent) reactant2->product SN2 Reaction (Base Promoted) final_product Pretilachlor (Herbicide) product->final_product Further Acylation

Sources

Spectroscopic Data for 1-(2-Chloroethoxy)propane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical research and development, the unambiguous structural elucidation of molecules is paramount. 1-(2-Chloroethoxy)propane (CAS No. 42149-74-6), a chloroalkyl ether, serves as a versatile intermediate in organic synthesis.[1][2] Its utility in creating more complex molecules necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data itself, but the underlying scientific rationale for its interpretation. This document is intended for researchers and professionals who require a robust, validated understanding of this compound's spectroscopic signature.

Molecular Structure and Spectroscopic Assignment

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a simple yet informative structure with five distinct carbon environments and five corresponding proton environments, making it an excellent subject for multi-technique spectroscopic verification.

The molecular formula is C₅H₁₁ClO, with a molecular weight of 122.59 g/mol .[1]

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary data points for full structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of each proton, their relative numbers, and the connectivity to neighboring protons. The electron-withdrawing effects of the ether oxygen and the chlorine atom cause significant downfield shifts for adjacent protons (protons on C3, C4, and C5).[3]

Data Summary: ¹H NMR of this compound

Assigned Protons Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1 (-CH₃) ~0.9 Triplet (t) 3H ~7.4
H-2 (-CH₂-) ~1.6 Sextet 2H ~7.4
H-3 (-O-CH₂-) ~3.5 Triplet (t) 2H ~6.7
H-4 (-O-CH₂-) ~3.7 Triplet (t) 2H ~5.8
H-5 (-CH₂-Cl) ~3.6 Triplet (t) 2H ~5.8

Data interpreted from spectrum provided by ChemicalBook.[4]

Interpretation and Causality:

  • H-1 Protons: The terminal methyl group protons are the most shielded, appearing furthest upfield as a triplet due to coupling with the two adjacent H-2 protons (n+1 rule, 2+1=3).

  • H-2 Protons: These methylene protons are adjacent to both the methyl group (3 protons) and a methylene group (2 protons). They are thus split into a sextet (3+2+1=6).

  • H-3, H-4, H-5 Protons: The protons on carbons C3, C4, and C5 are all deshielded by the adjacent electronegative oxygen or chlorine atoms, shifting them significantly downfield.[3] The protons on C3 and C4 are adjacent to the ether oxygen, placing them in the typical 3.4-4.5 ppm range for α-protons in ethers. The protons on C5 are adjacent to the chlorine atom, also resulting in a downfield shift. The observed signals around 3.5-3.7 ppm are triplets, consistent with coupling to their two-proton neighbors.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.0 ppm.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their chemical nature. The presence of five distinct signals in the ¹³C NMR spectrum is a key validation point for the structure of this compound.[1]

Data Summary: Predicted ¹³C NMR of this compound

Assigned Carbon Chemical Shift (δ, ppm)
C-1 (-CH₃) ~10.5
C-2 (-CH₂-) ~22.8
C-5 (-CH₂-Cl) ~42.7
C-4 (-O-CH₂-) ~70.9
C-3 (-O-CH₂-) ~72.3

Chemical shifts are estimated based on standard values for similar functional groups. An experimental spectrum is noted as available in the PubChem database.[1]

Interpretation and Causality:

  • Alkyl Carbons (C-1, C-2): These carbons are in a typical alkane environment and appear in the upfield region of the spectrum.

  • Halogenated Carbon (C-5): The carbon directly bonded to the chlorine atom is deshielded and shifted downfield to ~42.7 ppm.

  • Ether Carbons (C-3, C-4): The carbons bonded to the ether oxygen are significantly deshielded due to the oxygen's electronegativity, appearing furthest downfield in the 70-75 ppm range.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample Preparation: Use a more concentrated sample if possible (~20-50 mg in ~0.7 mL of CDCl₃).

  • Instrument Setup: Tune the probe to the ¹³C frequency.

  • Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A much larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is characterized by strong absorptions from the C-O ether linkage and C-H alkane bonds.[5]

Data Summary: Key IR Absorptions for this compound

Wavenumber (cm⁻¹) Bond Vibration Intensity
2850-3000 C-H (sp³) Stretch Strong
1050-1150 C-O Stretch (Ether) Strong
650-850 C-Cl Stretch Medium-Strong

Data interpreted from the NIST Gas-Phase Infrared Database.[5]

Interpretation and Causality:

  • C-H Stretch: The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in saturated (sp³) systems.

  • C-O Stretch: The most diagnostic peak for this molecule is the strong absorption in the 1050-1150 cm⁻¹ region, which is the hallmark of an ether's C-O single bond stretching vibration.

  • C-Cl Stretch: The presence of the carbon-chlorine bond is confirmed by a medium to strong absorption in the fingerprint region, typically between 650 and 850 cm⁻¹.

Experimental Protocol: Acquiring an ATR-IR Spectrum

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to piece together its structure. Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation.

The mass spectrum of this compound shows a weak or absent molecular ion peak at m/z 122/124 (due to ³⁵Cl and ³⁷Cl isotopes) but reveals a characteristic fragmentation pattern.[6]

Data Summary: Major Fragments in the EI Mass Spectrum

m/z Proposed Fragment Ion Notes
73 [CH₃CH₂CH₂-O-CH₂]⁺ α-cleavage, loss of CH₂Cl radical
63/65 [CH₂Cl]⁺ Isotopic pattern for one Cl atom
59 [CH₃CH₂CH₂-O]⁺ Cleavage of C-O bond
43 [CH₃CH₂CH₂]⁺ Propyl cation, often the base peak

Data interpreted from the NIST Mass Spectrometry Data Center.[6]

Interpretation and Fragmentation Pathways: The fragmentation of ethers and alkyl halides is well-understood.[7][8][9] The initial ionization event typically removes a non-bonding electron from the oxygen or chlorine atom.

  • α-Cleavage: The most common fragmentation pathway for ethers is cleavage of a bond alpha (adjacent) to the oxygen atom. For this compound, this can happen in two ways:

    • Loss of an ethyl radical to give an ion at m/z 93/95.

    • Loss of a chloromethyl radical (•CH₂Cl) to give the prominent ion at m/z 73 . This is a favorable pathway.

  • C-O Bond Cleavage: Direct cleavage of the C-O bonds can also occur, leading to ions such as the propyl cation ([CH₃CH₂CH₂]⁺) at m/z 43 or the propoxy cation at m/z 59 . The stability of the resulting propyl cation often makes m/z 43 the base peak in the spectrum.

  • Halide Fragmentation: Cleavage of the C-Cl bond can generate a chloromethyl cation ([CH₂Cl]⁺) at m/z 49/51 (less common) or, more significantly, cleavage alpha to the chlorine can lead to the formation of ions like the [ClCH₂CH₂]⁺ cation at m/z 63/65 .

fragmentation_pathway cluster_alpha α-Cleavage cluster_co_cleavage C-O / C-C Cleavage MolIon [CH3CH2CH2OCH2CH2Cl]˙⁺ m/z 122/124 Frag73 [CH3CH2CH2OCH2]⁺ m/z 73 MolIon->Frag73 Path A Frag43 [CH3CH2CH2]⁺ m/z 43 (Base Peak) MolIon->Frag43 Path B Frag63 [ClCH2CH2]⁺ m/z 63/65 MolIon->Frag63 Path C LossCH2Cl - •CH2Cl

Caption: Key EI fragmentation pathways for this compound.

Experimental Protocol: Acquiring a GC-MS Spectrum

  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent like dichloromethane or hexane.

  • GC Method: Inject 1 µL of the solution into the GC-MS. Use a standard non-polar column (e.g., DB-5ms). Set a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.

  • MS Method: Set the mass spectrometer to scan a range of m/z 40-200. Use a standard electron ionization energy of 70 eV.

  • Analysis: Analyze the resulting chromatogram to find the peak for this compound and examine the corresponding mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of multiple techniques to build a conclusive, self-validating case for a molecule's structure.

  • MS suggests a molecular weight of 122 and the presence of chlorine and a propyl group through fragmentation.

  • IR confirms the presence of an ether functional group (C-O stretch), a C-Cl bond, and an alkyl (C-H) framework, while confirming the absence of other groups like hydroxyls (-OH) or carbonyls (C=O).

  • ¹³C NMR validates the presence of five unique carbon environments, with chemical shifts consistent with two carbons bonded to oxygen, one to chlorine, and two in an alkyl chain.

  • ¹H NMR provides the final, detailed map, confirming the exact connectivity and arrangement of all protons. The integration (3:2:2:2:2) and splitting patterns (triplet, sextet, and three triplets) are perfectly consistent with the proposed structure and no other isomer.

Together, these datasets form a robust and internally consistent characterization of this compound, leaving no ambiguity as to its identity and purity.

References

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123506, this compound. [Online] Available at: [Link]

  • NIST. (n.d.). Propane, 1-(2-chloroethoxy)-: IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link]

  • NIST. (n.d.). Propane, 1-(2-chloroethoxy)-: Mass spectrum (electron ionization). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Online] Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Online] Available at: [Link]

  • Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Online] Available at: [Link]

  • SpectraBase. (n.d.). 1-(2-Chloro-ethoxy)-3-chloro-propane. [Online] Available at: [Link]

  • University of Calgary. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Online] Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1-chloro-2-methylpropane proton nmr spectrum. [Online] Available at: [Link]

  • NIST. (n.d.). Propane, 1-(2-chloroethoxy)-. [Online] Available at: [Link]

  • ChemConnections. (n.d.). Interpreting 1H (Proton) NMR Spectra. [Online] Available at: [Link]

  • Chem LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Online] Available at: [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

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An In-Depth Technical Guide to the Solubility of 1-(2-Chloroethoxy)propane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Chloroethoxy)propane (CAS No. 42149-74-6), a versatile chloroalkyl ether utilized as a key building block in various synthetic applications, including the pharmaceutical and agrochemical industries.[1] This document delves into the physicochemical properties of this compound that govern its solubility, presents a predicted solubility profile in a range of common organic solvents, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction to this compound: A Molecule of Synthetic Importance

This compound, also known as 2-propoxyethyl chloride, is an organic compound with the molecular formula C₅H₁₁ClO.[1][2][3][4] Its structure features a propyl ether group attached to a chloroethyl moiety, rendering it a bifunctional molecule with reactivity stemming from both the ether linkage and the alkyl chloride.[1] This unique structural arrangement makes it a valuable intermediate in organic synthesis.[1] For instance, it serves as a crucial component in the synthesis of certain herbicides and other biologically active small molecules.[5] A clear, colorless to slightly yellowish liquid at room temperature, its handling and application in synthesis are significantly influenced by its physical properties, most notably its solubility in various media.[4][6]

Understanding the solubility of this compound is paramount for its effective use. In synthetic chemistry, the choice of solvent can dictate reaction rates, influence equilibrium positions, and affect product yields and purity. For drug development professionals, solubility is a critical parameter that impacts formulation, bioavailability, and ultimately, the therapeutic efficacy of a potential drug candidate.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. The key physicochemical parameters of this compound are summarized in the table below.

PropertyValueSource
CAS Number 42149-74-6[1][4]
Molecular Formula C₅H₁₁ClO[1][2][3][4]
Molecular Weight 122.59 g/mol [4][7][8][9]
Appearance Colorless liquid[1]
Boiling Point 129-132 °C[4][10]
Melting Point -60 °C[4][10]
Density 0.967 g/cm³[11][12]
Water Solubility 6.2 g/L (at 20 °C)[10][11][12][13]
LogP (Octanol/Water) 1.652 (Calculated)[14][15]

The presence of both an ether oxygen and a chlorine atom introduces polarity to the molecule. The ether group can act as a hydrogen bond acceptor, which contributes to its slight solubility in water. However, the nonpolar propyl and ethyl chains, along with the overall molecular size, limit its aqueous solubility. The calculated LogP value of 1.652 indicates a preference for lipophilic environments over aqueous ones, suggesting good solubility in many organic solvents.[14][15]

Predicted Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative profile can be predicted based on the fundamental principle of "like dissolves like."[16] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

The this compound molecule possesses a moderate overall polarity. The C-O-C ether linkage and the C-Cl bond introduce dipole moments. However, the molecule lacks a hydrogen bond donor. Its solubility will therefore be highest in solvents of similar moderate polarity and in those that can engage in dipole-dipole interactions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Solvents Methanol, EthanolMiscible These solvents are polar and can act as hydrogen bond donors. While this compound cannot donate a hydrogen bond, its ether oxygen can act as a hydrogen bond acceptor, leading to favorable interactions. The alkyl portions of both the solute and the solvent also contribute to van der Waals forces.
Polar Aprotic Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Miscible These solvents are polar but lack O-H or N-H bonds. The primary intermolecular forces will be dipole-dipole interactions, which are favorable with the polar C-O and C-Cl bonds of this compound. Ethers are generally good solvents for other ethers and esters.[1][17]
Nonpolar Aromatic Solvents Toluene, BenzeneMiscible While these solvents are nonpolar, the polarizability of the aromatic ring can induce dipole moments, leading to favorable London dispersion forces with the alkyl and chloroethyl groups of this compound. Ethers are known to be miscible with many aromatic hydrocarbons.[4][18]
Nonpolar Aliphatic Solvents Hexane, HeptaneSoluble to Miscible The interaction between the nonpolar alkyl chains of these solvents and the propyl and ethyl groups of this compound will be driven by London dispersion forces. While the polarity of the ether and chloro groups may slightly reduce miscibility compared to completely nonpolar solutes, good solubility is still expected. Haloalkanes generally dissolve well in hydrocarbon solvents.[12][19]
Chlorinated Solvents Dichloromethane, ChloroformMiscible The similar polarities and the presence of chlorine atoms in both the solute and the solvent will lead to strong dipole-dipole interactions and London dispersion forces, resulting in high miscibility.

Experimental Determination of Solubility: Protocols and Workflows

To empirically validate the predicted solubility profile and obtain precise quantitative data, standardized experimental protocols should be employed. The following sections detail both a qualitative visual miscibility test and a quantitative HPLC-based method.

Visual Miscibility Determination

This method provides a rapid, qualitative assessment of solubility and is useful for initial solvent screening.

Protocol:

  • Preparation: Dispense 1 mL of the chosen organic solvent into a clear, dry glass vial.

  • Addition of Solute: Add this compound dropwise to the solvent while gently agitating the vial.

  • Observation: Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

  • Incremental Addition: Continue adding this compound until a significant volume has been added (e.g., up to an equal volume of the solvent).

  • Classification:

    • Miscible: If a single, clear phase is maintained throughout the addition.

    • Partially Miscible: If two layers form after the addition of a certain amount of the solute.

    • Immiscible: If two distinct layers are observed from the initial addition.

G cluster_0 Visual Miscibility Workflow A 1. Add 1 mL of solvent to vial B 2. Add this compound dropwise with agitation A->B C 3. Observe for phase separation, cloudiness B->C D 4. Continue addition up to a 1:1 volume ratio C->D E 5. Classify as Miscible, Partially Miscible, or Immiscible D->E

Caption: Workflow for the visual determination of miscibility.

Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This method allows for the precise quantification of the solubility of this compound in a given solvent at a specific temperature.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the mixture to stand undisturbed for a short period to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-droplets.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • HPLC Analysis:

    • Inject the filtered sample and the calibration standards onto a suitable HPLC system equipped with an appropriate detector (e.g., a refractive index detector (RID) or a UV detector if the compound has a chromophore, though for this compound RID is more likely).

    • Develop an isocratic HPLC method that provides good separation and peak shape for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

G cluster_1 Quantitative Solubility Determination via HPLC P1 1. Prepare saturated solution (excess solute) P2 2. Equilibrate at constant temperature with agitation P1->P2 P3 3. Withdraw and filter supernatant P2->P3 P5 5. Analyze samples and standards by HPLC P3->P5 P4 4. Prepare calibration standards P4->P5 P6 6. Construct calibration curve P5->P6 P7 7. Determine solubility from sample peak area P6->P7

Caption: Workflow for quantitative solubility determination using HPLC.

Practical Implications in Research and Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it has direct and significant practical implications.

G Solubility Solubility Profile of This compound Reaction Reaction Chemistry Solubility->Reaction Solvent Selection Reaction Kinetics Purification Purification & Isolation Solubility->Purification Crystallization Extraction Formulation Formulation Development Solubility->Formulation Dosage Form Design Stability Safety Safety & Handling Solubility->Safety Spill Control Waste Disposal

Caption: Interconnectivity of solubility with key R&D activities.

  • In Synthetic Chemistry: The high miscibility of this compound in a wide range of organic solvents provides chemists with considerable flexibility in solvent selection for reactions. For instance, its solubility in both polar aprotic solvents like THF and nonpolar aromatic solvents like toluene allows it to be used in a variety of reaction types, including nucleophilic substitutions and Grignard reactions. The choice of solvent can also be used to control reaction temperature, as different solvents have different boiling points.

  • In Purification and Isolation: Knowledge of solubility is critical for developing effective purification strategies. For example, after a reaction, an anti-solvent (a solvent in which the desired product is poorly soluble) can be added to induce crystallization or precipitation. Conversely, liquid-liquid extraction can be employed to separate this compound from byproducts by choosing a solvent system where the compound has a high partition coefficient in one of the immiscible phases.

  • In Drug Development: For any intermediate used in the synthesis of an active pharmaceutical ingredient (API), its solubility characteristics are important for process scale-up and ensuring consistent product quality. Furthermore, understanding the solubility of any residual intermediates is crucial for their removal to meet stringent regulatory requirements.

  • In Safety and Handling: Knowing the solubility of this compound is important for developing procedures for cleaning up spills and for appropriate waste disposal.[2][11] Its miscibility with common organic solvents means that appropriate containment measures must be in place.

Conclusion

This compound is a valuable synthetic intermediate whose utility is significantly enhanced by its favorable solubility in a broad spectrum of organic solvents. While quantitative data remains sparse in the literature, a strong predictive understanding of its solubility can be derived from its molecular structure and the principles of intermolecular forces. This guide has provided a framework for understanding and predicting the solubility of this compound, along with robust experimental protocols for its empirical determination. For researchers and developers, leveraging this knowledge will facilitate more efficient and effective utilization of this important chemical compound.

References

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    • Identification of an Unknown Organic Compound - What you will accomplish in this experiment. (2010-11-19). [Link]

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"1-(2-Chloroethoxy)propane" boiling point and melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethoxy)propane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, with a specific focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the fundamental physicochemical properties, experimental determination protocols, and the scientific principles governing these characteristics.

Introduction to this compound

This compound (CAS No: 42149-74-6) is a chlorinated ether that serves as a crucial building block in organic synthesis.[1] Its molecular structure, consisting of a propyl ether group linked to a chloroethyl moiety, imparts a unique combination of reactivity and physical properties.[1][2] This bifunctionality makes it a valuable intermediate in the manufacturing of a range of fine chemicals, including pharmaceuticals and agrochemicals, such as the herbicide pretilachlor.[1][3] Understanding its physical properties, particularly its phase transition temperatures, is paramount for its safe handling, process optimization, and reaction design.

The compound is a colorless to almost colorless liquid at room temperature.[4][5] Its chemical formula is C₅H₁₁ClO, and it has a molecular weight of approximately 122.59 g/mol .[1][4][6]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its application in a laboratory or industrial setting. The following table summarizes its key quantitative data.

PropertyValueSource(s)
Melting Point -60 °C[1][4][7][8][9]
Boiling Point 129-132 °C at 760 mmHg[4][7][9][10]
127.2 °C at 760 mmHg[8]
129 °C[1][11]
Density 0.96 - 0.97 g/cm³ at 20-25 °C[1][4][9]
Flash Point 28 - 29 °C[1][4][7][9][11]
Molecular Formula C₅H₁₁ClO[1][2][6]
Molecular Weight 122.59 g/mol [1][4][6]
Water Solubility 6.2 g/L at 20 °C[4][8][10]
Refractive Index 1.4157 - 1.4177[4][9][10]

Scientific Principles of Phase Transitions

The melting and boiling points are fundamental physical constants that define the temperatures at which a substance transitions between its solid, liquid, and gaseous states at a given pressure.

  • Melting Point: The melting point is the temperature at which a solid turns into a liquid. At this temperature, the solid and liquid phases exist in equilibrium. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The energy required for this transition, the enthalpy of fusion, overcomes the forces holding the molecules in a fixed crystal lattice, allowing them to move more freely as a liquid.

  • Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This process requires energy, the enthalpy of vaporization, to overcome intermolecular forces (like dipole-dipole interactions and van der Waals forces) in the liquid. The boiling point is highly dependent on the external pressure; a lower external pressure results in a lower boiling point. The values cited in this guide are for standard atmospheric pressure (760 mmHg).

Experimental Determination of Boiling Point

The determination of a precise boiling point is critical for distillation-based purification and for verifying the identity and purity of this compound.

Protocol: Boiling Point Determination via Simple Distillation

This protocol describes a standard laboratory method for determining the boiling point at atmospheric pressure.

Materials:

  • Round-bottom flask (50 mL)

  • Distillation head with a port for a thermometer

  • Condenser (Liebig or similar)

  • Receiving flask

  • Heating mantle

  • Laboratory jack

  • Calibrated thermometer (-10 to 200 °C range)

  • Boiling chips

  • Clamps and stands

  • Sample of this compound

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus securely on a laboratory stand in a fume hood. The round-bottom flask should be placed in the heating mantle, which rests on a lab jack.

  • Sample Preparation: Add approximately 20-30 mL of this compound to the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling and prevent bumping.

    • Causality: Boiling chips are porous materials that trap air, providing nucleation sites for bubbles to form, preventing the superheating of the liquid followed by violent boiling.

  • Thermometer Placement: Insert the thermometer through the distillation head. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser.

    • Causality: This specific placement ensures that the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true boiling point. Placing it too high or too low will result in an inaccurate reading.

  • Heating and Distillation: Turn on the cooling water to the condenser. Begin gently heating the sample using the heating mantle. Increase the temperature gradually until the liquid begins to boil and a ring of condensing vapor rises towards the thermometer.

  • Data Recording: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure substance, the temperature should remain constant throughout the distillation. Record this stable temperature as the boiling point.

  • Shutdown: Once the boiling point is recorded or a small amount of liquid remains, turn off the heating mantle and lower it to allow the flask to cool. Do not distill to dryness.

Workflow for Boiling Point Determination

Boiling_Point_Workflow start Start setup Apparatus Setup Assemble distillation glassware Add sample and boiling chips Position thermometer correctly start->setup Begin Protocol heating Heating Apply gentle, gradual heat Observe for boiling and vapor condensation setup->heating Ready for Heating measurement Measurement Record temperature of first distillate drop Monitor for stable temperature plateau heating->measurement Vapor Reaches Thermometer end End | {Record boiling point | Cool down apparatus} measurement->end Data Acquired

Caption: Experimental workflow for determining the boiling point.

Experimental Determination of Melting Point

Given the very low melting point of this compound (-60 °C), standard capillary melting point apparatuses are unsuitable. A low-temperature bath or cryostat is required.

Protocol: Low-Temperature Melting Point Determination

Materials:

  • Small test tube or melting point capillary tube

  • Low-temperature thermometer or thermocouple

  • Cryostat or an insulated bath (Dewar flask)

  • Cooling medium (e.g., dry ice/acetone or liquid nitrogen)

  • Stirring mechanism

  • Sample of this compound

Procedure:

  • Sample Preparation: Place a small amount of liquid this compound into a small test tube.

  • Freezing the Sample: Carefully cool the sample in the cryostat or cooling bath until it is completely frozen solid. The cooling medium must be able to reach temperatures below -60 °C.

  • Apparatus Setup: Secure the test tube containing the frozen sample in the cooling bath. Place a low-temperature thermometer directly into the frozen sample. Ensure the thermometer bulb is fully immersed.

  • Melting Observation: Allow the bath to warm up very slowly (e.g., <1 °C per minute). This can be achieved by stopping the addition of the cooling agent. Gentle stirring of the bath (not the sample) ensures a uniform temperature.

    • Causality: A slow rate of heating is critical for ensuring thermal equilibrium between the sample, the thermometer, and the bath, which is necessary for an accurate measurement.

  • Data Recording: Record two temperatures:

    • The temperature at which the first signs of melting (liquid formation) are observed.

    • The temperature at which the last crystal of the solid disappears.

    • For a pure compound, this melting range should be narrow. The melting point is reported as this range.

Workflow for Low-Temperature Melting Point Determination

Melting_Point_Workflow start Start prep Sample Preparation Place liquid sample in test tube Insert low-temperature thermometer start->prep freeze Freezing Immerse sample in cryostat/cooling bath Ensure sample is completely solid prep->freeze warm warm freeze->warm observe Observation & Recording Record temperature of first liquid formation Record temperature of final crystal melt warm->observe end End | {Report melting range} observe->end

Caption: Workflow for low-temperature melting point determination.

Safety, Handling, and Trustworthiness

Ensuring protocol integrity and personnel safety is non-negotiable. This compound is a hazardous substance requiring careful handling.

  • Flammability: The compound is a flammable liquid with a low flash point of approximately 28-29 °C.[4][11] It must be kept away from heat, sparks, open flames, and other ignition sources.[11][12] Handling should occur in a well-ventilated area, preferably a chemical fume hood, and explosion-proof equipment should be used.[11]

  • Toxicity and Irritation: this compound is harmful if swallowed or inhaled and can cause serious skin and eye irritation.[10][11][12] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][11]

  • Self-Validating Protocols: The protocols described are designed to be self-validating. For instance, in boiling point determination, a stable temperature plateau during distillation confirms the purity of the substance and the accuracy of the measurement. Similarly, a narrow melting range is indicative of a pure compound. Any deviation, such as a wide boiling or melting range, immediately signals the presence of impurities, prompting further purification and analysis.

Conclusion

The boiling and melting points of this compound are critical parameters that dictate its handling, purification, and application in chemical synthesis. This guide has provided established values, detailed experimental protocols grounded in physicochemical principles, and essential safety information. By adhering to these methodologies, researchers and drug development professionals can ensure the accurate characterization and safe utilization of this important chemical intermediate.

References

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An In-depth Technical Guide to the Safe Handling of 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the hazards and safe handling protocols for 1-(2-Chloroethoxy)propane (CAS No. 42149-74-6). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure the highest level of laboratory safety and experimental integrity.

Executive Summary & Core Hazard Profile

This compound, also known as 2-chloroethyl propyl ether, is a flammable and toxic liquid organic compound.[1][2] Its utility as a reactive intermediate in organic synthesis is predicated on the presence of both an ether linkage and a chloroalkyl group, which also dictates its hazard profile.[3] All laboratory personnel must recognize three primary hazards before handling this substance:

  • Flammability: It is a flammable liquid and vapor with a low flash point, necessitating strict control of ignition sources.[1][4]

  • Acute Toxicity: The compound is classified as toxic if swallowed or inhaled.[2]

  • Irritation: It is known to cause serious eye and skin irritation.[1][5]

A thorough understanding and proactive mitigation of these risks are paramount for its safe use in any research or development setting.

Comprehensive Hazard Analysis & GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of this compound. The classifications below, aggregated from multiple suppliers, demand specific control measures in a laboratory environment.[1][2][5]

Hazard ClassGHS CategoryHazard StatementPractical Implications & Causality
Flammable LiquidsCategory 3H226: Flammable liquid and vapourThe flash point is approximately 28°C (82.4°F).[6] This means that at or above this temperature, the compound releases enough vapor to form an ignitable mixture with air. The causality is the compound's volatility; even an open container at room temperature can create a flammable atmosphere. All potential ignition sources—spark-producing equipment, static electricity, and open flames—must be rigorously excluded from the handling area.[7][8]
Acute Toxicity, OralCategory 3H301: Toxic if swallowedIngestion of this substance can lead to severe systemic toxicity. The specific mechanisms are not fully elucidated in publicly available literature, but the chloroalkane moiety suggests potential for metabolic activation to reactive intermediates. Accidental ingestion is a critical risk, mandating a strict prohibition on eating, drinking, or smoking in the laboratory.[9]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledThe compound's volatility contributes to the risk of inhaling harmful concentrations of vapor.[5] Inhalation can cause systemic toxic effects.[5] This hazard underscores the absolute requirement to handle the liquid exclusively within a certified and properly functioning chemical fume hood.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.[1][5] Halogenated organic compounds can defat the skin, leading to irritation and potentially enhancing the absorption of the substance.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationVapors or splashes pose a significant risk to the eyes, potentially causing serious, though not irreversible, damage.[1][5] This necessitates the use of chemical splash goggles and, for higher-risk operations, a face shield.

Risk Mitigation: Safe Handling & Experimental Protocols

Adherence to meticulously planned protocols is the cornerstone of safety. The following step-by-step procedures are designed as self-validating systems to minimize exposure and mitigate risks.

Preparation and Engineering Controls
  • Chemical Fume Hood Verification: Before any work begins, confirm the chemical fume hood is operational. Check the airflow monitor to ensure it reads within the safe operating range (typically 80-120 feet per minute). This engineering control is the primary defense against inhaling toxic vapors.[8]

  • Clear the Workspace: Ensure the fume hood contains only the necessary equipment and chemicals for the immediate procedure. Remove all combustible materials and potential ignition sources.[8]

  • Assemble PPE: Gather all required Personal Protective Equipment (PPE). This includes:

    • Chemical splash goggles meeting ANSI Z87.1 standards.

    • A flame-resistant lab coat.

    • Appropriate chemical-resistant gloves (e.g., nitrile gloves, though glove compatibility should be verified with the manufacturer's data for prolonged contact).

    • Closed-toe shoes.[9]

  • Locate Emergency Equipment: Visually confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Aliquoting and Handling Protocol
  • Don PPE: Put on all required PPE before opening the chemical container.

  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded to prevent static discharge, a potential ignition source.[10][7]

  • Transfer within Hood: Perform all transfers and aliquoting of this compound deep within the chemical fume hood.

  • Use Non-Sparking Tools: If any mechanical manipulation is required, use tools made of non-sparking materials (e.g., beryllium-copper).[1][7]

  • Seal Containers: Immediately cap the source bottle and any vessels containing the aliquot. The principle of "as low as reasonably achievable" (ALARA) exposure dictates minimizing the time vapors can be released.[1]

  • Labeling: Ensure any new container is immediately and accurately labeled with the full chemical name and appropriate hazard pictograms.[11]

  • Waste Management: Dispose of contaminated consumables (e.g., pipette tips, wipes) directly into a designated hazardous waste container kept within the fume hood. This container must be kept closed when not in use.

Post-Handling and Decontamination
  • Wipe Down: Decontaminate the work surface within the fume hood.

  • Doff PPE: Remove gloves using a technique that avoids skin contact with the exterior of the glove. Remove lab coat and goggles.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[9] This is a critical final step to remove any potential residual contamination.

Emergency Response Workflow

In the event of an exposure or spill, a rapid and correct response is critical. The following workflow should be understood by all personnel working with the chemical.

EmergencyResponse start_node start_node action_node action_node decision_node decision_node critical_node critical_node exposure Exposure Event Occurs spill Chemical Spill exposure->spill personal Personal Exposure exposure->personal is_major Is spill major (outside hood / >100mL)? spill->is_major evacuate Evacuate Area Alert EHS Pull Fire Alarm is_major->evacuate Yes minor_spill Minor Spill (inside hood) is_major->minor_spill No absorb Absorb with chemical spill kit (vermiculite, sand) minor_spill->absorb collect Collect residue in sealed hazardous waste container absorb->collect exposure_type Type of Exposure? personal->exposure_type skin Skin Contact exposure_type->skin Skin eyes Eye Contact exposure_type->eyes Eyes inhalation Inhalation exposure_type->inhalation Inhalation remove_clothing Immediately remove contaminated clothing skin->remove_clothing wash_skin Wash skin with soap & water for 15+ minutes remove_clothing->wash_skin seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes Flush eyes at eyewash station for 15+ minutes eyes->rinse_eyes seek_medical2 seek_medical2 rinse_eyes->seek_medical2 fresh_air Move victim to fresh air inhalation->fresh_air seek_medical3 seek_medical3 fresh_air->seek_medical3

Caption: Emergency response decision tree for spills and personal exposure.

Physicochemical & Reactivity Profile

Understanding the physical properties of a chemical is essential for predicting its behavior during experiments and for safe storage.

PropertyValueSource
Molecular Formula C₅H₁₁ClO[2][4]
Molecular Weight 122.59 g/mol [2][4]
Appearance Colorless to almost colorless clear liquid[4][12]
Boiling Point 129-132 °C[4][6]
Melting Point -60 °C[4][6]
Flash Point 28 °C (82.4 °F)[4][6]
Density ~0.96 g/cm³[4][6]
Solubility in Water 6.2 g/L (20 ºC)[4]
Stability and Reactivity
  • Stability: The compound is stable under normal storage conditions.[13]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[1][13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[13] Ethers are also known to potentially form explosive peroxides over time, especially when exposed to air and light, although specific data for this compound is limited.[5] It is prudent to date containers upon opening and to test for peroxides if stored for extended periods.

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[5][10][13]

Toxicological and Ecological Information

  • Toxicological Data: While comprehensive toxicological studies are not widely published, the GHS classification indicates significant acute toxicity via oral and inhalation routes.[2] Chronic exposure to similar alkyl ethers has been associated with effects like fatigue and weight loss.[5] The toxicological properties have not been fully investigated, warranting a cautious approach.[10]

  • Ecological Information: Data on the environmental impact is scarce. It is imperative to prevent the release of this chemical into drains or the environment.[1] All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.

References

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"1-(2-Chloroethoxy)propane" reactivity and functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Functional Groups of 1-(2-Chloroethoxy)propane

Abstract

This compound (CAS No: 42149-74-6) is a bifunctional organic molecule that serves as a valuable intermediate in advanced chemical synthesis.[1] Its structure, featuring both an ether linkage and a primary alkyl chloride, imparts a distinct reactivity profile that is leveraged in the agrochemical and pharmaceutical industries.[2] This guide provides a comprehensive analysis of the molecule's functional groups, explores its core reactivity through mechanistic pathways, details its spectroscopic signature, and presents a field-proven experimental protocol for its application. The discussion is grounded in established chemical principles to provide researchers and drug development professionals with actionable insights into its synthetic utility.

Molecular Structure and Functional Group Analysis

This compound, with the molecular formula C₅H₁₁ClO, possesses a simple yet synthetically potent structure.[3] Its reactivity is not the result of a single feature but rather the interplay between its two key functional groups: the propoxy ether and the primary alkyl chloride.

  • Ether Group (-O-): The propoxy group (CH₃CH₂CH₂-O-) influences the molecule's physical properties, including its liquid state at room temperature and its solubility in common organic solvents.[3][4] While the C-O-C ether linkage is generally stable under many reaction conditions, it is crucial to recognize that ethers have a well-documented tendency to form explosive peroxides upon prolonged storage and exposure to air and light.[5] This necessitates careful handling and storage protocols.[5]

  • Alkyl Halide Group (-Cl): The chloroethyl moiety (-CH₂CH₂Cl) is the primary center of chemical reactivity. The high electronegativity of the chlorine atom induces a significant dipole moment in the C-Cl bond, rendering the terminal carbon atom electrophilic. This electrophilic carbon is the primary target for nucleophilic attack. Furthermore, the chloride ion is an effective leaving group, which facilitates nucleophilic substitution reactions.[3]

Spectroscopic Characterization

Precise structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.[6]

Technique Expected Observations Source
¹H NMR Signals corresponding to the propyl group (a triplet for CH₃, a sextet for the central CH₂, and a triplet for OCH₂) and the chloroethoxy group (two distinct triplets for OCH₂ and CH₂Cl).[6]
¹³C NMR Resonances around ~70 ppm for the carbons bonded to the ether oxygen and a characteristic signal around ~45 ppm for the carbon bonded to chlorine.[6]
FT-IR A strong C-O-C ether stretch typically observed in the 1100–1250 cm⁻¹ region and a C-Cl stretch appearing around 550–650 cm⁻¹.[6][7]
Mass Spec The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8]

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the chemistry of its primary alkyl halide group. The principal transformations it undergoes are nucleophilic substitution and, to a lesser extent, elimination.

Nucleophilic Substitution (Sₙ2) Pathway

As a sterically unhindered primary alkyl halide, this compound is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[2][9]

Mechanism Deep-Dive: The Sₙ2 mechanism is a single, concerted step.[10] The nucleophile attacks the electrophilic carbon atom (α-carbon) from the backside relative to the chlorine leaving group. Simultaneously, the C-Cl bond breaks.[11] This process proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.[2]

Causality of Experimental Choices:

  • Substrate: The primary nature of the alkyl halide minimizes steric hindrance, allowing easy access for the nucleophile to the reaction center.[9]

  • Nucleophile: Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻) are required to facilitate the reaction at a practical rate.[11]

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or acetone are preferred. These solvents solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity.[10]

Sₙ2 reaction pathway for this compound.
Elimination (E2) Pathway

Elimination reactions can compete with substitution, particularly under specific conditions. For this compound, this would proceed via a bimolecular elimination (E2) mechanism.

Mechanism Deep-Dive: The E2 reaction is also a single-step, concerted process.[12] A strong base abstracts a proton from the carbon adjacent to the C-Cl bond (the β-carbon). As the C-H bond breaks, the electrons form a new π-bond, and the chloride leaving group is expelled simultaneously.[13] This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.[12]

Causality of Experimental Choices:

  • Base: Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), are used to favor elimination over substitution. The bulkiness of the base makes it a poor nucleophile but an effective proton abstractor.[14]

  • Temperature: Higher reaction temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and result in an increase in entropy.[15]

E2 elimination pathway for this compound.

Industrial Application: Synthesis of a Herbicide Intermediate

A significant industrial application of this compound is its role as a key building block in the synthesis of pretilachlor, a chloroacetamide herbicide used for weed control.[6] It is used in the mono-N-alkylation of 2,6-diethylaniline.[2][6]

Experimental Protocol: Synthesis of 2,6-diethyl-N-(2-propoxyethyl)aniline

This protocol describes a self-validating system for the nucleophilic substitution of this compound with 2,6-diethylaniline.

Objective: To synthesize 2,6-diethyl-N-(2-propoxyethyl)aniline via N-alkylation.

Materials:

  • 2,6-diethylaniline

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes, and the NaH is dried under a stream of nitrogen.

  • Aniline Addition: Anhydrous DMF is added to the flask, followed by the dropwise addition of 2,6-diethylaniline (1.0 equivalent) at 0 °C. The causality here is that the strong base, NaH, deprotonates the aniline to form the more nucleophilic anilide anion.[6]

  • Alkylation: The mixture is stirred at room temperature for 30 minutes. This compound (1.2 equivalents) is then added dropwise, and the reaction mixture is heated to 60-70 °C and monitored by TLC until the starting aniline is consumed.

  • Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3x).

  • Purification: The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow A 1. Charge Flask with NaH (Wash with Hexanes) B 2. Add Anhydrous DMF A->B C 3. Add 2,6-Diethylaniline @ 0°C (Forms Anilide Anion) B->C D 4. Add this compound C->D E 5. Heat to 60-70°C (Monitor by TLC) D->E F 6. Quench with H₂O @ 0°C E->F G 7. Extract with Diethyl Ether F->G H 8. Wash, Dry, & Concentrate G->H I 9. Purify via Column Chromatography H->I

Experimental workflow for the synthesis of 2,6-diethyl-N-(2-propoxyethyl)aniline.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Hazards: It is a flammable liquid and vapor.[16][17] It is toxic if swallowed or inhaled and causes skin and eye irritation.[5][16][17]

  • Handling: Always handle in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Keep away from heat, sparks, and open flames.[16] All equipment should be properly grounded to prevent static discharge.[5]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[16] As an ether, it should be stored away from light and checked for peroxide formation if stored for extended periods.[5]

Conclusion

This compound is a versatile synthetic building block whose utility is defined by the predictable reactivity of its primary alkyl chloride functional group. Its propensity to undergo Sₙ2 reactions with a wide range of nucleophiles makes it an important intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. A thorough understanding of its reactivity, the factors governing the competition between substitution and elimination, and its safety profile is essential for its effective and safe application in research and development.

References

  • This compound | C5H11ClO | CID 123506. PubChem - NIH. Available at: [Link]

  • The Role of this compound in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Safety Data Sheet - Propane. Ferrellgas. Available at: [Link]

  • 1-(2-Chloro-ethoxy)-3-chloro-propane Spectra. SpectraBase. Available at: [Link]

  • What is this compound - Properties & Specifications. Eventt Chem. Available at: [Link]

  • Propane, 1-(2-chloroethoxy)- Mass Spectrum. NIST WebBook. Available at: [Link]

  • Synthesis method of this compound. LookChem. Available at: [Link]

  • Propane, 1-(2-chloroethoxy)- IR Spectrum. NIST WebBook. Available at: [Link]

  • What is this compound - Properties & Specifications. Eventt Chem. Available at: [Link]

  • 1-(2-Chloro-ethoxy)-3-chloro-propane 13C NMR. SpectraBase. Available at: [Link]

  • CN105348052A - Synthesis process of 2-propoxy-chloroethane. Google Patents.
  • Chemical Properties of Propane, 1-(2-chloroethoxy)-. Cheméo. Available at: [Link]

  • This compound Properties. Chemsrc. Available at: [Link]

  • Elimination Reactions. AWS. Available at: [Link]

  • Common nucleophilic substitution reactions. Chemistry LibreTexts. Available at: [Link]

  • Alkyl Halides and Nucleophilic Substitution. Cengage. Available at: [Link]

  • Summary of Organic Reactions: Elimination. Teachy. Available at: [Link]

  • Elimination Reactions: Zaitsev's Rule. Chemistry LibreTexts. Available at: [Link]

  • Two Elimination Reaction Patterns. Master Organic Chemistry. Available at: [Link]

  • The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. Available at: [Link]

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An In-Depth Technical Guide to 1-(2-Chloroethoxy)propane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Key Synthetic Building Block

1-(2-Chloroethoxy)propane, a chloroalkyl ether with the chemical formula C5H11ClO, stands as a significant yet often unheralded intermediate in the landscape of industrial organic synthesis. While not a household name, this colorless liquid serves as a crucial building block, most notably in the production of agrochemicals that play a vital role in modern agriculture. Its unique molecular architecture, featuring a reactive chlorine atom and a stable ether linkage, makes it a versatile reagent for the construction of more complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the compound's (albeit obscured) history, its synthesis and characterization, and its primary applications, with a strong emphasis on the underlying chemical principles and practical methodologies.

Historical Context: The Rise of Ethers and Specialized Intermediates

The specific discovery of this compound is not well-documented in seminal, standalone publications, which is common for many industrial chemical intermediates. Its emergence is intrinsically linked to the broader history of organic synthesis and the development of chloroalkyl ethers as a class of compounds. The groundbreaking work on ether synthesis in the mid-19th century, particularly the Williamson ether synthesis, laid the fundamental groundwork for the preparation of such molecules.

The industrial impetus for the production of this compound likely arose with the post-World War II boom in the agrochemical industry. The discovery and commercialization of synthetic herbicides created a demand for novel intermediates to construct complex active ingredients. The development of chloroacetamide herbicides, a class to which the widely used herbicide pretilachlor belongs, was a significant driver for the large-scale production of compounds like this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 42149-74-6[1][2]
Molecular Formula C5H11ClO[1]
Molecular Weight 122.59 g/mol [1]
Appearance Colorless liquid
Boiling Point 129-132 °C[2]
Melting Point -60 °C[2]
Density 0.967 g/cm³
Solubility Soluble in organic solvents[3]
Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, most notably the C-O-C ether linkage and the C-Cl bond.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 2: Key Spectroscopic Data for this compound
SpectroscopyKey Features and Expected Signals
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet) and the two methylene groups of the ethoxy chain (two triplets).
¹³C NMR Five distinct signals representing the five carbon atoms in the molecule.
IR Characteristic C-O-C stretching vibrations for the ether group and a C-Cl stretching band.
Mass Spec (EI) A molecular ion peak (M+) and characteristic fragmentation patterns.

Synthesis of this compound: A Mechanistic and Practical Approach

The most prevalent and industrially significant method for the synthesis of this compound involves the chlorination of 2-propoxyethanol. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of 2-propoxyethanol attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an SN2 fashion, resulting in the formation of this compound and the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Experimental Protocol: Laboratory-Scale Synthesis

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

  • 2-Propoxyethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst)

  • Anhydrous sodium carbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 2-propoxyethanol and a catalytic amount of pyridine.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride from the dropping funnel to the stirred solution of 2-propoxyethanol. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

SynthesisWorkflow reagents 2-Propoxyethanol Thionyl Chloride Pyridine (cat.) reaction Reaction (0°C to Reflux) reagents->reaction 1. Addition & Heating workup Work-up (Quenching, Extraction) reaction->workup 2. Isolation purification Purification (Fractional Distillation) workup->purification 3. Purification product This compound purification->product Final Product

Diagram of the synthesis workflow for this compound.

Applications in Synthesis: A Gateway to Agrochemicals

The primary industrial application of this compound is as a key intermediate in the synthesis of the herbicide pretilachlor.[4] Pretilachlor is a selective herbicide used for the control of annual grasses, sedges, and broad-leaved weeds in rice cultivation.

The synthesis of pretilachlor involves the N-alkylation of 2,6-diethylaniline with this compound. The propoxyethyl moiety introduced by this reaction is crucial for the herbicidal activity of the final product.

PretilachlorSynthesis start 2,6-Diethylaniline reaction N-Alkylation start->reaction intermediate This compound intermediate->reaction pretilachlor Pretilachlor reaction->pretilachlor Forms key intermediate

Role of this compound in Pretilachlor synthesis.

While its use in the agrochemical sector is well-established, the reactive nature of this compound makes it a potentially useful intermediate in other areas of organic synthesis, including the development of pharmaceuticals and other specialty chemicals.[1] Its bifunctional nature (an ether and an alkyl halide) allows for a variety of subsequent chemical transformations.

Safety and Handling: A Necessary Precaution

As with any reactive chemical, proper handling and safety precautions are essential when working with this compound.

  • Hazards: It is a flammable liquid and vapor. It is also harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[5]

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a compelling example of a specialized chemical intermediate that, while not widely known, is indispensable for the synthesis of commercially important products. Its straightforward yet effective synthesis, coupled with its versatile reactivity, has solidified its role in the agrochemical industry. For researchers and professionals in chemical and drug development, a thorough understanding of the properties, synthesis, and applications of such building blocks is fundamental to innovation and the creation of novel and valuable molecules.

References

  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Google Patents. (n.d.). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123506, this compound. Retrieved January 6, 2026, from [Link].

  • NIST. (n.d.). Propane, 1-(2-chloroethoxy)-. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

  • The Ohio State University Pressbooks. (n.d.). 12.3 History of Herbicides. In Principles of Weed Control. Retrieved January 6, 2026, from [Link]

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"1-(2-Chloroethoxy)propane" molecular weight and density

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Chloroethoxy)propane: Properties, Synthesis, and Analysis

Introduction

This compound, a chloroalkyl ether, is a significant chemical intermediate in various synthetic applications. Its bifunctional nature, possessing both an ether linkage and a reactive alkyl chloride, makes it a versatile building block for introducing the propoxyethyl moiety into a range of molecular structures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, validated analytical methodologies for quality control, and critical safety considerations.

Part 1: Core Physicochemical Properties and Identification

Understanding the fundamental properties of this compound is essential for its effective application and safe handling. The molecule consists of a propyl group linked via an ether oxygen to an ethyl chloride moiety. This structure imparts a moderate polarity and specific reactivity, which are detailed below.

The primary reactive site for synthetic applications is the carbon-chlorine bond, which is susceptible to nucleophilic substitution, allowing for the facile introduction of the propoxyethyl group onto various substrates.[1]

Table 1: Key Identifiers and Physicochemical Properties of this compound

Identifier/PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 42149-74-6[2][3]
Molecular Formula C₅H₁₁ClO[2][3][4]
Molecular Weight 122.59 g/mol [2][3][4][5]
Density 0.96 g/cm³[3]
Boiling Point 129-132 °C[3]
Melting Point -60 °C[3]
Flash Point 28 °C[3]
Water Solubility 6.2 g/L (at 20 °C)[3]
Synonyms 2-Propoxyethyl chloride, 1-Chloro-2-propoxyethane, 2-Chloroethyl propyl ether[3][6]

Part 2: Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the chlorination of its corresponding alcohol precursor, ethylene glycol mono-n-propyl ether. The use of thionyl chloride (SOCl₂) is a standard and efficient method for this transformation.

Causality in Reagent Selection
  • Thionyl Chloride (SOCl₂): This reagent is preferred for converting alcohols to alkyl chlorides due to the clean nature of the reaction. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1]

  • Catalyst (Pyridine/DMF): A catalyst, such as a combination of pyridine and N,N-dimethylformamide (DMF), is employed to accelerate the reaction.[7] Pyridine acts as a base to neutralize the HCl generated, while DMF can help to facilitate the formation of the reactive intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the chlorination of alcohols.[7]

  • Reactor Setup: Charge a reaction vessel equipped with a reflux condenser, a constant-pressure dropping funnel, and a magnetic stirrer with ethylene glycol mono-n-propyl ether and the catalyst (e.g., 0.3% pyridine and 0.55% N,N-dimethylformamide by mass relative to the starting alcohol).

  • Initial Heating: Begin stirring and heat the mixture to approximately 40 °C.

  • Thionyl Chloride Addition: Slowly add an excess of thionyl chloride dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain the reaction temperature between 55-65 °C. Gaseous SO₂ and HCl will be evolved and should be directed through a suitable scrubbing system.

  • Reaction Completion: After the addition is complete, heat the mixture to ensure the reaction goes to completion, typically until gas evolution ceases.

  • Work-up: Cool the reaction mixture. A solid base can be carefully added to neutralize any remaining acidic components.

  • Purification: Filter the crude product to remove any solids. The final product, this compound, can be purified by fractional distillation under atmospheric pressure.

Synthesis Workflow Diagram

G cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_output 4. Final Product A Charge Reactor: - Ethylene glycol mono-n-propyl ether - Catalyst (Pyridine/DMF) B Heat to 40°C A->B Start C Slowly add Thionyl Chloride (SOCl₂) Maintain Temp: 55-65°C B->C Begin addition D Heat until gas evolution ceases C->D Addition complete E Cool mixture & Neutralize D->E Reaction complete F Filter solids E->F G Purify via Fractional Distillation F->G H This compound G->H Purified Product

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in subsequent synthetic steps. Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method for quantifying its purity and identifying potential volatile impurities.

Rationale for Method Selection
  • Gas Chromatography (GC): Given the volatility of this compound (B.P. 129-132 °C), GC is an ideal separation technique.[3]

  • Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds, providing excellent sensitivity and a wide linear range, making it suitable for purity analysis. General GC methods are widely used for analyzing similar volatile compounds and impurities.[8]

Experimental Protocol: GC-FID Purity Assay
  • Sample Preparation: Prepare a sample solution by accurately weighing approximately 100 mg of this compound and dissolving it in a suitable solvent (e.g., dichloromethane or methanol) to a final volume of 10 mL.

  • Standard Preparation: Prepare a reference standard solution of this compound with a known concentration in the same solvent.

  • GC System and Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector: Split/splitless injector, with a split ratio of 50:1.

    • Temperatures:

      • Injector: 250 °C

      • Detector (FID): 280 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

  • Analysis: Inject 1 µL of the sample solution into the GC system.

  • Data Processing: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. GC-FID Analysis cluster_data 3. Data Processing cluster_result 4. Result A Weigh ~100 mg of sample B Dissolve in 10 mL solvent (e.g., Dichloromethane) A->B C Inject 1 µL into GC System B->C Sample ready D Run Oven Temperature Program C->D E Integrate Peak Areas D->E Analysis complete F Calculate Purity: (Area_main / Area_total) * 100 E->F G Purity Assay Report F->G

Caption: Workflow for GC-FID purity analysis.

Part 4: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict adherence to safety protocols.

GHS Hazard Classification
  • Flammable Liquid: Category 3 (H226: Flammable liquid and vapor).[2][3]

  • Acute Toxicity: Category 3 (H301/H331: Toxic if swallowed or if inhaled).[2]

  • Skin/Eye Irritation: Causes skin and serious eye irritation.[9]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10]

  • Use non-sparking tools and ground all equipment to prevent ignition from static discharge.[9][10]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[10]

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][10]

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[9]

Part 5: Applications in Research and Development

The primary utility of this compound lies in its role as an alkylating agent in organic synthesis. It is a key intermediate for producing more complex molecules.

  • Herbicide Synthesis: It is used as a building block in the synthesis of the herbicide pretilachlor.[1]

  • Pharmaceutical Intermediates: As a versatile reagent, it is employed in the synthesis of various biologically active small molecules, where the propoxyethyl ether moiety is a desired structural feature.[5] The reactive chloride allows for its attachment to molecules containing nucleophilic groups like amines, alcohols, or thiols.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis via the chlorination of ethylene glycol mono-n-propyl ether is efficient, and its purity can be reliably assessed using standard gas chromatography techniques. Due to its flammability and toxicity, rigorous safety protocols must be followed during its handling and storage. Its utility as a synthetic building block ensures its continued importance in the fields of agrochemicals and pharmaceutical development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123506, this compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Chloroethoxy)propane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12284237, 1-Chloro-3-(2-chloroethoxy)propane. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2016). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • ResearchGate. (2014). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 179644, 2-Chloro-1-(2-chloropropoxy)propane. Retrieved from [Link]

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Commercial availability and suppliers of "1-(2-Chloroethoxy)propane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Chloroethoxy)propane for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 42149-74-6) is a chloroalkyl ether that serves as a versatile bifunctional reagent in organic synthesis.[1][2] Its structure, featuring a reactive chloro group and a stable propoxy ether moiety, makes it a valuable intermediate for introducing the 2-propoxyethyl group into various molecular scaffolds.[1][3] This guide provides a comprehensive overview of its commercial availability, key chemical properties, and applications, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. While not a direct therapeutic agent itself, its role as a building block in the synthesis of more complex molecules, including agrochemicals and potentially pharmaceutical intermediates, is significant.[1][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence reaction conditions, purification strategies, and storage requirements.

PropertyValueSource(s)
CAS Number 42149-74-6[5][6]
Molecular Formula C₅H₁₁ClO[4][5]
Molecular Weight 122.59 g/mol [4][5]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 129 °C[1][4]
Melting Point -60 °C[4][7]
Density 0.97 g/cm³ at 20 °C[4]
Flash Point 29 °C[4]
Solubility Soluble in organic solvents[2]
InChI Key BHDSGQOSIWVMJW-UHFFFAOYSA-N[1][2]
SMILES CCCOCCCl[2][5]
Structural Representation

Caption: Chemical structure of this compound.

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers, catering to different scales of demand, from laboratory research quantities to bulk industrial manufacturing.[3][8] When selecting a supplier, it is crucial to consider factors such as purity, consistency of quality, available quantities, and the completeness of accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[3]

Key Supplier Information
SupplierPurityAvailable QuantitiesContact Information
BenchChem Research GradeInquire[1]
ChemScene ≥98%100mg and up[5]
Apollo Scientific InquireInquire[9]
EvitaChem InquireInquire[4]
CymitQuimica >97.0%(GC)Inquire[2]
ChemicalBook 99%kg scale[10]
LookChem 99.3%Kilogram to Metric Ton[11]
Echemi High PurityInquire[12]
NINGBO INNO PHARMCHEM CO.,LTD. High QualityInquire[3]

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Procurement and Quality Control Workflow

For researchers and drug development professionals, ensuring the quality of starting materials is paramount. The following diagram outlines a typical workflow for procuring and validating this compound.

procurement_workflow cluster_sourcing Sourcing and Selection cluster_procurement Procurement cluster_qc Quality Control and Release s1 Identify Potential Suppliers s2 Request Quotes, Specifications, and SDS s1->s2 s3 Evaluate Supplier Reputation and Lead Times s2->s3 p1 Place Purchase Order s3->p1 Select Supplier p2 Receive Shipment and Accompanying Documentation (CoA) p1->p2 q1 Quarantine Material p2->q1 q2 Perform In-house Analytical Testing (e.g., GC-MS, NMR) q1->q2 q3 Compare Results with Supplier CoA q2->q3 q4 Release for Use in R&D q3->q4 If specifications are met

Caption: A generalized workflow for the procurement and quality control of chemical reagents.

Synthesis and Manufacturing Insights

This compound is typically synthesized via the nucleophilic chlorination of 2-propoxyethanol.[4] Thionyl chloride (SOCl₂) is a common chlorinating agent used for this transformation.[4] The reaction proceeds by converting the hydroxyl group of 2-propoxyethanol into a chlorosulfite intermediate, which then undergoes internal nucleophilic attack by the chloride ion to yield the final product, with sulfur dioxide and hydrogen chloride as byproducts.[4]

Reaction Scheme: C₃H₇OCH₂CH₂OH + SOCl₂ → C₃H₇OCH₂CH₂Cl + SO₂ + HCl[4]

For researchers, understanding the synthetic route is crucial as it provides insights into potential impurities that may be present in the commercial product. Common impurities could include unreacted 2-propoxyethanol or byproducts from side reactions. The purity of the final product is often assessed using gas chromatography (GC), with purities of over 97% being typical.[2][4]

Applications in Research and Development

The primary utility of this compound lies in its role as a synthetic intermediate.[1][4] Its bifunctional nature allows for its strategic incorporation into more complex molecules. The chloro group is a good leaving group in nucleophilic substitution reactions, while the ether linkage is generally stable under many reaction conditions.

Use in Agrochemical Synthesis

A prominent application of this compound is in the synthesis of the herbicide pretilachlor.[1][4] This involves the mono-N-alkylation of 2,6-diethylaniline with this compound.[1] In this reaction, a strong base like sodium hydride is used to deprotonate the aniline, which then acts as a nucleophile, attacking the carbon atom bonded to the chlorine.[1]

Potential in Pharmaceutical Research

While direct applications in drug development are not extensively documented in the provided search results, the 2-propoxyethyl moiety is present in some biologically active compounds. Therefore, this compound can be considered a useful building block for medicinal chemists to synthesize novel compounds for screening and lead optimization. Its ability to introduce a flexible ether-containing side chain can be used to modulate the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

Synthetic Utility Workflow

The following diagram illustrates the general synthetic utility of this compound.

synthetic_utility reactant This compound product Alkylated Product (Nu-R) reactant->product Nucleophilic Substitution (SN2) nucleophile Nucleophile (Nu-H) e.g., Amine, Alcohol, Thiol nucleophile->product base Base (optional) base->nucleophile Deprotonation

Caption: General reaction scheme for the use of this compound as an alkylating agent.

Handling, Storage, and Safety

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[6][9][13] It can also cause skin and serious eye irritation.[9][13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[9][13] Work should be conducted in a well-ventilated area or a fume hood.[9][13]

Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[13] Keep the container tightly closed.[13]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[13] Do not allow the chemical to enter drains.[13]

Conclusion

This compound is a readily available and synthetically useful chemical intermediate. Its well-defined properties and predictable reactivity make it a valuable tool for chemists in various fields, including agrochemical synthesis and potentially pharmaceutical research. A clear understanding of its properties, safe handling procedures, and the supplier landscape is essential for its effective and safe utilization in a research and development setting.

References

  • Chemsrc. This compound | CAS#:42149-74-6. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Synthesis: A NINGBO INNO PHARMCHEM Perspective. [Link]

  • PubChem - NIH. This compound | C5H11ClO | CID 123506. [Link]

  • Global Trade Online Limited. This compound | Factory Price from China Manufacturer. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Applications of this compound. [Link]

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Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 1-(2-Chloroethoxy)propane from 2-Propoxyethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-chloroethoxy)propane, a valuable chemical intermediate, from the precursor 2-propoxyethanol. The protocol details a robust and efficient method utilizing thionyl chloride as the chlorinating agent, facilitated by a synergistic catalyst system. This application note is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety procedures, and analytical characterization methods.

Introduction and Significance

This compound (CAS No. 42149-74-6) is a key building block in organic synthesis.[1][2][3] Its bifunctional nature, possessing both an ether linkage and a reactive alkyl chloride moiety, makes it a versatile intermediate for introducing the propoxyethyl group in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals.[3][4]

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. While several reagents can achieve this, thionyl chloride (SOCl₂) is often preferred for primary alcohols due to its high reactivity and the convenient nature of its byproducts.[5] The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which escape from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[5] This guide presents a refined protocol based on established methodologies, optimized for high yield and purity.[6][7]

Reaction Mechanism: From Alcohol to Alkyl Chloride

The conversion of 2-propoxyethanol to this compound using thionyl chloride is a classic nucleophilic substitution reaction. The process transforms the hydroxyl (-OH) group, which is a poor leaving group, into an excellent leaving group, facilitating its displacement by a chloride ion.

The reaction proceeds through the following key steps:

  • Activation of the Alcohol: The lone pair of electrons on the oxygen atom of 2-propoxyethanol attacks the electrophilic sulfur atom of thionyl chloride. This initial step forms an intermediate alkyl chlorosulfite, with the expulsion of a chloride ion.[8][9][10]

  • Role of the Catalyst/Base: In many protocols, a weak base such as pyridine is added. Pyridine serves two primary functions: it neutralizes the HCl produced during the reaction, and it can react with the alkyl chlorosulfite intermediate.[11][12] This forms a more reactive intermediate and provides a free chloride ion (Cl⁻) for the subsequent substitution step.[11][13] The presence of pyridine ensures the reaction proceeds via an Sₙ2 mechanism.[8][11]

  • Nucleophilic Substitution (Sₙ2): The chloride ion, a good nucleophile, performs a backside attack on the carbon atom bonded to the chlorosulfite group. This displaces the leaving group, which then decomposes into stable gaseous byproducts, SO₂ and another chloride ion (from the original thionyl chloride). This step proceeds with an inversion of configuration, although this is not relevant for an achiral substrate like 2-propoxyethanol.[9][10]

Recent methodologies have shown that a synergistic catalyst system, often combining pyridine with N,N-dimethylformamide (DMF), can enhance reaction rates and improve yields.[6][14]

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2]; Figure 1: Simplified Reaction Mechanism.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar RatioAmountPurity
2-PropoxyethanolC₅H₁₂O₂104.151.0100 g≥99%
Thionyl ChlorideSOCl₂118.971.2137.1 g (81.6 mL)≥99%
PyridineC₅H₅N79.10Catalyst0.3 g≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalyst0.55 g≥99%
Sodium Hydroxide SolutionNaOH40.00-As needed10% (w/v)
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • 250 mL constant pressure dropping funnel

  • Reflux condenser

  • Gas outlet adapter connected to a gas trap (e.g., a bubbler with NaOH solution)

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions
  • Thionyl Chloride: Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[15][16] It can cause severe burns to the skin, eyes, and respiratory tract.[13] This entire procedure must be conducted in a certified chemical fume hood. [16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., butyl rubber), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[13][17]

  • Gas Byproducts: The reaction evolves significant amounts of toxic and corrosive SO₂ and HCl gas.[18] Ensure the reaction apparatus is equipped with a gas trap containing a basic solution (e.g., 10% NaOH) to neutralize these gases before venting.

  • Emergency Preparedness: Have an emergency shower and eyewash station readily accessible.[15] In case of skin contact, immediately flush with copious amounts of water.[17]

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble the three-necked flask with the magnetic stir bar, dropping funnel, reflux condenser, and thermometer. Connect the top of the condenser to a gas trap. Ensure all glassware is dry.

  • Charging Reactants: Add 2-propoxyethanol (100 g), pyridine (0.3 g), and N,N-dimethylformamide (0.55 g) to the reaction flask.[6] Begin stirring the mixture.

  • Initial Heating: Gently heat the mixture to approximately 40°C.[6]

  • Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (137.1 g). Add the thionyl chloride dropwise to the stirred mixture in the flask. This reaction is exothermic. Control the rate of addition to maintain the reaction temperature between 50-60°C.[6] The evolution of gases (SO₂ and HCl) will be observed.

  • Reaction Completion: After the addition of thionyl chloride is complete (approx. 1-2 hours), gradually raise the temperature to 90-100°C.[6][7] Maintain this temperature until the evolution of gas ceases, and then continue heating for an additional 2-4 hours to ensure the reaction is complete.[6][7]

  • Cooling and Workup: Turn off the heat and allow the crude product to cool to room temperature (below 30°C).[6]

  • Hydrolysis and Neutralization: Carefully and slowly add water to the cooled crude product to hydrolyze any remaining thionyl chloride. Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer with a 10% sodium hydroxide solution to neutralize any remaining acid, followed by a wash with water.

  • Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: The final product, this compound, can be purified by fractional distillation under reduced pressure to yield a colorless liquid with a purity of >99%.[1][7]

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"]; Figure 2: Step-by-step experimental workflow.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyExpected Value
Appearance Colorless Liquid[3][]
Molecular Formula C₅H₁₁ClO[2]
Molecular Weight 122.59 g/mol [2]
Boiling Point ~143-146 °C (at atmospheric pressure)[20]
Purity (by GC) >99.0%[7]
Yield >98.5%[6][7]
Spectroscopic Data
  • ¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the different proton environments in the molecule.[4]

    • Triplet (~3.7 ppm, 2H) for -O-CH₂-CH₂-Cl

    • Triplet (~3.6 ppm, 2H) for -O-CH₂-CH₂-Cl

    • Triplet (~3.4 ppm, 2H) for CH₃-CH₂-CH₂-O-

    • Sextet (~1.6 ppm, 2H) for CH₃-CH₂-CH₂-O-

    • Triplet (~0.9 ppm, 3H) for CH₃-CH₂-CH₂-O-

  • ¹³C NMR (Carbon NMR): Expected signals for the five distinct carbon atoms.[4]

    • ~71 ppm (-O-CH₂-CH₂-Cl)

    • ~70 ppm (CH₃-CH₂-CH₂-O-)

    • ~43 ppm (-O-CH₂-CH₂-Cl)

    • ~23 ppm (CH₃-CH₂-CH₂-O-)

    • ~11 ppm (CH₃-CH₂-CH₂-O-)

  • Mass Spectrometry (EI-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[21]

  • Infrared (IR) Spectroscopy: Key signals include C-O-C stretching for the ether linkage and C-Cl stretching.[21]

Conclusion

The protocol described provides a reliable and high-yield method for synthesizing this compound from 2-propoxyethanol using thionyl chloride. By carefully controlling reaction parameters and adhering to strict safety protocols, researchers can consistently produce high-purity material suitable for further synthetic applications. The mechanistic understanding and detailed procedural steps outlined in this note serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • ReactionWeb.io. (2025). Alcohol + SOCl2. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 Material Safety Data Sheet. Retrieved from [Link]

  • Leah4sci. (2012, July 2). Conversion of alcohols to alkyl chlorides using SOCl2 [Video]. YouTube. Retrieved from [Link]

  • Dr. B. (2024, June 17). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Chloride via Reaction with SOCl₂ in Pyridine [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (2018, February 2). The preparation method of 2-propoxyl ethyl chloride. Eureka. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 42149-74-6, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123506, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461521A - The synthetic method of 2-chloroethyl propyl ether.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propane, 1-(2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). 1-(2-Chloro-ethoxy)-3-chloro-propane - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propane, 1-(2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541563B - The preparation method of 2 propoxyl group chloroethanes.
  • Frostburg State University Chemistry Department. (2018, February 23). Reaction of alcohols with thionyl chloride [Video]. YouTube. Retrieved from [Link]

  • Eventt Chem. (n.d.). What is this compound - Properties & Specifications. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Richard Thornley. (2015, February 8). Alcohols Advanced 8. Reacting Ethanol & Thionyl Chloride [Video]. YouTube. Retrieved from [Link]

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Application Note & Protocol: Williamson Ether Synthesis Utilizing 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] This application note provides a comprehensive technical guide for leveraging 1-(2-Chloroethoxy)propane as a key electrophilic building block in this reaction. We will explore the underlying SN2 mechanism, detail strategic considerations for reaction design, provide a robust step-by-step protocol, and offer insights into troubleshooting and optimization. The focus is on explaining the causality behind experimental choices to empower researchers to adapt and apply these principles to their specific synthetic targets.

Mechanistic Rationale & Strategic Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction is initiated by the deprotonation of an alcohol to form a potent alkoxide nucleophile. This alkoxide then attacks the electrophilic carbon of an organohalide, displacing the halide leaving group in a single, concerted step to form the ether linkage.[3]

Dissecting the Reactants

The Electrophile: this compound

This compound (CAS 42149-74-6) is an advantageous substrate for this synthesis.[4][5] Its key feature is the primary alkyl chloride moiety. Primary halides are ideal for SN2 reactions because they are sterically unhindered, which maximizes the rate of nucleophilic attack and significantly minimizes the competing E2 elimination side reaction.[1][6][7] The presence of the propyl ether group within the molecule makes it a valuable reagent for introducing a CH₂CH₂OPr functional group onto a target molecule.

The Nucleophile: The Alkoxide

The choice of alcohol to serve as the alkoxide precursor is critical.

  • Alkoxide Generation: The alcohol must be deprotonated to form the alkoxide. For simple aliphatic alcohols, a strong base like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent is required.[7][8] For more acidic alcohols, such as phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient and often preferred for their ease of handling.[9][10]

  • Steric Hindrance: While the alkylating agent is primary, the alkoxide can be primary, secondary, or tertiary. However, using a sterically bulky alkoxide can increase the likelihood of E2 elimination, where the alkoxide acts as a base to abstract a proton from the carbon adjacent to the halide.[1][8]

Optimizing Reaction Conditions
  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are highly recommended.[7][10] These solvents effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the alkoxide but do not form a strong solvation shell around the nucleophilic oxygen anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the SN2 reaction rate.[11]

  • Temperature Control: The reaction is typically heated to increase the rate, often between 50-100 °C.[1][11] However, excessive temperatures can favor the elimination side reaction. The optimal temperature must be determined empirically for each specific set of reactants.

  • Reaction Time: Reaction times can vary from 1 to 8 hours, and completion should be monitored using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

General Experimental Workflow

The following diagram outlines the logical flow of the synthesis, from initial setup to final product characterization.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Prepare Alcohol and Base in Aprotic Solvent setup->reagents alkoxide 3. In-situ Alkoxide Formation (Stirring, Temp Control) reagents->alkoxide addition 4. Add this compound alkoxide->addition reflux 5. Heat to Reflux (Monitor by TLC/GC) addition->reflux quench 6. Cool and Quench Reaction with Water reflux->quench extract 7. Extract with Organic Solvent quench->extract wash 8. Wash Organic Layer (Water, Brine) extract->wash dry 9. Dry over Na₂SO₄ wash->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify Crude Product (Column Chromatography) concentrate->purify characterize 12. Characterize Pure Product (NMR, IR, MS) purify->characterize

Caption: SN2 mechanism for the target synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
PhenolC₆H₆O94.1110.01.0941 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.2115.01.52.07 g
This compoundC₅H₁₁ClO122.5911.01.11.35 g (1.31 mL)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--20 mL
Diethyl Ether(C₂H₅)₂O74.12--~100 mL
Deionized WaterH₂O18.02--~100 mL
Saturated NaCl (Brine)NaCl(aq)58.44--~30 mL
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (941 mg, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

    • Add 20 mL of anhydrous DMF via syringe.

    • Rationale: K₂CO₃ is a suitable base for the acidic phenol and is easier to handle than NaH. [10]DMF is the polar aprotic solvent of choice to accelerate the reaction. [11]An excess of base ensures complete deprotonation.

  • Alkoxide Formation & Etherification:

    • Stir the mixture at room temperature for 15 minutes to facilitate the formation of potassium phenoxide.

    • Add this compound (1.31 mL, 11.0 mmol) dropwise to the stirring suspension using a syringe.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the valuable phenoxide intermediate.

  • Reaction & Monitoring:

    • Heat the reaction mixture to 80 °C using a heating mantle and stir for 4-6 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), observing the disappearance of the phenol spot.

    • Rationale: Heating increases the reaction rate. [1]TLC is a crucial and simple method to ensure the reaction has gone to completion, preventing low yields from premature work-up. [12]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer three times with 30 mL portions of diethyl ether.

    • Combine the organic extracts and wash sequentially with 30 mL of deionized water and 30 mL of brine.

    • Rationale: The work-up removes the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and removes residual water from the organic layer. [11]

  • Purification and Characterization:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

    • Rationale: Purification is essential to remove unreacted starting material and any potential side products. [12]Spectroscopic analysis provides definitive proof of the desired ether's formation.

Troubleshooting & Safety

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete deprotonation of alcohol; insufficient reaction time/temperature; wet solvent.Ensure base is fresh and solvent is anhydrous. Increase reaction time or temperature moderately. Confirm reaction completion via TLC before work-up. [11]
Alkene Side Product Formed E2 elimination is competing with SN2 substitution.Although unlikely with a primary halide, this can be minimized by using a less sterically hindered base or running the reaction at a lower temperature. [11]
C-Alkylation of Phenoxide The phenoxide ion is an ambident nucleophile.O-alkylation is generally favored in polar aprotic solvents like DMF. If C-alkylation is significant, solvent screening may be necessary. [1][10]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phenol is toxic and corrosive; avoid skin contact. [13]* DMF is a skin irritant and should be handled with care.

  • Diethyl ether is extremely flammable; ensure no ignition sources are present. [13]

Conclusion

The Williamson ether synthesis is a powerful tool for constructing ether linkages. By using this compound as a primary alkyl halide, chemists can efficiently introduce a functionalized ether moiety onto a wide range of molecules. Understanding the SN2 mechanism and carefully controlling reaction parameters such as solvent, base, and temperature are paramount to achieving high yields and purity. The protocol provided herein serves as a robust starting point for researchers to develop and optimize procedures for their specific synthetic goals.

References

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

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Application Notes and Protocols: The Role of 1-(2-Chloroethoxy)propane as a Key Intermediate in the Synthesis of the Herbicide Pretilachlor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pretilachlor, a selective chloroacetanilide herbicide, is a cornerstone in modern agricultural practices for the control of annual grasses and broadleaf weeds, particularly in rice cultivation.[1] Its synthesis is a multi-step process wherein the strategic introduction of an N-(2-propoxyethyl) group to a 2,6-diethylaniline backbone is a critical transformation. This document provides a detailed technical guide on the utilization of 1-(2-Chloroethoxy)propane, also known as 2-propoxyethyl chloride, as a pivotal intermediate in the industrial synthesis of Pretilachlor.[1] We will explore the causality behind experimental choices, provide validated protocols for key synthetic steps, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pretilachlor and Its Synthesis

Pretilachlor's efficacy as a pre-emergence herbicide makes it invaluable for ensuring crop yields, especially in wet-seeded rice farming.[1] The molecular architecture of Pretilachlor, specifically the N-(2-propoxyethyl)-N-(2,6-diethylphenyl)chloroacetamide structure, is directly responsible for its herbicidal activity. The synthesis of this molecule is a subject of significant industrial interest, with a focus on optimizing yield, purity, and process efficiency.

One of the most common and effective synthetic routes to Pretilachlor involves a two-step sequence starting from 2,6-diethylaniline:

  • N-Alkylation: Introduction of the 2-propoxyethyl group onto the nitrogen atom of 2,6-diethylaniline using this compound.

  • Acylation: Reaction of the resulting N-alkoxyalkylated aniline intermediate with chloroacetyl chloride to yield the final Pretilachlor product.[2][3][4]

This application note will delve into the specifics of this pathway, with a primary focus on the role and application of this compound.

The Intermediate: this compound

This compound (CAS: 42149-74-6) is a colorless transparent liquid that serves as a crucial building block in the synthesis of Pretilachlor.[1][5] Its molecular structure, featuring a reactive chloro group and an ether linkage, makes it an ideal reagent for the N-alkylation of anilines.[1][5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this intermediate is essential for safe handling and optimal reaction design.

PropertyValueReference(s)
Molecular Formula C5H11ClO[1]
Molecular Weight 122.59 g/mol [1]
Appearance Colorless transparent liquid[1]
Density 0.96 g/cm³[1]
Boiling Point 129-132 °C[1]
Melting Point -60 °C[1]
Flash Point 28 °C[1]
Water Solubility 6.2 g/L at 20 °C[1]
Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the chlorination of ethylene glycol monopropyl ether.[2][6] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.[6][7]

Protocol 1: Synthesis of this compound

Reaction Principle: The hydroxyl group of ethylene glycol monopropyl ether is converted to a chloro group by reaction with thionyl chloride. The use of a catalyst, such as a combination of pyridine and N,N-dimethylformamide (DMF), can facilitate the reaction.[6]

Materials:

  • Ethylene glycol mono-n-propyl ether

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • N,N-dimethylformamide (DMF)

  • Solid alkali (e.g., sodium hydroxide pellets)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, mix ethylene glycol mono-n-propyl ether with the catalyst (a combination of pyridine and DMF).[6]

  • Heat the mixture and slowly add an excess of thionyl chloride dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.[6] Sulfur dioxide and hydrogen chloride gas are evolved during the reaction and should be appropriately scrubbed.

  • After the addition of thionyl chloride is complete, continue heating the reaction mixture until the evolution of gas ceases.[6]

  • Maintain the reaction at temperature for a period to ensure completion.

  • Cool the crude product and add solid alkali to neutralize any remaining acidic byproducts and decompose excess thionyl chloride.[6]

  • Filter the mixture to remove solid residues.

  • The resulting crude this compound can be purified by distillation.

Causality: The use of an excess of thionyl chloride drives the reaction to completion. The catalyst system enhances the rate and selectivity of the chlorination. The final alkaline workup is crucial for removing corrosive byproducts and improving the stability of the final product.

The Core Synthesis: From 2,6-Diethylaniline to Pretilachlor

The conversion of 2,6-diethylaniline to Pretilachlor using this compound is a two-step process that can be performed sequentially in a "one-pot" synthesis, which offers advantages in terms of process efficiency and cost reduction.[3][4]

Step 1: N-Alkylation of 2,6-Diethylaniline

This step involves the formation of the key intermediate, 2,6-diethyl-N-(2-propoxyethyl)aniline. The reaction is a nucleophilic substitution where the nitrogen atom of 2,6-diethylaniline attacks the carbon atom bearing the chlorine in this compound.[7]

A significant challenge in this step is controlling the degree of alkylation. Over-alkylation, leading to the formation of dialkylated byproducts, can occur, reducing the yield of the desired mono-alkylated product.[3][8] To circumvent this, a strong base is often used to first deprotonate the aniline, forming a more nucleophilic amino sodium salt, which then reacts selectively with the alkylating agent.[3][4]

Protocol 2: One-Pot Synthesis of Pretilachlor

This protocol is adapted from patented industrial methods and demonstrates the synthesis of Pretilachlor in a single reaction vessel.[3][4]

Materials:

  • 2,6-Diethylaniline

  • Sodium hydride (NaH)

  • This compound (also referred to as chloroethyl propyl ether)

  • Chloroacetyl chloride

  • Aprotic solvent (e.g., Toluene, Tetrahydrofuran)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Amino Sodium Salt: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 2,6-diethylaniline and an aprotic solvent like toluene.[3][4]

  • Carefully add sodium hydride in portions. The reaction will generate hydrogen gas, which must be safely vented. Control the rate of addition to manage the effervescence.[3][4] The reaction temperature is typically maintained between -20 to 40 °C.[9]

  • N-Alkylation: Once the formation of the amino sodium salt is complete (cessation of gas evolution), slowly add this compound dropwise.[3][4]

  • After the addition, heat the reaction mixture to 80-120 °C and maintain for 1-2.5 hours to drive the alkylation to completion.[9] This forms the intermediate 2,6-diethyl-N-(2-propoxyethyl)aniline.[3][4]

  • Acylation: Without isolating the intermediate, cool the reaction mixture slightly if necessary, and then add chloroacetyl chloride dropwise. The acylation reaction is typically carried out at 80-100 °C for about 4 hours.[3][4][9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water to quench any unreacted reagents and dissolve the inorganic salts.[3][4]

  • Transfer the mixture to a separatory funnel. The organic layer containing the Pretilachlor is separated.

  • Wash the organic layer with a saturated brine solution, then dry it over anhydrous sodium sulfate.[3][4]

  • The solvent is removed under reduced pressure to yield the crude Pretilachlor product.[3][4]

Yield and Purity: This one-pot method has been reported to produce Pretilachlor with yields ranging from 75% to 82% and purity levels of 90.6% to 93.5%.[4]

Overall Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of Pretilachlor from 2,6-diethylaniline.

Pretilachlor_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Acylation 2,6-Diethylaniline 2,6-Diethylaniline Intermediate 2,6-Diethyl-N-(2-propoxyethyl)aniline 2,6-Diethylaniline->Intermediate + this compound (NaH, Toluene) This compound This compound Pretilachlor Pretilachlor Intermediate->Pretilachlor + Chloroacetyl Chloride Chloroacetyl_chloride Chloroacetyl Chloride Reaction_Mechanism Aniline 2,6-Diethylaniline NH₂ Intermediate 2,6-Diethyl-N-(2-propoxyethyl)aniline NH(CH₂)₂OPr Aniline:N->Intermediate:N N-Alkylation (Nucleophilic Substitution) Alkyl_Halide This compound Cl-CH₂-CH₂-O-Pr Pretilachlor Pretilachlor N(C(=O)CH₂Cl)(CH₂)₂OPr Intermediate:N->Pretilachlor:N Acylation Acyl_Chloride Chloroacetyl Chloride Cl-C(=O)-CH₂-Cl

Caption: Key reaction steps in Pretilachlor synthesis.

Safety and Handling Considerations

All chemicals used in the synthesis of Pretilachlor should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • This compound: This compound is flammable and toxic. [1][7]It should be stored in a designated flammable materials area and handled in a well-ventilated fume hood.

  • Sodium Hydride: NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Chloroacetyl Chloride: This is a corrosive and lachrymatory substance. It should be handled with extreme care in a fume hood.

  • Pretilachlor: The final product is a pesticide and should be handled with care. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [10]

Conclusion

This compound is a critical and indispensable intermediate in the efficient synthesis of the herbicide Pretilachlor. The N-alkylation of 2,6-diethylaniline with this reagent, followed by acylation, represents a robust and industrially viable pathway to this important agrochemical. The one-pot synthesis approach offers significant advantages in terms of process simplification and cost-effectiveness. A thorough understanding of the reaction parameters, safety protocols, and the causality behind the experimental design is paramount for the successful and safe production of Pretilachlor.

References

  • AERU - University of Hertfordshire. (n.d.). Pretilachlor (Ref: CGA 26423). Retrieved from [Link]

  • ChemBK. (n.d.). N-Propoxyethyl-N-chloroacetyl-2,6-diethylaniline. Retrieved from [Link]

  • Fengchen Group. (n.d.). Exploring 2-Propoxyethyl Chloride: Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • Google Patents. (n.d.). CN102173998B - Method for one-pot synthesis of herbicide pretilachlor.
  • Google Patents. (n.d.). CN102173998A - Method for synthesizing herbicide pretilachlor by one-pot method.
  • Patsnap. (n.d.). Method for synthesizing herbicide pretilachlor by one-pot method. Retrieved from [Link]

  • Patsnap. (n.d.). The synthetic method of pretilachlor. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Synthesis: A NINGBO INNO PHARMCHEM Perspective. Retrieved from [Link]

Sources

The Versatility of 1-(2-Chloroethoxy)propane in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic introduction of specific molecular fragments is paramount to the construction of complex target molecules. Among the diverse array of bifunctional building blocks, 1-(2-Chloroethoxy)propane emerges as a versatile and highly valuable reagent. Its unique combination of a reactive chloroalkyl group and a stable propoxy ether moiety allows for its application in a variety of synthetic transformations, from the construction of agrochemicals to the potential modification of pharmaceutical scaffolds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction to this compound: A Profile

This compound (CAS No. 42149-74-6) is a colorless liquid characterized by the molecular formula C₅H₁₁ClO.[1][2][3] Its structure features a propyl ether linked to a 2-chloroethyl group, rendering the terminal carbon susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis.

PropertyValue
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol
Appearance Colorless liquid
Boiling Point Approx. 143-146 °C
Solubility Soluble in organic solvents

The primary route for the synthesis of this compound involves the chlorination of 2-propoxyethanol using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride.[4][5] This straightforward preparation makes it a readily accessible intermediate for a wide range of applications.

Core Application: N-Alkylation in Agrochemical Synthesis

One of the most significant industrial applications of this compound is as a key intermediate in the synthesis of the chloroacetamide herbicide, pretilachlor.[6][7] This process exemplifies the reagent's utility in forming C-N bonds through nucleophilic substitution.

Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline: A Pretilachlor Intermediate

The reaction involves the N-alkylation of 2,6-diethylaniline with this compound. The steric hindrance around the amino group of 2,6-diethylaniline helps to control the reaction and favor mono-alkylation, although dialkylation can be a competing side reaction.[1] The use of a strong base is crucial to deprotonate the aniline, thereby increasing its nucleophilicity.

dot

N_Alkylation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Work-up 2_6_diethylaniline 2,6-Diethylaniline reaction_vessel Reaction Vessel (Aprotic Solvent, Heat) 2_6_diethylaniline->reaction_vessel chloroethoxypropane This compound chloroethoxypropane->reaction_vessel base Strong Base (e.g., NaH) base->reaction_vessel intermediate 2,6-Diethyl-N-(2-propoxyethyl)aniline reaction_vessel->intermediate salt_byproduct Salt Byproduct (e.g., NaCl) reaction_vessel->salt_byproduct purification Purification (Distillation) intermediate->purification

Caption: Workflow for the N-alkylation of 2,6-diethylaniline.

Protocol 1: Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline

This protocol is a representative procedure adapted from literature for the synthesis of the pretilachlor intermediate.[7][8][9]

Materials:

  • 2,6-Diethylaniline

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous aprotic solvent (e.g., Toluene or DMF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium chloride solution (brine)

  • Dichloromethane (DCM) or Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware for work-up and distillation.

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-diethylaniline (1.0 eq) and anhydrous toluene (approx. 5-10 mL per mmol of aniline).

  • Deprotonation: Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The mixture may be gently heated to 40-50 °C to facilitate the formation of the sodium salt of the aniline.

  • Alkylation: Once the evolution of hydrogen gas has ceased, add this compound (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 120-180 °C and maintain this temperature for 5-10 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sodium hydride by the slow addition of isopropanol, followed by water.

  • Extraction: Dilute the mixture with dichloromethane or ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 2,6-diethyl-N-(2-propoxyethyl)aniline as a light yellow liquid.

ReactantMolar RatioNotes
2,6-Diethylaniline1.0Starting material.
This compound1.0 - 1.2Alkylating agent. A slight excess may be used.
Sodium Hydride (NaH)1.1 - 1.5Strong base for deprotonation.

O-Alkylation via Williamson Ether Synthesis

The chloro-functional group in this compound makes it an excellent candidate for the Williamson ether synthesis, a robust method for the formation of ethers from an alkoxide and an alkyl halide.[2][3][10] This reaction allows for the introduction of the 2-propoxyethyl moiety onto phenolic substrates.

dot

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product & Work-up phenol Phenol (Ar-OH) reaction_vessel Reaction Vessel (Polar Aprotic Solvent, Reflux) phenol->reaction_vessel base Base (e.g., K₂CO₃) base->reaction_vessel chloroethoxypropane This compound chloroethoxypropane->reaction_vessel aryl_ether Aryl Propoxyethyl Ether (Ar-O-CH₂CH₂-OPr) reaction_vessel->aryl_ether purification Purification (Extraction, Chromatography) aryl_ether->purification

Sources

Application Notes and Protocols for 1-(2-Chloroethoxy)propane as a Versatile Alkylating Agent in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 1-(2-Chloroethoxy)propane

In the landscape of modern organic synthesis, the strategic introduction of specific alkyl chains is fundamental to the construction of complex molecular architectures with desired functions. This compound, a bifunctional molecule featuring a reactive chloroalkyl group and a propyl ether moiety, has emerged as a valuable building block for this purpose.[1][2] Its utility is particularly pronounced in the agrochemical and pharmaceutical sectors, where it serves as a key intermediate for introducing the 2-propoxyethyl group into various molecular scaffolds.[1][3]

This comprehensive guide provides an in-depth exploration of this compound as an alkylating agent, moving beyond a simple recitation of facts to offer a deeper understanding of its reactivity and practical application. We will delve into the mechanistic underpinnings of its alkylating capabilities and present detailed, field-tested protocols for its use, with a particular focus on its well-documented role in the synthesis of the herbicide Pretilachlor. These application notes are designed for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic advantages of this versatile reagent.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 42149-74-6[4][5]
Molecular Formula C₅H₁₁ClO[4][5]
Molecular Weight 122.59 g/mol [4]
Appearance Colorless to slightly yellowish liquid[2]
Boiling Point 129-132 °C[3]
Density ~0.96 g/cm³[3]
Solubility Soluble in organic solvents; low solubility in water (6.2 g/L at 20 °C)[2][3]

The reactivity of this compound is primarily dictated by the presence of the carbon-chlorine bond. The chlorine atom, being a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This classic S(_N)2 reactivity is the cornerstone of its application as an alkylating agent.

Mechanism of Alkylation: A Nucleophilic Substitution Approach

The utility of this compound as an alkylating agent is rooted in the bimolecular nucleophilic substitution (S(_N)2) reaction mechanism. In this process, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a new covalent bond.

SN2_Mechanism

The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the reaction temperature, and the choice of solvent. For nitrogen nucleophiles, such as amines, the presence of a base is often required to deprotonate the amine, thereby increasing its nucleophilicity.

Application in Agrochemical Synthesis: The Case of Pretilachlor

A prominent industrial application of this compound is in the synthesis of Pretilachlor, a selective herbicide used for the control of weeds in rice cultivation.[3] In this synthesis, this compound is used to alkylate 2,6-diethylaniline to form the key intermediate, 2,6-diethyl-N-(2-propoxyethyl)aniline.[6]

Pretilachlor_Synthesis

Experimental Protocol: N-Alkylation of 2,6-Diethylaniline

This protocol is based on established methods for the synthesis of the Pretilachlor intermediate, 2,6-diethyl-N-(2-propoxyethyl)aniline.[6][7]

Materials:

  • 2,6-Diethylaniline

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Saturated brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a 2 L three-necked flask equipped with a stirrer, thermometer, and condenser, add 149 g (1.0 mol) of 2,6-diethylaniline and 100 mL of anhydrous toluene.

  • Deprotonation: Carefully add 40 g of 60% sodium hydride (1.0 mol) in portions, controlling the rate of addition to manage the evolution of hydrogen gas.

  • Alkylation: Once the gas evolution subsides, add 122.5 g (1.0 mol) of this compound dropwise to the reaction mixture. After the addition is complete, heat the mixture to 80°C and maintain for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with 200 mL of water. Stir for 5 minutes, then transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer and wash it twice with saturated brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, 2,6-diethyl-N-(2-propoxyethyl)aniline. Further purification can be achieved by vacuum distillation.

Expected Yield: 75-85%

Potential Applications with Other Nucleophiles

The reactivity of this compound extends beyond the alkylation of anilines. It can be employed to introduce the 2-propoxyethyl moiety to a variety of other nucleophiles, including:

  • Phenols: The Williamson ether synthesis can be adapted to react this compound with phenols in the presence of a base to form aryl 2-propoxyethyl ethers. These structures are of interest in materials science and as intermediates for more complex molecules.

  • Thiols: Thiols, being excellent nucleophiles, are expected to react readily with this compound to form thioethers. This reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[4] It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable and versatile alkylating agent with demonstrated utility in the synthesis of agrochemicals. Its straightforward S(_N)2 reactivity allows for the efficient introduction of the 2-propoxyethyl group onto a range of nucleophiles. The detailed protocol for the N-alkylation of 2,6-diethylaniline serves as a robust starting point for researchers looking to employ this reagent in their own synthetic endeavors. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Synthesis: A NINGBO INNO PHARMCHEM Perspective. Available at: [Link]

  • Google Patents. CN105523902B - The preparation method of 2 chloroethyl propyl ethers.
  • Google Patents. CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • Google Patents. CN105541563B - The preparation method of 2 propoxyl group chloroethanes.
  • Eventt Chem. Exploring 2-Propoxyethyl Chloride: Properties and Applications. Available at: [Link]

  • Eventt Chem. What is this compound - Properties & Specifications. Available at: [Link]

  • PubChem. This compound. National Institutes of Health. Available at: [Link]

  • NIST. Propane, 1-(2-chloroethoxy)-. National Institute of Standards and Technology. Available at: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. Available at: [Link]

  • Indian Academy of Sciences. Synthetic access to thiols: A review. Available at: [Link]

  • Google Patents. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
  • Google Patents. CN102173998B - Method for one-pot synthesis of herbicide pretilachlor.

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Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions Involving 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 1-(2-Chloroethoxy)propane

This compound (CAS No: 42149-74-6) is a bifunctional organic molecule that serves as a valuable building block in advanced organic synthesis.[1] Its structure, featuring a propoxy group attached to a chloroethyl moiety, provides a reactive handle for introducing the 2-propoxyethyl group into a wide range of molecular scaffolds.[2][3] This ether-halide is a key intermediate in the synthesis of pharmaceuticals, specialty materials, and agrochemicals, such as the herbicide pretilachlor.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the mechanistic underpinnings, safety protocols, and practical applications of nucleophilic substitution reactions with this compound. The protocols provided are designed to be self-validating, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

Mechanistic Framework: The Predominance of the S(_N)2 Pathway

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile.[4] For this compound, the reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][5]

Causality Behind the S(_N)2 Preference:

  • Primary Alkyl Halide: The chlorine atom is attached to a primary carbon. Primary substrates are sterically unhindered, allowing the nucleophile to perform a "backside attack" on the electrophilic carbon atom.[4][6] This direct, single-step displacement is the hallmark of the S(_N)2 reaction.[5]

  • Carbocation Instability: The alternative S(_N)1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable. A primary carbocation is energetically unstable, making its formation a high-energy barrier that the reaction is unlikely to overcome under typical conditions.[4]

The S(_N)2 reaction is a concerted process where the bond to the nucleophile forms simultaneously as the bond to the leaving group (chloride) breaks.[5] This leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[7]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware prep_reagents Weigh Reagents prep_glass->prep_reagents prep_inert Inert Atmosphere (N2/Ar) prep_reagents->prep_inert dissolve Dissolve Nucleophile in Anhydrous Solvent prep_inert->dissolve add_substrate Add this compound dissolve->add_substrate heat Heat to Reaction Temp. add_substrate->heat monitor Monitor by TLC/GC heat->monitor quench Cool & Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry (e.g., MgSO4) wash->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for S(_{N})2 reactions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Synthesis: A NINGBO INNO PHARMCHEM Perspective. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:42149-74-6. Retrieved from Chemsrc. [Link]

  • LookChem. (n.d.). Cas 42149-74-6,this compound. Retrieved from LookChem. [Link]

  • Ferrellgas. (2017). Safety Data Sheet: Propane. Retrieved from Ferrellgas. [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from Williamson Ether Synthesis. [Link]

  • Google Patents. (2016). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Reusch, W. (2013). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Gauth. (n.d.). Solved: 1-chloropropane (CH_3CH_2CH_2Cl) reacts with the nucleophile, cyanide, to form a nitrile. Retrieved from Gauth. [Link]

  • Studylib. (n.d.). Nucleophilic Substitution (SN2) Reactions. Retrieved from Studylib. [Link]

  • Loudon, G. M. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from Loudon, G. M. [Link]

  • Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Propane, 1-(2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2024). What is the product when 2-chloropropane is heated with sodium methoxide?. Retrieved from Quora. [Link]

  • Quora. (2023). What is the possible compound that reacts with sodium hydroxide to form propane?. Retrieved from Quora. [Link]

  • Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Retrieved from Kinam Park. [Link]

  • CK-12 Foundation. (n.d.). What is the role of the hydroxide ion in the reaction between 1-chloropropane and sodium hydroxide?. Retrieved from CK-12 Foundation. [Link]

  • Quora. (2023). A single organic product was obtained when 1-bromo-3- chloropropane was allowed to react with one molar equivalent of sodium cyanide in aqueous ethanol. What was this product?. Retrieved from Quora. [Link]

  • Brainly.in. (2019). Bromo propane when reacts with sodium cyanide the reaction is faster in which of the solvent. Retrieved from Brainly.in. [Link]

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Application Notes & Protocols: The Strategic Use of 1-(2-Chloroethoxy)propane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Drug Discovery

In the intricate landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex Active Pharmaceutical Ingredients (APIs). 1-(2-Chloroethoxy)propane (CAS No: 42149-74-6) has emerged as a valuable and versatile intermediate.[1] Its bifunctional nature, possessing both a reactive chloroalkyl group and a stable propyl ether moiety, allows for the precise introduction of the 2-propoxyethyl group into a wide range of molecular scaffolds.[2] This specific structural motif is relevant in the design of novel therapeutic agents, influencing properties such as lipophilicity, metabolic stability, and receptor binding affinity.

This guide provides an in-depth exploration of this compound's core reactivity, focusing on its application in the synthesis of pharmaceutical intermediates via the Williamson ether synthesis and related nucleophilic substitution reactions. We will furnish detailed, field-proven protocols for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducible and scalable results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 42149-74-6[3][4]
Molecular Formula C₅H₁₁ClO[1][3]
Molecular Weight 122.59 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 129-132 °C[4][]
Melting Point -60 °C[4][]
Density 0.96 g/cm³[4][]
Flash Point 28 °C[4]
Solubility Soluble in organic solvents; Water solubility: 6.2 g/L (20 ºC)[2][4]

Core Chemical Principles: The Williamson Ether Synthesis

The primary utility of this compound in pharmaceutical synthesis stems from its role as an electrophile in Sₙ2 reactions. The most prominent of these is the Williamson ether synthesis , a robust and widely adopted method for forming ether linkages.[6][7]

Mechanism Deep Dive (Sₙ2 Reaction): The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] The process is a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the chlorine atom. Simultaneously, the carbon-chlorine bond breaks, displacing the chloride ion as the leaving group.

  • Nucleophile (Nu⁻): In pharmaceutical synthesis, this is typically an alkoxide (RO⁻) or a phenoxide (ArO⁻) generated by deprotonating the corresponding alcohol or phenol with a suitable base. Nitrogen nucleophiles, such as primary or secondary amines, can also be used to form N-alkylated products.

  • Electrophile: this compound serves as the electrophile. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity.[8]

  • Base: A non-nucleophilic base is required to generate the nucleophile in situ without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide.

Williamson_Ether_Synthesis cluster_process Sₙ2 Mechanism NUC Nucleophile (e.g., Ar-O⁻, R₂N-H) TS Transition State NUC->TS Nucleophilic Attack ELEC This compound (Electrophile) ELEC->TS PROD Alkylated Product (e.g., Ar-O-CH₂CH₂-O-Pr) TS->PROD Bond Formation LG Chloride Ion (Leaving Group) TS->LG Bond Cleavage

Caption: General mechanism of the Williamson ether synthesis using this compound.

Application Protocol: O-Alkylation of Phenolic Intermediates

This protocol details a general procedure for the etherification of a substituted phenol, a common step in modifying the periphery of a core drug scaffold.

Objective: To synthesize an aryl-propoxyethyl ether from a phenolic starting material and this compound.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • TLC plates (silica gel 60 F₂₅₄)

  • Appropriate solvent system for TLC (e.g., 3:1 Hexanes:Ethyl Acetate)

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of phenol). Stir the suspension vigorously.

    • Causality: DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction. K₂CO₃ is a mild base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. An excess is used to drive the equilibrium.

  • Reagent Addition: Add this compound (1.2 eq) to the suspension via syringe.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the potentially more valuable phenolic starting material.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C using an oil bath.

    • Causality: Moderate heating increases the reaction rate without promoting significant side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear (typically less polar than the starting phenol), and the starting material spot should diminish. The reaction is typically complete within 4-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water and then brine.

    • Causality: The aqueous work-up removes the DMF solvent and inorganic salts (KBr, excess K₂CO₃). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The resulting crude oil or solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).

    • Trustworthiness: Fractions should be analyzed by TLC. Pure fractions are combined and concentrated to yield the final product. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A typical yield for this reaction is in the range of 75-95%.

General Experimental Workflow

The successful synthesis and validation of a new pharmaceutical intermediate follow a structured workflow. This ensures that the material produced is of the required purity and identity for subsequent steps.

Experimental_Workflow node_prep node_prep node_reac node_reac node_work node_work node_pur node_pur node_char node_char A 1. Preparation - Dry Glassware - Inert Atmosphere - Weigh Reagents B 2. Reaction - Add Solvents & Reagents - Heat & Stir - Monitor by TLC A->B Setup C 3. Work-up - Quench Reaction - Liquid-Liquid Extraction - Wash & Dry Organic Layer B->C Completion D 4. Purification - Rotary Evaporation - Column Chromatography C->D Crude Product E 5. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Purity Analysis (HPLC) D->E Pure Product

Caption: A standardized workflow for synthesis, purification, and validation.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards:

    • Flammable: It is a flammable liquid and vapor.[3][4] Keep away from heat, sparks, open flames, and hot surfaces.[9][10]

    • Toxicity: Toxic if swallowed and harmful if it comes into contact with skin or is inhaled.[3][10] It causes skin and serious eye irritation.[10]

  • Handling (Personal Protective Equipment - PPE):

    • Always handle this chemical in a well-ventilated chemical fume hood.[9]

    • Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[9]

    • Avoid all personal contact, including inhalation of vapors.[10]

    • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[9]

  • Storage:

    • Store in a tightly closed container in a designated flammables area.[4][]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

Conclusion

This compound serves as a highly effective reagent for introducing the 2-propoxyethyl group into nascent drug molecules. Its predictable reactivity through the Sₙ2 mechanism, particularly the Williamson ether synthesis, makes it a reliable tool in the medicinal chemist's arsenal. By understanding the principles behind the reaction and adhering to structured, safety-conscious protocols, researchers can effectively leverage this intermediate to accelerate the synthesis of novel pharmaceutical candidates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Synthesis.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123506, this compound. PubChem. [Link]

  • Google Patents (2016). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • New Drug Approvals (2016). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. [Link]

  • Google Patents (2013).
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Hill, R. K., & Barbaro, J. (n.d.). Experiment 06 Williamson Ether Synthesis. In Experiments in Organic Chemistry (3rd ed.). [Link]

  • Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]

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Application Notes and Protocols: Leveraging 1-(2-Chloroethoxy)propane in the Synthesis of Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the potential uses of 1-(2-Chloroethoxy)propane in the synthesis of specialty polymers. This document outlines detailed protocols for both the polymerization of this functional monomer and the subsequent modification of the resulting polymer, enabling the creation of novel materials with tailored properties for a range of applications, including drug delivery and advanced materials science.

Introduction: The Potential of this compound as a Functional Monomer

This compound is a versatile organic compound featuring both an ether linkage and a reactive chloroalkyl group[1]. This unique combination of functional groups makes it an attractive, yet currently underexplored, monomer for the synthesis of specialty polymers. The ether backbone can impart flexibility and potential biocompatibility to the resulting polymer, while the pendant chloroethyl group serves as a reactive handle for a wide array of post-polymerization modifications. This allows for the introduction of various functionalities, such as targeting ligands, drugs, or other polymer chains, onto a pre-formed polymer backbone.

The primary route for polymerizing vinyl ethers like the conceptual vinyl ether derivative of this compound is through cationic polymerization. This method is well-suited for electron-rich monomers and can be controlled to produce polymers with well-defined molecular weights and narrow molecular weight distributions[2][3]. The resulting poly(this compound) can then be used as a versatile platform for further chemical transformations.

Chemical Structure of this compound:

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC5H11ClO[1]
Molecular Weight122.59 g/mol [1]
AppearanceColorless liquid[4]
Boiling Point143-146 °C[5]

Cationic Homopolymerization of a Vinyl Ether Analog of this compound

While direct polymerization of this compound is not described, we can extrapolate a robust protocol from the successful cationic polymerization of the structurally similar monomer, 2-chloroethyl vinyl ether (CEVE)[6]. This section provides a detailed protocol for the synthesis of poly(this compound) via a metallocene-mediated cationic polymerization.

Rationale for Method Selection

Cationic polymerization is the method of choice for vinyl ethers due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic center[2]. Metallocene-based initiator systems, in combination with a borate co-catalyst, have been shown to be highly efficient for the controlled polymerization of functionalized vinyl ethers, offering good control over the polymer's molecular weight and dispersity[6].

Experimental Protocol: Homopolymerization

Materials:

  • This compound (or analogous vinyl ether monomer) (purified by distillation over CaH2)

  • Bis(η5-cyclopentadienyl)dimethyl zirconium (Cp2ZrMe2)

  • Tetrakis(pentafluorophenyl)borate dimethylanilinum salt ([B(C6F5)4]–[Me2NHPh]+)

  • Anhydrous toluene

  • Anhydrous methanol

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Initiator System: In a glovebox, prepare a stock solution of Cp2ZrMe2 and [B(C6F5)4]–[Me2NHPh]+ in anhydrous toluene. A typical concentration would be 10 mM for each component.

  • Polymerization:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous toluene.

    • Cool the flask to 0 °C in an ice bath.

    • Add the desired amount of purified this compound monomer to the cooled solvent.

    • Initiate the polymerization by adding the pre-mixed initiator solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

    • Allow the reaction to proceed at 0 °C for a specified time (e.g., 1-4 hours), monitoring the conversion by taking aliquots for NMR analysis.

  • Termination: Terminate the polymerization by adding an excess of anhydrous methanol.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Collect the polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane) and re-precipitate into cold methanol.

    • Dry the purified polymer under vacuum to a constant weight.

Characterization

The resulting poly(this compound) should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the presence of the chloroethoxy side chains.

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Post-Polymerization Modification of Poly(this compound)

The pendant chloroethyl groups on the poly(this compound) backbone are excellent electrophilic sites for nucleophilic substitution reactions. This allows for the "grafting to" of a wide variety of functional molecules, transforming the initial polymer into a specialty material with desired properties.

General Workflow for Post-Polymerization Modification

G cluster_0 Polymer Synthesis cluster_1 Post-Polymerization Modification cluster_2 Applications Monomer This compound (or vinyl ether analog) Polymerization Cationic Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Reaction Nucleophilic Substitution Polymer->Reaction Nucleophile Nucleophilic Reagent (e.g., NaN3, R-NH2, R-SH) Nucleophile->Reaction Functional_Polymer Functionalized Polymer Reaction->Functional_Polymer Drug_Delivery Drug Delivery Systems Functional_Polymer->Drug_Delivery Coatings Specialty Coatings Functional_Polymer->Coatings Compatibilizers Blend Compatibilizers Functional_Polymer->Compatibilizers

Caption: Workflow for specialty polymer synthesis.

Protocol 1: Azide Functionalization

The conversion of the chloride to an azide group is a key transformation, as the azide can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient bioconjugation or material functionalization[7].

Materials:

  • Poly(this compound)

  • Sodium azide (NaN3)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the poly(this compound) in anhydrous DMF in a round-bottom flask.

  • Add a molar excess of sodium azide (e.g., 5-10 equivalents per chloroethyl group).

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by IR spectroscopy (disappearance of the C-Cl stretch and appearance of the azide stretch at ~2100 cm⁻¹).

  • After completion, cool the reaction mixture and precipitate the polymer into a large volume of deionized water.

  • Collect the polymer by filtration, wash thoroughly with water, and dry under vacuum.

Protocol 2: Amine Functionalization

Direct amination introduces primary or secondary amine groups, which can be used for conjugation or to alter the polymer's solubility and charge characteristics.

Materials:

  • Poly(this compound)

  • Amine of choice (e.g., propargylamine for subsequent "click" reactions, or a biologically active amine)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous DMF or DMSO

Procedure:

  • Dissolve the polymer in the chosen anhydrous solvent.

  • Add the amine (2-5 equivalents) and the base (2-5 equivalents).

  • Heat the reaction to a temperature appropriate for the specific amine (typically 50-100 °C) and stir for 24-72 hours.

  • Monitor the reaction by NMR spectroscopy.

  • Purify the functionalized polymer by precipitation in a suitable non-solvent (e.g., diethyl ether or water, depending on the final polymer's polarity).

  • Wash and dry the final product.

Protocol 3: Thiol Functionalization (Grafting of Thiol-Containing Molecules)

This protocol allows for the attachment of molecules containing a thiol group, such as cysteine-containing peptides or thiol-functionalized drugs.

Materials:

  • Poly(this compound)

  • Thiol-containing molecule (e.g., thioglycolic acid, cysteine)

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

  • Anhydrous DMF

Procedure:

  • In a flask, dissolve the thiol-containing molecule in anhydrous DMF and add the base to generate the thiolate in situ.

  • In a separate flask, dissolve the poly(this compound) in anhydrous DMF.

  • Add the polymer solution dropwise to the thiolate solution at room temperature.

  • Stir the reaction mixture for 12-24 hours at room temperature or with gentle heating (e.g., 40-50 °C).

  • Purify the resulting thioether-functionalized polymer by precipitation.

Advanced Applications: "Grafting From" Polymerization

The azide-functionalized polymer from Protocol 3.2 can be further modified to create a macroinitiator for "grafting from" polymerizations. For example, the azide can be reduced to an amine, which is then reacted with an initiator fragment for Atom Transfer Radical Polymerization (ATRP), such as 2-bromoisobutyryl bromide. This creates a polymer backbone with multiple initiation sites for growing a second type of polymer chain, leading to the formation of well-defined graft copolymers.

Caption: "Grafting From" workflow.

Conclusion

This compound, and its analogous vinyl ether, represents a highly promising but underutilized monomer for the synthesis of functional and specialty polymers. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this molecule. The ability to first create a well-defined polymer backbone and then introduce a wide range of functionalities through post-polymerization modification opens up a vast design space for the creation of novel materials for diverse applications in medicine, materials science, and beyond. The experimental procedures described herein are based on established and reliable chemical transformations, ensuring a high degree of reproducibility and success for researchers in the field.

References

  • Fors, B. P., et al. (2018). Cationic RAFT Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 140(4), 1449-1453.
  • Aoshima, S., & Higashimura, T. (1989). Living Cationic Polymerization of Vinyl Ethers by the HCl/ZnCl2 System. Polymer Bulletin, 21(5), 417-423.
  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689-3746.
  • Hashimoto, T., Aizawa, H., & Kodaira, T. (1996). Synthesis of hydroxy-terminated poly(vinyl ethers) by living cationic polymerization, 2. Poly(2-chloroethyl vinyl ether): a telechelic polymer with reactive pendants. Journal of Polymer Science Part A: Polymer Chemistry, 34(4), 521-526.
  • Pounder, R. J., & Dove, A. P. (2010).
  • Spyridon, K., et al. (2017). Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers. Polymers, 9(12), 679.
  • Gao, H., & Matyjaszewski, K. (2007). Synthesis of functional polymers with controlled architecture by CRP of monomers with protected functionalities. Progress in Polymer Science, 32(8-9), 894-917.
  • Lutz, J. F. (2007). Copper-catalyzed azide-alkyne cycloaddition "click" chemistry in polymer synthesis.
  • Sawamoto, M., & Higashimura, T. (1990). Living Cationic Polymerization of Vinyl Ethers. In Advances in Polymer Science (pp. 1-47). Springer, Berlin, Heidelberg.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Eventt Chem. (n.d.). What is this compound - Properties & Specifications. Retrieved from [Link]

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Application Note: A Validated GC-MS Method for the Ultrasensitive Quantification of 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly sensitive analytical method for the detection and quantification of 1-(2-Chloroethoxy)propane. Due to its chemical structure as a halogenated ether, this compound may be considered a potential genotoxic impurity (PGI) in pharmaceutical manufacturing and chemical synthesis.[1] The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a technique chosen for its superior selectivity and sensitivity for volatile organic compounds.[2][3] We present a comprehensive protocol covering sample preparation, instrument configuration, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method to monitor this compound at trace levels.

Introduction and Rationale for Method Selection

1.1. The Analyte: this compound

This compound (CAS: 42149-74-6) is a colorless liquid with a molecular formula of C₅H₁₁ClO and a molecular weight of approximately 122.59 g/mol .[5][6] Its key physical properties, including a boiling point between 129-146°C and good solubility in organic solvents, classify it as a volatile organic compound (VOC).[5][7] Structurally, it is an alkyl halide and a chloroether, classes of compounds that are often monitored as potential genotoxic impurities in active pharmaceutical ingredients (APIs) due to their reactivity.[1][8] Therefore, a highly sensitive and specific analytical method is crucial for its control.

1.2. Causality of Method Choice: Why GC-MS?

The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the required sensitivity.

  • Volatility: this compound's significant volatility makes it an ideal candidate for Gas Chromatography (GC), which separates compounds in the gas phase.[3][9] Techniques like High-Performance Liquid Chromatography (HPLC) are less suitable for such volatile analytes and would likely require complex derivatization to achieve adequate retention and detection.[10]

  • Specificity and Sensitivity: Mass Spectrometry (MS) is selected as the detector for its unparalleled specificity and sensitivity.[11] Unlike less specific detectors such as Flame Ionization Detectors (FID), MS provides structural information through fragmentation patterns, allowing for positive identification of the analyte even at trace levels and in complex matrices.[9] The use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity by focusing the detector on specific mass fragments of the target compound.

This combination of GC for separation and MS for detection provides a robust, sensitive, and highly specific method, which is the gold standard for trace-level impurity analysis in the pharmaceutical industry.

Materials and Instrumentation

Item Specification
Instrumentation Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent GC-MS System)
Autosampler and 2 mL vials with PTFE/silicone septa
Analytical Balance (0.01 mg readability)
Vortex Mixer
Chemicals & Reagents This compound reference standard (>98% purity)
Dichloromethane (DCM), HPLC or GC-MS grade
Methanol, HPLC grade
GC Consumables Capillary Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness)
Carrier Gas: Helium (99.999% purity)

Experimental Protocols

Protocol 1: Preparation of Standards and Samples

This protocol describes the preparation of a stock solution, calibration curve standards, and the test sample for analysis.

Diagram 1: Standard and Sample Preparation Workflow

A flowchart illustrating the key steps in preparing solutions for GC-MS analysis.

cluster_standards Standard Preparation cluster_sample Sample Preparation stock 1. Stock Solution Weigh ~25 mg of reference standard. Dissolve in 25 mL DCM. (Concentration ~1000 µg/mL) intermediate 2. Intermediate Standard Dilute Stock 1:10 with DCM. (Concentration ~100 µg/mL) stock->intermediate 1.0 mL to 10 mL cal_standards 3. Calibration Standards Perform serial dilutions from Intermediate Standard to cover the desired range (e.g., 0.1 to 10 µg/mL). intermediate->cal_standards Serial Dilution final_prep 7. Final Preparation Transfer aliquots of all final standards and samples to 2 mL GC vials. cal_standards->final_prep sample_weigh 4. Sample Weighing Accurately weigh ~100 mg of API or test material. sample_dissolve 5. Dissolution Add 1.0 mL of DCM to the sample. vortex 6. Extraction Vortex for 1 minute to ensure complete dissolution/extraction. vortex->final_prep

Step-by-Step Procedure:

  • Stock Solution (SS) Preparation (1000 µg/mL):

    • Accurately weigh approximately 25.0 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Dichloromethane (DCM). Mix thoroughly. This solution should be stored at 2-8°C.

  • Intermediate Standard (IS) Preparation (100 µg/mL):

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with DCM and mix.

  • Calibration Curve Standards (e.g., 0.1 to 10 µg/mL):

    • Prepare a series of calibration standards by serially diluting the Intermediate Standard with DCM to achieve concentrations covering the expected range of the analyte.

  • Sample Preparation (Example Concentration: 100 mg/mL):

    • Accurately weigh approximately 100 mg of the drug substance (API) or test material into a suitable glass vial.

    • Add 1.0 mL of DCM.

    • Cap the vial and vortex for approximately 1 minute to ensure complete dissolution.

    • Transfer the solution to a 2 mL autosampler vial for analysis.

Protocol 2: GC-MS Instrumental Method

The following instrumental parameters have been optimized for the separation and detection of this compound.

Parameter Setting Rationale
GC System
Injection ModeSplit (Ratio 10:1)Prevents column overloading while providing sufficient analyte for detection.
Inlet Temperature220 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1.0 µLStandard volume for good peak shape and reproducibility.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for the specified column dimensions, balancing speed and resolution.
Oven ProgramInitial: 40°C (hold 2 min)Allows for focusing of volatile analytes at the head of the column.
Ramp 1: 15°C/min to 180°CProvides good separation from potential solvent peaks and other impurities.
Hold: 2 min at 180°CEnsures elution of any less volatile components.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for creating reproducible fragmentation patterns.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and promote ionization.
Transfer Line Temp.250 °CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only characteristic ions.
Monitored Ionsm/z 63 (Quantifier), 87, 59Quantifier (m/z 63): Corresponds to the [CH₂CH₂Cl]⁺ fragment, a stable and abundant ion. Qualifiers (m/z 87, 59): Used for identity confirmation, corresponding to [M-Cl]⁺ and [OCH₂CH₂CH₃]⁺ fragments.

Diagram 2: Overall GC-MS Analytical Workflow

A diagram showing the path of the analyte from injection to data acquisition.

cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Autosampler Injection Vaporization in Heated Inlet Column GC Column Separation based on volatility and column interaction Injector->Column Carrier Gas Flow MS_Source Ion Source Ionization (EI) & Fragmentation Column->MS_Source Transfer Line MS_Analyzer Mass Analyzer Filtering of Ions (SIM Mode) MS_Source->MS_Analyzer MS_Detector Detector Ion Detection & Signal Generation MS_Analyzer->MS_Detector DataSystem Data System (Chromatogram Generation & Integration) MS_Detector->DataSystem

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this method, a full validation should be performed according to ICH Q2(R2) guidelines.[4] The following protocols establish the method's performance characteristics.

Parameter Protocol Acceptance Criteria
Specificity Analyze blank (DCM), a solution of the API without the impurity, and an API solution spiked with this compound.No interfering peaks at the retention time of the analyte in the blank or unspiked API. Peak purity tests should pass.[12]
Linearity Analyze at least five concentration levels ranging from the LOQ to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.[13]
Range The range is established by the linearity study and confirmed by accuracy and precision data.The method is accurate and precise within this range.
Accuracy Analyze the API spiked with the impurity at three levels (e.g., 50%, 100%, 150% of target) in triplicate. Calculate the % recovery.Mean recovery should be within 80-120% for trace impurity analysis.
Precision Repeatability: Six individual preparations of a spiked sample at 100% of the target concentration. Intermediate Precision: Repeat on a different day or with a different analyst.Relative Standard Deviation (RSD) ≤ 15%.[14]
LOD & LOQ Determine based on the signal-to-noise (S/N) ratio from injections of low-concentration standards.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.[13]
Robustness Introduce small, deliberate variations to method parameters (e.g., flow rate ±10%, oven ramp rate ±2°C/min) and assess the impact on results.Results should remain unaffected by minor changes, demonstrating method reliability.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the analysis of this compound using GC-MS. The method is designed for high sensitivity and specificity, making it suitable for trace-level quantification in demanding contexts such as pharmaceutical quality control. The causality-driven selection of GC-MS ensures reliable separation and confident identification. By following the outlined validation protocols, laboratories can establish a self-validating system that guarantees the integrity and trustworthiness of their analytical results.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]

  • Journal of Liquid Chromatography. (1987). The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Retrieved from [Link]

  • Environmental Science & Technology. (1998). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Retrieved from [Link]

  • Eventt Chem. (n.d.). What is this compound - Properties & Specifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 123506. Retrieved from [Link]

  • Altabrisa Group. (2023). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 1-(2-chloroethoxy)- (CAS 42149-74-6). Retrieved from [Link]

  • TrAC Trends in Analytical Chemistry. (2011). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC. (2003). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • LCGC International. (2013). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • Journal of Chromatographic Science. (1987). Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide. Retrieved from [Link]

  • ACS Omega. (2023). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
  • Wikipedia. (n.d.). Gas chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Exploring the Various Types of Detectors Used in Gas Chromatography. Retrieved from [Link]

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Application Note: High-Sensitivity GC-MS Analysis of 1-(2-Chloroethoxy)propane in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the sensitive and specific determination of 1-(2-Chloroethoxy)propane, a potential genotoxic impurity (PGI), in active pharmaceutical ingredients (APIs). The methodology is grounded in the principles of headspace gas chromatography coupled with mass spectrometry (HS-GC-MS), aligning with the stringent requirements of international regulatory bodies for controlling trace-level volatile impurities.[1][2][3] We detail the complete workflow, from sample preparation and instrument configuration to data acquisition and analysis, emphasizing the rationale behind key procedural choices to ensure methodological robustness and trustworthiness. The protocol is designed for easy adoption in quality control and drug development laboratories.

Introduction: The Rationale for Monitoring this compound

This compound (CAS: 42149-74-6) is a chloroether compound that may be present in pharmaceutical manufacturing streams as a synthetic intermediate, a byproduct, or a residual solvent.[4] Due to its chemical structure, featuring an alkylating chloroethyl group, it is often classified as a potential genotoxic impurity. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict control over such impurities in drug substances to ensure patient safety.[3]

Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for this application due to its high separation efficiency and the specificity of mass-based detection.[3] The volatility of this compound makes it an ideal candidate for headspace sampling, which minimizes matrix effects by introducing only the vapor phase into the GC system, thereby protecting the instrument and enhancing analytical sensitivity.[1][5]

Analyte Chemical & Physical Properties:

PropertyValueSource
Molecular Formula C₅H₁₁ClO[6]
Molecular Weight 122.59 g/mol [6]
Boiling Point 129-146 °C[7], [8]
Appearance Colorless to almost colorless clear liquid[7]
Solubility Low solubility in water; soluble in organic solvents[8]
Synonyms 2-Propoxyethyl chloride, 2-Chloroethyl propyl ether[9]

Experimental Workflow: A Self-Validating System

The analytical workflow is designed to ensure accuracy and reproducibility from sample receipt to final report. Each stage incorporates quality control checks and is based on established principles for trace volatile analysis.

GCMS_Workflow cluster_prep PART 1: Sample & Standard Preparation cluster_analysis PART 2: HS-GC-MS Analysis cluster_data PART 3: Data Processing & Quantification prep_start Weigh API Sample (e.g., 100 mg) dissolve Dissolve in High-Boiling Solvent (e.g., DMSO, 2 mL) prep_start->dissolve vial Transfer to 20 mL Headspace Vial dissolve->vial seal Immediately Crimp and Seal Vial vial->seal hs_incubate Incubate Vial in HS Autosampler (e.g., 80°C for 30 min) seal->hs_incubate Load into Autosampler hs_inject Pressurize & Inject Headspace Vapor (1 mL loop) hs_incubate->hs_inject gc_sep GC Separation (e.g., DB-624 column) hs_inject->gc_sep ms_detect MS Detection (Full Scan & SIM Mode) gc_sep->ms_detect data_acq Acquire Chromatograms (TIC and SIM) ms_detect->data_acq peak_id Identify Peak by Retention Time & Mass Spectrum data_acq->peak_id peak_quant Quantify using Calibration Curve peak_id->peak_quant report Report Concentration (ppm) peak_quant->report

Caption: HS-GC-MS workflow for this compound analysis.

Detailed Protocols

Reagents and Materials
  • Solvent: Headspace-grade Dimethyl sulfoxide (DMSO). Rationale: DMSO is selected for its high boiling point, which prevents it from interfering with the chromatography of more volatile analytes, and its excellent solvating power for a wide range of APIs.[1]

  • Reference Standard: this compound, >98% purity.

  • Apparatus: 20 mL headspace vials with PTFE/silicone septa, analytical balance, volumetric flasks, and pipettes.

Preparation of Standards and Samples
  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dilute to volume with DMSO.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with DMSO. A typical range for impurity analysis would be 0.1 µg/mL to 5 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial. Add 2.0 mL of DMSO. Immediately seal the vial with a crimp cap. Causality: A fixed and consistent sample-to-solvent ratio is critical for reproducible headspace extraction.

  • Spiked Sample/Control: To validate recovery, prepare a separate sample as in step 3 and add a known amount of the stock standard to achieve a concentration in the mid-range of the calibration curve.

HS-GC-MS Instrumentation and Conditions

This method was developed on a standard capillary GC-MS system equipped with a headspace autosampler.

Headspace Autosampler Parameters:

ParameterSettingRationale
Vial Oven Temperature 80 °CBalances efficient volatilization of the analyte with thermal stability of the API.
Incubation Time 30 minEnsures equilibrium is reached between the sample and the headspace.[7]
Loop Temperature 90 °CKept higher than the vial oven to prevent condensation of the analyte.
Transfer Line Temp. 100 °CPrevents condensation during transfer to the GC inlet.
Vial Pressurization 10 psiStandard pressure to facilitate reproducible injection volume.
Injection Volume 1 mL (Loop)Standard volume for headspace analysis.

GC-MS Parameters:

ParameterSettingRationale
GC System Gas Chromatograph with Mass SpectrometerStandard instrumentation for volatile impurity analysis.[10]
Column DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film)A 624-type column is industry-standard for residual solvent analysis due to its selectivity for volatile polar compounds.[1]
Carrier Gas Helium, Constant Flow @ 1.5 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 220 °CEnsures rapid and complete vaporization of the injected sample.
Injection Mode Split (10:1)A split injection prevents overloading the column, especially with non-volatile matrix components that may carry over, ensuring sharp peak shapes.[11]
Oven Program 40 °C (hold 5 min), ramp to 240 °C @ 10 °C/min, hold 5 minAn initial hold at a low temperature allows for good focusing of volatile analytes. The ramp separates compounds by boiling point.
MS Transfer Line 250 °CPrevents analyte condensation before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard, reproducible ionization technique creating a predictable fragmentation pattern.
Acquisition Mode Full Scan (m/z 40-200) & SIMFull scan is used for initial identification and confirmation against a library. SIM mode is used for sensitive quantification.[12][13]

Data Analysis and Quantification

Identification

The primary identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of the reference standard. Confirmation is made by comparing the acquired mass spectrum with the reference spectrum from the NIST library or an in-house standard.

Reference Mass Spectrum (NIST Data): The electron ionization mass spectrum of this compound is characterized by key fragment ions. The most abundant ions are typically used for identification and quantification.

  • NIST Mass Spectrum for this compound:

    • Top Peak (Base Peak): m/z 43

    • 2nd Highest: m/z 27

    • 3rd Highest: m/z 59

    • Other significant ions: m/z 41, 45, 63, 75, 93

    • Note: The molecular ion (m/z 122/124) is often of very low abundance or absent in the EI spectrum of such compounds.[9]

Quantification using Selected Ion Monitoring (SIM)

For trace-level quantification, Selected Ion Monitoring (SIM) mode provides significantly enhanced sensitivity and selectivity compared to full scan mode.[11][13]

SIM_Logic cluster_ions Selected Ions for Monitoring Analyte This compound Fragments Quant Quantifier Ion m/z 43 (Base Peak) Analyte->Quant Primary Measurement Qual1 Qualifier Ion 1 m/z 59 Analyte->Qual1 Confirmation Qual2 Qualifier Ion 2 m/z 93 Analyte->Qual2 Confirmation

Caption: Logic for selecting ions for SIM analysis.

Proposed SIM Parameters:

Ion Typem/zRationale
Quantifier 43Highest abundance (base peak), providing the best signal-to-noise for quantification.[9]
Qualifier 1 59A characteristic and relatively abundant fragment ion.
Qualifier 2 93A higher mass fragment that provides additional specificity.

Trustworthiness Check: The presence of all three ions at the correct retention time, with consistent ion ratios relative to the standard, provides a high degree of confidence in the peak identity, fulfilling the self-validating system requirement.

Calibration and Calculation

Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 43) versus the concentration of the working standards. Perform a linear regression analysis. The concentration of this compound in the API sample is calculated using the following formula:

Impurity (ppm) = (Area_sample / Slope) * (V_solvent / W_sample)

Where:

  • Area_sample: Peak area of the analyte in the sample.

  • Slope: Slope of the linear regression from the calibration curve.

  • V_solvent: Volume of DMSO used (mL).

  • W_sample: Weight of the API sample (g).

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This application note provides a robust and reliable HS-GC-MS method for the determination of this compound in pharmaceutical ingredients. The use of headspace sampling minimizes matrix interference, while the combination of full scan and SIM mass spectrometric detection provides both confident identification and high-sensitivity quantification necessary for controlling potential genotoxic impurities. This protocol offers a solid foundation for method implementation and validation in a regulated laboratory environment.

References

  • Research and Reviews: A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. [Link]

  • Washington State Department of Agriculture. Residual Solvents by Gas Chromatography/ Mass Spectrometry. [Link]

  • Eventt Chem. What is this compound - Properties & Specifications. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • NIST Chemistry WebBook. Propane, 1-(2-chloroethoxy)-. [Link]

  • LCGC. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • LCGC International. Flying High with Sensitivity and Selectivity: GC–MS to GC–MS/MS. [Link]

  • Shimadzu Corporation. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • Shimadzu (Europe). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Shimadzu. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. [Link]

  • Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • Taylor & Francis Online. Selected ion monitoring – Knowledge and References. [Link]

  • The Pharma Review. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • SCION Instruments. Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS. [Link]

  • ResearchGate. Representative GC-MS chromatograms (SIM mode using the quantification/target ions). [Link]

  • PubMed. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. [Link]

  • European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. [Link]

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Application Note: High-Throughput Sample Preparation for the Analysis of 1-(2-Chloroethoxy)propane in Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the prevailing sample preparation techniques for the quantitative analysis of 1-(2-Chloroethoxy)propane, a volatile organic compound (VOC) of interest in environmental monitoring and chemical synthesis. Recognizing the compound's physical and chemical properties, this application note details protocols for Purge and Trap (P&T), Headspace (HS) analysis, Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE). Each methodology is presented with an emphasis on the underlying scientific principles, causality for procedural steps, and self-validating quality control measures to ensure data integrity. This guide is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the isolation and concentration of this compound from various sample matrices prior to chromatographic analysis.

Introduction to this compound and its Analytical Challenges

This compound, also known as 2-chloroethyl propyl ether, is an organic compound with the chemical formula C5H11ClO.[1][2][3][4][5][6] It is a colorless liquid with a boiling point in the range of 129-146°C and a density close to 1.0 g/cm³.[1][7] Its moderate water solubility and volatility classify it as a volatile organic compound (VOC), necessitating specialized handling and preparation techniques to prevent analyte loss during analysis.[1][7] The presence of a chlorine atom and an ether linkage in its structure makes it a compound of interest in various synthetic pathways and a potential environmental contaminant.[2][4]

The primary analytical challenge in the determination of this compound lies in its effective extraction and concentration from complex matrices such as water, soil, and solid waste, while minimizing interferences. The selection of an appropriate sample preparation technique is paramount to achieving the low detection limits often required by regulatory guidelines.[8] This note explores several established and modern techniques, providing detailed protocols to guide the analyst in choosing the most suitable method for their specific application.

Analyte Properties

A thorough understanding of the physicochemical properties of this compound is critical for the development of effective sample preparation strategies.

PropertyValueSource
Molecular Formula C5H11ClO[2][3][5][6]
Molecular Weight 122.59 g/mol [3][6][7]
Boiling Point 129-146 °C[1][7]
Density ~1.01-1.04 g/cm³[1]
Water Solubility Low to moderate (6.2 g/L at 20°C)[1][7]
Vapor Pressure Moderate
Classification Volatile Organic Compound (VOC)

Table 1: Physicochemical properties of this compound.

Recommended Sample Preparation Techniques

The choice of sample preparation technique is dictated by the sample matrix, the required detection limit, and the available instrumentation. For a volatile compound like this compound, methods that efficiently transfer the analyte from a condensed phase to the gas phase are generally preferred for subsequent analysis by Gas Chromatography (GC).

Purge and Trap (P&T) for Aqueous and Solid Samples

Purge and Trap is the cornerstone technique for the analysis of VOCs in environmental samples, as established by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[8][9] This dynamic headspace technique offers excellent sensitivity by concentrating the entire analyte amount from a larger sample volume onto a sorbent trap.

Principle of Operation: An inert gas (e.g., helium or nitrogen) is bubbled through the sample (aqueous or a suspension of a solid sample in water), stripping the volatile this compound from the matrix.[10] The gas stream then passes through a trap containing one or more sorbent materials, which retain the analyte. After purging is complete, the trap is rapidly heated, and the desorbed analyte is backflushed with carrier gas into the GC for analysis.[10]

PurgeAndTrap cluster_sample Sample Introduction cluster_purge Purging cluster_trap Trapping cluster_desorb Desorption & Injection Sample Aqueous or Solid Sample in Sparge Vessel Purge Inert Gas Purge (e.g., He, N2) Sample->Purge Stripping of VOCs Trap Sorbent Trap Purge->Trap Analyte Adsorption Desorb Rapid Heating & Backflush Trap->Desorb Thermal Desorption GC GC/MS Analysis Desorb->GC Analyte Injection

Caption: Workflow of the Purge and Trap (P&T) method.

  • System Preparation: Ensure the P&T system and GC/MS are leak-free and have been properly conditioned. Run a system blank to check for contamination.

  • Sample Collection: Collect samples in 40 mL VOA vials with PTFE-lined septa, ensuring no headspace. Preserve with hydrochloric acid (HCl) to a pH < 2 if necessary.

  • Sample Introduction: Introduce a 5 mL (or other validated volume) aliquot of the sample into the sparging vessel. For quality control, add appropriate surrogate and internal standards.

  • Purging: Purge the sample with high-purity helium or nitrogen at a flow rate of 40 mL/min for 11 minutes at ambient temperature. For less volatile compounds or difficult matrices, the sample can be heated to 40°C to improve purging efficiency.[11]

  • Desorption: After purging, heat the trap to 245-250°C and backflush with the GC carrier gas for 2-4 minutes to transfer the analytes to the GC column.

  • Trap Bakeout: Following desorption, bake the trap at a higher temperature (e.g., 260-270°C) for a sufficient time to remove any residual compounds and prevent carryover.

For solid samples, an initial extraction or dispersion step is required.

  • Low-Level Method (<200 µg/kg): A known weight of the sample (e.g., 5 g) is placed directly into the sparging vessel with a known volume of organic-free water. The sample is then purged as described for aqueous samples.

  • High-Level Method (>200 µg/kg): A known weight of the sample is extracted with a water-miscible solvent (e.g., methanol). An aliquot of the methanol extract is then added to organic-free water in the sparging vessel and purged.

Causality and Trustworthiness: The P&T method's trustworthiness stems from its exhaustive extraction principle, leading to high recoveries for volatile analytes. The inclusion of surrogate standards in every sample allows for the monitoring of extraction efficiency and matrix effects, providing a self-validating system for each analysis. The use of established EPA methods as a foundation ensures regulatory compliance and inter-laboratory comparability.[12][13]

Static Headspace (HS) Analysis for Solid and Liquid Samples

Static Headspace (HS) analysis is a simpler, often faster alternative to P&T, particularly suitable for solid samples or when the highest sensitivity is not required.

Principle of Operation: A sample is placed in a sealed vial and heated to a specific temperature for a set time to allow the volatile analytes to partition between the sample matrix and the headspace (the gas phase above the sample).[14] A known volume of the headspace is then injected into the GC for analysis. The concentration of the analyte in the headspace is proportional to its concentration in the original sample, governed by the partition coefficient.

Headspace cluster_sample Sample Preparation cluster_equilibration Equilibration cluster_injection Injection Sample Sample in Headspace Vial Equilibrate Heating & Agitation (Establish Equilibrium) Sample->Equilibrate Partitioning Inject Headspace Sampling & Injection Equilibrate->Inject Vapor Phase Transfer GC GC/MS Analysis Inject->GC Analysis

Caption: Workflow of the Solid-Phase Microextraction (SPME) method.

  • Fiber Selection: For a compound like this compound, a non-polar or intermediate polarity fiber is suitable. A 100 µm PDMS or a PDMS/DVB (Divinylbenzene) fiber would be a good starting point. [15]2. Fiber Conditioning: Before first use, condition the fiber in the GC injector as per the manufacturer's instructions to remove any contaminants.

  • Sample Preparation: Place the sample in a headspace vial. Add a small magnetic stir bar and any matrix modifiers (e.g., salt).

  • Extraction: Seal the vial and place it on a heated stir plate. Pierce the septum with the SPME needle and expose the fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 60°C). Stirring the sample increases the rate of equilibration.

  • Desorption: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot GC injector (e.g., 250°C). Desorb for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of the analyte.

  • Analysis: Start the GC/MS run simultaneously with the desorption process.

Causality and Trustworthiness: SPME is an equilibrium-based technique, so consistency in extraction time, temperature, and agitation is paramount for reproducibility. The amount of analyte extracted is proportional to its concentration in the sample, but it is not an exhaustive extraction. Therefore, calibration must be performed under the exact same conditions as the sample analysis. The method is validated through the use of internal standards and by demonstrating acceptable precision and recovery with spiked samples. The solvent-free nature of SPME reduces the risk of contamination and simplifies the analytical process. [16]

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. [17][18][19]While often more labor-intensive and requiring larger volumes of organic solvents than other methods, LLE can be effective for concentrating analytes from aqueous samples.

Principle of Operation: The aqueous sample containing this compound is mixed with a water-immiscible organic solvent in which the analyte has a higher solubility. [18]After vigorous shaking, the two phases are allowed to separate. The analyte partitions into the organic phase, which is then collected. The process can be repeated to improve recovery. The organic extract is then concentrated and analyzed by GC.

  • Solvent Selection: Choose a solvent that is immiscible with water, has a high affinity for this compound, a low boiling point for easy removal, and does not interfere with the analysis. Dichloromethane or diethyl ether are common choices. [20]2. Extraction: Place a known volume of the aqueous sample (e.g., 100 mL) into a separatory funnel. Add a measured volume of the extraction solvent (e.g., 30 mL).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock. [18]4. Phase Separation: Allow the layers to separate completely. The organic layer will be on the top or bottom depending on its density relative to water (e.g., dichloromethane is denser, diethyl ether is less dense). [19]5. Collection: Drain the organic layer into a collection flask.

  • Repeat Extraction: Repeat the extraction process on the aqueous layer with fresh portions of the organic solvent two more times to ensure quantitative recovery. [19]7. Drying and Concentration: Combine the organic extracts and dry them using an anhydrous drying agent like sodium sulfate. The extract can then be concentrated to a small volume using a gentle stream of nitrogen or a rotary evaporator before GC/MS analysis.

Causality and Trustworthiness: The efficiency of LLE is determined by the partition coefficient of the analyte between the two phases. Multiple extractions are performed to maximize recovery. [19]The main drawbacks are the potential for emulsion formation and the use of large quantities of high-purity solvents, which can be a source of contamination and pose environmental concerns. The method's reliability is ensured by analyzing procedural blanks, spiked samples for recovery, and surrogate standards.

Quality Control and Validation

For all the described techniques, a robust quality control (QC) regimen is essential for ensuring the trustworthiness of the results. Key QC measures include:

  • Method Blanks: Analyzing a sample of analyte-free matrix (e.g., organic-free water) to check for contamination from reagents, glassware, and the instrument.

  • Surrogate Standards: Adding a non-target compound with similar chemical properties to all samples, standards, and blanks before preparation to monitor extraction efficiency.

  • Internal Standards: Adding a known concentration of a compound to the final extract just before analysis to correct for variations in injection volume and instrument response.

  • Laboratory Control Samples (LCS): Analyzing a blank matrix spiked with a known concentration of the analyte to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicates (MS/MSD): Spiking a real sample with a known amount of analyte to evaluate matrix effects on recovery and precision.

Conclusion

The successful analysis of this compound hinges on the meticulous application of an appropriate sample preparation technique.

  • Purge and Trap offers the highest sensitivity and is the method of choice for trace-level analysis in water and soil, backed by established regulatory methods.

  • Static Headspace provides a simpler, high-throughput alternative, especially for solid samples, when sub-parts-per-billion sensitivity is not the primary objective.

  • Solid-Phase Microextraction stands out as a fast, sensitive, and environmentally friendly technique that minimizes solvent usage and simplifies the workflow.

  • Liquid-Liquid Extraction , while traditional, remains a viable option for concentrating the analyte from aqueous samples, provided that solvent consumption and potential for contamination are carefully managed.

The choice of method should be guided by the specific requirements of the analysis, including matrix type, required detection limits, available equipment, and desired sample throughput. By following the detailed protocols and quality control procedures outlined in this note, researchers and analysts can achieve reliable and accurate quantification of this compound in their samples.

References

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  • Alsharaa, A., Amayreh, M., & Al-zghoul, S. (2016). Flow-Assisted Electro-Enhanced Solid-Phase Microextraction for the Determination of Haloethers in Water Samples. Journal of Chromatographic Science, 54(4), 586–593. [Link]

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  • Ciccioli, P., Brancaleoni, E., Cecinato, A., & Sparapani, R. (1993). Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. In Monitoring of Gaseous Pollutants by Tunable Diode Lasers (pp. 379-388). Springer, Dordrecht. [Link]

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Application Notes & Protocols: Synthesis and Reactivity of 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Overview

1-(2-Chloroethoxy)propane (CAS No. 42149-74-6) is a bifunctional organic compound that serves as a valuable intermediate and building block in advanced organic synthesis.[1][2] Structurally, it consists of a propyl ether moiety and a reactive primary alkyl chloride terminus, making it a versatile reagent for introducing the 2-propoxyethyl group into various molecular scaffolds.[3] This unique arrangement allows for a range of chemical transformations, primarily through nucleophilic substitution at the chlorinated carbon.[1] Its applications are notable in the agrochemical and pharmaceutical industries, where it is used in the synthesis of complex, high-value molecules.[1][2] This guide provides a comprehensive overview of its properties, detailed synthetic protocols, and key application procedures for its use as an alkylating agent.

Physicochemical Properties and Safety Data

Handling this compound requires a thorough understanding of its physical properties and associated hazards. It is a clear, colorless to slightly yellowish liquid at room temperature.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO[4][5]
Molecular Weight 122.59 g/mol [5][6]
Boiling Point 129-146 °C[4][6]
Density ~0.96 - 1.04 g/cm³[4][6]
Flash Point 28 °C[6]
Refractive Index ~1.416 - 1.418[6]
Solubility Low in water (6.2 g/L at 20°C); soluble in organic solvents.[4][6]
Appearance Clear, colorless to almost colorless liquid.[3][6]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeDescriptionSource(s)
Hazard Statements H226Flammable liquid and vapor.[5][7]
H301/H331Toxic if swallowed or if inhaled.[5]
H315Causes skin irritation.[7]
H319Causes serious eye irritation.[7]
Precautionary Statements P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][8]
P261Avoid breathing mist/vapors/spray.[7][8]
P270Do not eat, drink or smoke when using this product.[7][8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
P301+P316IF SWALLOWED: Get emergency medical help immediately.[5][7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
P403+P235Store in a well-ventilated place. Keep cool.[7]
Safe Handling and Storage

Due to its flammability and toxicity, this compound must be handled in a well-ventilated fume hood, away from ignition sources.[8] All equipment should be properly grounded to prevent static discharge.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8] Store the compound in a tightly sealed container in a designated flammables area.[6][8]

Synthetic Protocols

The synthesis of this compound can be approached through several routes. The most common industrial method involves the chlorination of a precursor alcohol, while the Williamson ether synthesis represents a classic and instructive alternative.

Protocol 1: Synthesis via Chlorination of 2-Propoxyethanol

This is a robust and high-yield method that involves the substitution of a primary hydroxyl group with a chlorine atom using thionyl chloride (SOCl₂).[1][9]

Principle: The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes an intramolecular Sₙ2-type reaction, releasing sulfur dioxide and hydrogen chloride as byproducts.[1] The use of a catalyst like pyridine or dimethylformamide (DMF) can accelerate the reaction.[10]

G cluster_0 Reaction Setup cluster_1 Thionyl Chloride Addition cluster_2 Reaction Completion & Work-up cluster_3 Purification A 1. Charge reactor with 2-propoxyethanol and catalyst (e.g., Pyridine/DMF). B 2. Heat mixture to 40°C under stirring. A->B C 3. Add thionyl chloride dropwise via addition funnel. B->C D 4. Maintain temperature at 60 ± 5°C during addition. C->D E 5. Vent evolved SO₂ and HCl gas to a scrubber. D->E F 6. Heat mixture to 90-100°C for 2-4 hours. E->F G 7. Cool reaction to 40°C. F->G H 8. Neutralize with solid NaOH or aqueous base. G->H I 9. Perform phase separation or filtration. H->I J 10. Purify the organic phase by vacuum distillation. I->J G cluster_0 Williamson Ether Synthesis Mechanism (SN2) cluster_1 Electrophile reagents Propanol (CH₃CH₂CH₂OH) Base (e.g., NaH) → Propoxide (CH₃CH₂CH₂O⁻Na⁺) reaction reagents:f2->reaction Nucleophilic Attack transition Transition State | {[Nu---C---L]δ⁻} reaction->transition electrophile 1-Bromo-2-chloroethane (Br-CH₂CH₂-Cl) products This compound NaCl transition->products:f0 Leaving Group (Cl⁻) Departs

Caption: Sₙ2 mechanism for the Williamson ether synthesis.

Step-by-Step Methodology (General):

  • Alkoxide Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-propanol (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF). [11]2. Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.0 eq), portion-wise at 0°C. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the complete formation of sodium propoxide.

  • Nucleophilic Substitution: Add 1-bromo-2-chloroethane (1.0 eq) dropwise to the alkoxide solution.

  • Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., 50-100°C) for several hours to drive the Sₙ2 reaction to completion. [12]Monitor the reaction progress by TLC or GC.

  • Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography.

Scientist's Note (Expertise): The choice of 1-bromo-2-chloroethane as the electrophile is strategic. The bromide is a better leaving group than chloride, so the propoxide will preferentially displace the bromide. While some reaction at the chloride position may occur, this setup favors the desired product. Using a polar aprotic solvent like DMF can accelerate the Sₙ2 reaction. [11][13]

Application Protocols: Reactivity as an Alkylating Agent

The primary chloride in this compound is an excellent electrophilic site for Sₙ2 reactions, making it a useful reagent for attaching the 2-propoxyethyl group to various nucleophiles. [3]

G reagent This compound (Electrophile) transition SN2 Transition State [Nu---CH₂---Cl]δ⁻ reagent->transition nucleophile Nucleophile (Nu⁻) e.g., RO⁻, R₂NH nucleophile->reagent Backside Attack product Alkylated Product (Nu-CH₂CH₂-O-Propyl) transition->product leaving_group Chloride Ion (Cl⁻) transition->leaving_group Displacement

Caption: General Sₙ2 alkylation pathway using this compound.

Protocol 3: General Procedure for O-Alkylation of Phenols

Principle: Phenols can be deprotonated by a suitable base to form a phenoxide ion, a potent nucleophile. This phenoxide then displaces the chloride from this compound to form an aryl ether. [11]This is another application of the Williamson ether synthesis.

Step-by-Step Methodology:

  • Setup: To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile (approx. 0.5 M), add a base such as powdered potassium carbonate (K₂CO₃, 1.5 eq). [11][14]2. Reaction Initiation: Add this compound (1.1 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction's completion using TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude aryl ether by column chromatography on silica gel or by distillation.

Protocol 4: General Procedure for N-Alkylation of Amines

Principle: Primary and secondary amines are effective nucleophiles that can be alkylated by this compound. A significant challenge is preventing over-alkylation, which can lead to tertiary amines and quaternary ammonium salts. [14]Using a mild base and controlling stoichiometry are key. Phase-transfer catalysis (PTC) is an excellent method for achieving selective mono-alkylation under mild conditions. [15] Step-by-Step Methodology (Using Phase-Transfer Catalysis):

  • Materials: Primary or secondary amine (1.0 eq), this compound (1.0-1.2 eq), a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (TBAS, 0.1 eq), a non-polar organic solvent (e.g., toluene or 4-methylpentan-2-one), and a concentrated aqueous solution of sodium hydroxide (50% w/w). [15]2. Setup: In a round-bottom flask, dissolve the amine, this compound, and the PTC catalyst in the organic solvent. [15]3. Reaction: Add the aqueous NaOH solution and stir the biphasic mixture vigorously at ambient temperature for 24-48 hours. [15]The PTC facilitates the transfer of hydroxide ions into the organic phase to deprotonate the amine (or the protonated amine after one alkylation), and the resulting nucleophile reacts with the alkyl halide.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., K₂CO₃ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to isolate the desired N-alkylated amine.

References

  • Eventt Chem. (n.d.). What is this compound - Properties & Specifications.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 1-(2-chloroethoxy)- (CAS 42149-74-6). Retrieved January 6, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Synthesis. Retrieved January 6, 2026, from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:42149-74-6. Retrieved January 6, 2026, from [Link]

  • LookChem. (n.d.). Cas 42149-74-6,this compound. Retrieved January 6, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved January 6, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 6, 2026, from [Link]

  • Google Patents. (2016). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]

  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 9.8: Reactions of Ethers. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 12.1: Reactions of Ethers. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (1958). THE REACTION OF β-HALOGEN ETHERS WITH METALS. MECHANISM OF THE REACTION AND RELATED PROCESSES. The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved January 6, 2026, from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved January 6, 2026, from [Link]

  • Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 7.8: Structure and SN2 Reactivity: The Nucleophile. Retrieved January 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). How can weaker nucleophiles kick out stronger ones in the reaction of chloroalkanes with sodium iodide in acetone?. Retrieved January 6, 2026, from [Link]

  • NIST. (n.d.). Propane, 1-(2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the common side reactions and troubleshooting strategies in the synthesis of 1-(2-Chloroethoxy)propane.

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. We will deconstruct the common challenges, focusing on the prevalent Williamson ether synthesis route, to provide actionable, field-proven solutions that enhance yield, purity, and experimental reproducibility.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Question 1: My Williamson ether synthesis of this compound is resulting in a significantly low yield. What are the primary mechanistic bottlenecks and how can I optimize the reaction conditions?

Answer:

Low yields in the Williamson ether synthesis are a frequent challenge, typically stemming from suboptimal reaction conditions that favor competing side reactions over the desired SN2 pathway.[1][2] The core of this synthesis is the reaction between a sodium propoxide nucleophile (generated from 1-propanol) and an alkyl halide like 1-bromo-2-chloroethane or 1,2-dichloroethane.[1][2][3]

Expertise & Causality:

The primary cause of diminished yield is often the E2 (elimination) reaction of the alkyl halide, which competes directly with the SN2 (substitution) reaction.[1] This is exacerbated by high temperatures and sterically hindered or overly strong bases. Another key factor is the nucleophilicity of the alkoxide, which can be hampered by the choice of solvent. Protic solvents can solvate the alkoxide ion, creating a solvent cage that sterically hinders its ability to attack the electrophilic carbon of the alkyl halide.

Troubleshooting & Optimization Protocol:

  • Base and Alkoxide Formation:

    • Issue: Incomplete deprotonation of 1-propanol or using a base that promotes elimination.

    • Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure irreversible and complete deprotonation of the alcohol.[1][4] The byproduct, H₂, simply bubbles out of the reaction, driving the equilibrium forward.[4] Perform this step at 0 °C to control the initial exotherm.

  • Solvent Selection:

    • Issue: Using protic solvents (e.g., ethanol, or 1-propanol itself) reduces the reactivity of the propoxide nucleophile.

    • Recommendation: Employ a polar aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents solvate the sodium cation but leave the alkoxide anion "naked" and highly nucleophilic, thus accelerating the desired SN2 reaction.

  • Temperature Control:

    • Issue: High reaction temperatures favor the elimination pathway, which has a higher activation energy than substitution.

    • Recommendation: After forming the alkoxide at 0 °C, add the alkyl halide and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid prolonged heating once the starting material is consumed.

  • Reagent Purity:

    • Issue: Traces of water in the reagents or solvent will quench the NaH, reducing the amount of active alkoxide formed.

    • Recommendation: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and ensure the 1-propanol is dry.

Optimized Synthesis Workflow Diagram

G cluster_prep I. Alkoxide Formation cluster_reaction II. SN2 Reaction cluster_workup III. Work-up & Purification P1 1. Add anhydrous THF and 1-propanol (1.1 eq) to a dried, N2-purged flask. P2 2. Cool flask to 0 °C in an ice bath. P1->P2 P3 3. Add NaH (1.2 eq) portion-wise. (Caution: H2 evolution!) P2->P3 P4 4. Stir at 0 °C for 30 minutes. P3->P4 R1 5. Slowly add 1-bromo-2-chloroethane (1.0 eq) dropwise at 0 °C. P4->R1 R2 6. Allow mixture to warm to room temperature. R1->R2 R3 7. Gently heat to 40-50 °C and monitor progress by TLC or GC. R2->R3 W1 8. Cool to 0 °C and cautiously quench with saturated aq. NH4Cl. R3->W1 W2 9. Perform aqueous work-up and extract with diethyl ether. W1->W2 W3 10. Dry organic layer (e.g., MgSO4), filter, and concentrate. W2->W3 W4 11. Purify crude product by fractional distillation under reduced pressure. W3->W4

Caption: Optimized workflow for Williamson ether synthesis of this compound.

Question 2: After purification, my GC-MS analysis shows a persistent impurity with a molecular weight of 102.16 g/mol . What is this byproduct and how can its formation be suppressed?

Answer:

This impurity is almost certainly the symmetrical ether, 1-propoxypropane (C₆H₁₄O, MW 102.17 g/mol ). Its formation is a known side reaction in Williamson ether syntheses when reaction conditions are not carefully controlled.

Mechanistic Insight:

1-propoxypropane is formed when the sodium propoxide nucleophile attacks another propyl-containing molecule that has a leaving group. This can occur via two primary pathways:

  • Reaction with a Propyl Halide Impurity: If your 1-propanol starting material contains impurities like 1-bromopropane or 1-chloropropane.

  • In-situ Formation of Propyl Halide: Under certain conditions (though less common), side reactions could potentially convert some of the starting 1-propanol into a propyl halide, which is then consumed.

The most effective way to suppress this is to control the stoichiometry and order of addition to ensure the propoxide preferentially reacts with the intended alkyl halide, 1-bromo-2-chloroethane.

Suppression Strategies:

  • Controlled Addition: The most critical step is to add the alkyl halide (1-bromo-2-chloroethane) slowly to the pre-formed sodium propoxide solution. This maintains a low concentration of the alkyl halide, ensuring it is more likely to react with the abundant propoxide rather than any potential side reactions occurring.

  • Stoichiometric Control: Use a slight excess of the alcohol (1-propanol, ~1.1 eq.) relative to the alkyl halide (1.0 eq.). This ensures the more valuable alkyl halide is the limiting reagent and is fully consumed in the desired reaction.

  • Temperature Management: Avoid excessive temperatures, as this can increase the rate of undesired side reactions.

Data Summary: Optimizing for Selectivity

ParameterSuboptimal ConditionOptimized ConditionRationale for Optimization
Order of Addition All reagents mixed at onceAlkyl halide added dropwise to alkoxideMaintains low [Alkyl Halide], favoring the desired cross-reaction.
Stoichiometry Equimolar or excess alkyl halideSlight excess of alcohol (~1.1 eq.)Ensures complete consumption of the limiting alkyl halide.
Temperature High (e.g., >80 °C)Moderate (RT to 50 °C)Minimizes rates of competing side reactions.
Question 3: What is the recommended analytical workflow for final product characterization and impurity profiling?

Answer:

A multi-technique approach is essential for robust characterization and to ensure the final product meets purity specifications.

Authoritative Grounding & Protocol:

A comprehensive analysis should confirm the structure of the desired product and identify any residual starting materials or byproducts.

Step-by-Step Characterization Workflow:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for this analysis.

    • Purpose: Separates volatile components and provides mass spectra for identification. It will definitively identify this compound, residual 1-propanol, 1-bromo-2-chloroethane, and byproducts like 1-propoxypropane.[5]

    • Protocol:

      • Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or diethyl ether).

      • Inject onto a suitable GC column (e.g., a non-polar DB-5 or similar).

      • Run a temperature gradient program to separate components by boiling point.

      • Analyze the resulting mass spectra by comparing them to a known database (e.g., NIST).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Purpose: Provides unambiguous structural confirmation of the final product and helps identify impurities.

    • Protocol:

      • Dissolve a sample of the product in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra.

      • Expected ¹H NMR Signals for this compound: Look for characteristic triplets and sextets for the propyl group (CH₃-CH₂-CH₂-), and two triplets for the ethoxy-chloride moiety (-O-CH₂-CH₂-Cl).

      • Impurity Detection: Look for a broad singlet for the -OH proton of residual 1-propanol or characteristic signals for other byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: Confirms the presence of key functional groups and, more importantly, the absence of others.

    • Protocol:

      • Acquire a spectrum of the neat liquid product.

      • Confirmation: Look for the strong C-O ether stretch (typically 1150-1085 cm⁻¹) and C-H alkane stretches (~2850-2960 cm⁻¹).

      • Purity Check: Critically, confirm the absence of a broad O-H stretch (~3200-3600 cm⁻¹), which would indicate residual 1-propanol.

Logical Workflow for Quality Control

G Start Purified Product Sample GCMS GC-MS Analysis Start->GCMS NMR ¹H & ¹³C NMR Analysis Start->NMR FTIR FTIR Analysis Start->FTIR Check1 Purity >99%? Correct Mass? GCMS->Check1 Check2 Correct Structure? No Impurity Signals? NMR->Check2 Check3 C-O Stretch Present? No O-H Stretch? FTIR->Check3 Pass Product Meets Specifications Check1->Pass Yes Fail Repurify or Re-synthesize Check1->Fail No Check2->Pass Yes Check2->Fail No Check3->Pass Yes Check3->Fail No

Caption: A multi-technique analytical workflow for final product validation.

References

  • Title: Williamson Ether Synthesis Source: University of Colorado, Boulder - Organic Chemistry Lab URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXhHTcMArvoCDCwKoA6EX5xAJ-9XEHXerk1Qxk_1SpzV1RAfuti7EplG_6gKWb5nZsUs8w6mZ9tuptIi6panJmLsaqFyO0MHjVXJkwRaabFNeh37XhutWIEBVH9OTFkE90jQiDyN7CUXgRCsUvWXX7cLPb
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL:https://www.masterorganicchemistry.com/reaction-guide/williamson-ether-synthesis/
  • Title: The preparation method of 2-propoxyl ethyl chloride Source: Eureka | Patsnap (Patent CN108003445A) URL:https://eureka.patsnap.com/patent/CN108003445A/the-preparation-method-of-2-propoxyl-ethyl-chloride
  • Title: An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis Source: BenchChem URL:https://www.benchchem.com/product/bcp203791/technical-manual
  • Title: The Role of this compound in Advanced Synthesis: A NINGBO INNO PHARMCHEM Perspective Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:https://www.inno-pharmchem.com/the-role-of-1-2-chloroethoxy-propane-in-advanced-synthesis-a-ningbo-inno-pharmchem-perspective
  • Title: Williamson ether synthesis Source: Wikipedia URL:https://en.wikipedia.org/wiki/Williamson_ether_synthesis
  • Title: Williamson ether synthesis (video) Source: Khan Academy URL:https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides-thiols/synthesis-of-ethers-and-epoxides-jay/v/williamson-ether-synthesis
  • Title: Propane, 1-(2-chloroethoxy)- Source: NIST WebBook URL:https://webbook.nist.gov/cgi/cbook.cgi?ID=C42149746&Mask=200
  • Title: Williamson Ether Synthesis Source: Organic Chemistry Tutor URL:https://www.organicchemistrytutor.com/topic/williamson-ether-synthesis-reaction-mechanism-and-examples/
  • Source: The Organic Chemistry Tutor (YouTube)
  • Title: this compound: A Practical Look at This Chemical Compound Source: Eventt Chem URL:https://eventtchem.com/product/cas-42149-74-6
  • Source: Google Patents (CN105348052A)
  • Title: this compound | C5H11ClO | CID 123506 Source: PubChem - National Institutes of Health URL:https://pubchem.ncbi.nlm.nih.gov/compound/123506

Sources

Technical Support Center: Optimizing Reactions with 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Chloroethoxy)propane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses common issues encountered during reactions with this compound, structured in a question-and-answer format to directly tackle your experimental challenges.

Question 1: My reaction with this compound is resulting in a low yield of the desired ether product. What are the likely causes and how can I improve it?

Low yields in reactions involving this compound, which typically proceed via an S(_N)2 mechanism like the Williamson ether synthesis, can stem from several factors.[1][2] The primary culprits are often competing side reactions and suboptimal reaction conditions.

Possible Causes & Solutions:

  • Suboptimal Base Selection: The choice of base is critical for deprotonating the alcohol to form the alkoxide nucleophile.[3][4]

    • Insight: A base that is too weak will not fully deprotonate the alcohol, leading to a low concentration of the active nucleophile. Conversely, an overly strong or sterically hindered base can favor the competing E2 elimination reaction.

    • Recommendation: For simple primary or secondary alcohols, sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF are excellent choices as they irreversibly deprotonate the alcohol.[4][5] For more sensitive substrates, weaker bases like potassium carbonate (K(2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) can be effective, particularly for aryl ethers.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.

    • Insight: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the S(_N)2 reaction.[2]

    • Recommendation: Employ polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[5] These solvents effectively solvate the cation of the alkoxide salt but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.

  • Inappropriate Reaction Temperature: Temperature can significantly influence the ratio of substitution (S(_N)2) to elimination (E2) products.

    • Insight: Higher temperatures tend to favor the E2 elimination pathway over the desired S(_N)2 substitution.[2]

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C.[2] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC/MS before considering an increase in temperature.

  • Steric Hindrance: While this compound is a primary alkyl halide and thus ideal for S(_N)2 reactions, the nucleophile can also be a source of steric hindrance.[1][3][4]

    • Insight: If the alcohol being deprotonated is bulky (e.g., a tertiary alcohol), the resulting alkoxide will be a poor nucleophile and a strong base, favoring elimination.[3][4]

    • Recommendation: When synthesizing a sterically hindered ether, it is crucial to choose the less hindered fragment as the alkyl halide. In the case of using this compound, ensure your alcohol is not excessively bulky.

Experimental Protocol: General Procedure for Williamson Ether Synthesis with this compound

This protocol provides a general starting point. Optimization for specific substrates is recommended.

  • Alkoxide Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DMF (or another suitable polar aprotic solvent).

    • Cool the solution in an ice bath (0 °C).

    • Add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Ether Formation:

    • Slowly add this compound (1.0-1.2 eq.) to the alkoxide solution via a syringe.

    • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC/MS. The reaction is often complete within 1-8 hours.[2]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)).

    • Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[2]

Question 2: I am observing the formation of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene is a classic sign of a competing E2 elimination reaction.[1][3] This is particularly prevalent with secondary and tertiary alkyl halides, but can also occur with primary halides under certain conditions.[4]

Strategies to Minimize Elimination:

Possible CauseTroubleshooting SuggestionRationale
High Reaction Temperature Lower the reaction temperature.Higher temperatures provide the activation energy for the elimination pathway, which often has a higher activation energy than substitution.[2]
Sterically Hindered Substrates If possible, re-evaluate the synthetic route to use a less sterically hindered alcohol.Bulky alkoxides are strong bases and can more easily abstract a proton, leading to elimination.[2][3]
Strong, Bulky Base Use a non-hindered base like NaH or KH.These bases are effective at deprotonation without being sterically demanding, which can favor elimination.[4][5]

FAQs: Understanding this compound

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 42149-74-6) is an organic compound with the molecular formula C(5)H({11})ClO.[6] It is characterized by a propane backbone linked via an ether to a 2-chloroethyl group.[7] Its primary use is as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves to introduce the 2-propoxyethyl moiety into a molecule.[6][8]

Q2: What is the primary reaction mechanism for this compound?

Due to the presence of a primary chloroalkane, this compound predominantly undergoes bimolecular nucleophilic substitution (S(_N)2) reactions.[1][6] In this mechanism, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride leaving group in a single, concerted step.[1]

Q3: How should I handle and store this compound?

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[9][10][11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9][12] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[9][10] Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Q4: Can I synthesize this compound in the lab?

Yes, a common laboratory synthesis involves the reaction of 2-propoxyethanol with thionyl chloride (SOCl(_2)).[6][13][14] This reaction substitutes the hydroxyl group of the alcohol with a chlorine atom.[6]

Visualizing the Williamson Ether Synthesis Workflow

The following diagram illustrates the key steps and decision points in a typical Williamson ether synthesis using this compound.

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Reactants Alcohol (ROH) + This compound Alkoxide_Formation Alkoxide Formation (RO-Na+) Reactants->Alkoxide_Formation Add Base Dry_Solvent Anhydrous Polar Aprotic Solvent (e.g., DMF, THF) Dry_Solvent->Alkoxide_Formation Base Strong Base (e.g., NaH, KH) Base->Alkoxide_Formation SN2_Reaction SN2 Reaction Alkoxide_Formation->SN2_Reaction Add this compound Heat (50-70 °C) Quench Quench with Water SN2_Reaction->Quench Low_Yield Low Yield? SN2_Reaction->Low_Yield Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Final_Product Desired Ether Product Purification->Final_Product Check_Conditions Check: - Temperature (too high?) - Base (too hindered?) - Solvent (protic?) Low_Yield->Check_Conditions Analyze Side Products (E2)

Caption: Workflow for Williamson Ether Synthesis.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Synthesis: A NINGBO INNO PHARMCHEM Perspective. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ferrellgas. (2017, March 20). Safety Data Sheet: Propane. Retrieved from [Link]

  • LookChem. (n.d.). Cas 42149-74-6,this compound. Retrieved from [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348052A - Synthesis process of 2-propoxy-chloroethane.

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Technical Support Center: Purification of Products from 1-(2-Chloroethoxy)propane Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of chemical products synthesized using 1-(2-chloroethoxy)propane. As a versatile alkylating agent, this compound is frequently employed in reactions like the Williamson ether synthesis. However, the success of the synthesis is critically dependent on the effective purification of the final product. This document offers practical, field-proven insights to navigate the challenges of downstream processing.

Section 1: Understanding Your Crude Reaction Mixture

A successful purification strategy begins with a thorough understanding of what is in your flask post-reaction. Simply targeting the desired product is not enough; you must anticipate and plan for the removal of all other components.

Q1: What are the likely components in my crude reaction mixture after a synthesis with this compound?

In a typical nucleophilic substitution reaction, such as the Williamson ether synthesis, your crude mixture will contain more than just the target molecule.[1] Anticipating these components is the first step in designing a robust purification workflow.

  • Desired Product: The newly formed ether.

  • Unreacted Starting Materials:

    • This compound[2]

    • The nucleophile (e.g., an alcohol or phenol).

  • Reagents and Solvents:

    • The base used for deprotonation (e.g., NaH, K₂CO₃, NaOH).[3]

    • The reaction solvent (e.g., DMF, acetonitrile, THF).[1][4]

  • Potential Side Products:

    • Elimination (E2) Product: Alkoxides are strong bases and can promote elimination, especially with any thermal stress, yielding propyl vinyl ether.[4][5]

    • Hydrolysis Product: Reaction with trace water can hydrolyze the starting material to 2-propoxyethanol.[2]

    • Salt Byproducts: Inorganic salts formed from the base and the chloride leaving group (e.g., NaCl, KCl).

Below is a diagram illustrating a typical Williamson ether synthesis using this compound and the potential impurities that may arise.

G cluster_reactants Reactants & Reagents cluster_products Crude Product Mixture Reactant1 This compound Product Desired Ether (R-O-CH2CH2-O-Propyl) Reactant1->Product SN2 Reaction Impurity1 Unreacted Reactant1 Reactant1->Impurity1 Incomplete Reaction Impurity4 Elimination Byproduct Reactant1->Impurity4 E2 Side Reaction Impurity5 Hydrolysis Byproduct Reactant1->Impurity5 Trace H2O Reactant2 Alcohol/Phenol (R-OH) Reactant2->Product SN2 Reaction Impurity2 Unreacted Reactant2 Reactant2->Impurity2 Incomplete Reaction Base Base (e.g., NaH) Base->Product Impurity3 Salt Byproduct (e.g., NaCl) Base->Impurity3 Forms Salt Solvent Solvent (e.g., DMF)

Caption: Typical reaction components and potential impurities.

Q2: Why is a multi-step purification strategy often necessary?

A single purification technique is rarely sufficient because different methods are designed to remove different types of impurities.[6] A logical, multi-step approach ensures that each stage efficiently removes a specific class of contaminants, leading to a product of high purity.

  • Aqueous Work-up (Extraction): Removes the bulk of inorganic salts, water-soluble solvents (like DMF), and unreacted polar starting materials.[7]

  • Bulk Purification (Distillation/Crystallization): Separates the product from components with significantly different physical properties (boiling points or solubility).

  • Chromatography: Provides high-resolution separation of the target compound from structurally similar impurities that were not removed in the preceding steps.[8]

Section 2: Troubleshooting Guide: The Aqueous Work-Up

The initial work-up, or liquid-liquid extraction, is a critical first purification step that removes a large portion of non-product material from the reaction mixture.[9]

Q3: My reaction was performed in a polar aprotic solvent (like DMF or DMSO). How do I begin the work-up?

These high-boiling point solvents are problematic to remove via evaporation. The standard procedure is to remove them by washing with water.

Protocol: Removing Polar Aprotic Solvents

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether. Use a volume 3-5 times that of the reaction mixture.

  • Add an equal volume of water to the separatory funnel. Invert the funnel gently, venting frequently to release any pressure. Shake more vigorously for 1-2 minutes.

  • Allow the layers to separate. The polar aprotic solvent will partition into the aqueous (water) layer.

  • Drain the lower aqueous layer.

  • Repeat the water wash 2-3 more times to ensure complete removal of the solvent.

  • Finally, wash the organic layer with brine (a saturated aqueous solution of NaCl). The brine wash helps remove the bulk of dissolved water from the organic layer and helps break up emulsions.[10]

  • Drain the brine layer and transfer the organic layer to a clean flask. Dry it over an anhydrous salt like MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

Q4: How do I remove an unreacted acidic starting material, such as a phenol?

Acidic impurities can be removed by converting them into their water-soluble salt form with a basic wash.[11]

Protocol: Basic Wash

  • Following the initial water washes (if applicable), add a 1M solution of sodium hydroxide (NaOH) to the separatory funnel containing your organic layer.

  • Shake the funnel, allowing the base to deprotonate the acidic phenol, forming the sodium phenoxide salt.

  • This salt will be extracted into the aqueous layer. Drain the basic aqueous layer.

  • To ensure all base is removed from your organic layer, perform a final wash with water or brine before drying.

Q5: I've formed a stable emulsion during extraction. What should I do?

Emulsions are a common and frustrating issue where the two immiscible layers fail to separate cleanly.

Troubleshooting Emulsions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Add Brine: Add a significant amount of saturated brine solution. The increased ionic strength of the aqueous layer can help force the separation.[10]

  • Gentle Swirling: Gently swirl the contents of the funnel instead of shaking vigorously.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can often break up the microscopic droplets that form the emulsion.

Section 3: Troubleshooting Guide: Bulk Purification Methods

After the initial work-up, the product may still be mixed with unreacted starting materials or side products. Distillation (for liquids) or crystallization (for solids) can provide a significant increase in purity.

Q6: My product and starting material are both liquids. Can I use distillation?

Yes, distillation is an excellent choice for separating liquids with different boiling points.[12]

  • Simple Distillation: Effective if the boiling points of the components differ by more than 25-30 °C.[13]

  • Fractional Distillation: Necessary for liquids with closer boiling points, as it provides multiple theoretical vaporization-condensation cycles.[12][13]

Data Table: Boiling Points of Common Compounds

Compound Boiling Point (°C) Notes
This compound ~145-150 °C Starting Material
2-Propoxyethanol ~150 °C Potential Hydrolysis Byproduct
Diethyl Ether 34.6 °C Common Extraction Solvent
Ethyl Acetate 77.1 °C Common Extraction Solvent
Acetonitrile 81.6 °C Common Reaction Solvent

| N,N-Dimethylformamide (DMF) | 153 °C | Common Reaction Solvent |

Note: The boiling point of your desired product will vary based on its structure. Check reference materials for its specific properties.

Q7: My desired product is a solid. What's the best approach?

Crystallization is the most powerful method for purifying solid organic compounds.[6][14] The technique relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[15] As a hot, saturated solution cools, the decreasing solubility forces the desired compound to form a crystal lattice, excluding impurities which remain dissolved in the mother liquor.[16]

Protocol: How to Select a Crystallization Solvent

  • Place a small amount of your crude solid (10-20 mg) in a test tube.

  • Add a few drops of a candidate solvent at room temperature. If the solid dissolves immediately, the solvent is too good and will result in poor recovery. Reject it.[17]

  • If the solid does not dissolve at room temperature, gently heat the test tube. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a large quantity of pure crystals upon cooling.[15][16]

Section 4: Troubleshooting Guide: High-Purity Purification

For demanding applications, such as in drug development, even trace impurities must be removed. Flash column chromatography is the standard technique for achieving the highest level of purity.[8]

Q8: My product is still impure after extraction and distillation/crystallization. What is the next step?

Flash column chromatography is the definitive technique for separating complex mixtures based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[6]

Q9: How do I select the right solvent system (mobile phase) for my column?

The ideal mobile phase is determined using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography.

Protocol: Developing a Solvent System with TLC

  • Dissolve a tiny amount of your crude mixture in a volatile solvent.

  • Spot the solution onto a TLC plate (silica gel coated).

  • Place the plate in a sealed chamber containing a candidate solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate).

  • Allow the solvent to travel up the plate.

  • Visualize the separated spots under a UV lamp or by staining.

  • Adjust the solvent ratio until the desired product has a Retention Factor (Rf) of approximately 0.25-0.35 . A lower Rf means the compound sticks more strongly to the silica.

Q10: My compounds are running too fast (or not at all) on the column. How do I adjust?
  • Problem: All spots run to the top of the TLC plate (Rf ≈ 1.0). The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexanes.

  • Problem: All spots remain at the baseline (Rf ≈ 0). The mobile phase is not polar enough.

    • Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

The following workflow diagram can help guide your decision-making process for purification.

Caption: A decision tree for a general purification workflow.

Section 5: Safety & Final Analysis

Q11: What are the primary safety hazards associated with this compound?

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Flammability: It is a flammable liquid and vapor. Keep it away from heat, sparks, and open flames.[18][19][20]

  • Toxicity: It is toxic if swallowed or inhaled.[19][20]

  • Irritation: It causes skin and serious eye irritation.[18][20] Mandatory Precautions: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

Q12: How do I confirm the purity and identity of my final product?

Visual inspection is not sufficient. The purity and identity of the final compound must be confirmed using analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and is the primary method for structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (like the ether C-O stretch).

References

  • NCERT. (n.d.). Methods of Purification of Organic Compounds. Chemistry 11. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123506, this compound. Retrieved from [Link]

  • Moravek. (n.d.). How Is Chromatography Used for Purification? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CA2230921C - Process for the purification of diphenyl ether compounds.
  • StudyCorgi. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Occidental College. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3: Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2721222A - Separation of ethers.
  • Chemistry LibreTexts. (2022). 4.2: Overview of Extraction. Retrieved from [Link]

  • Journal of New Developments in Chemistry. (n.d.). Extraction Techniques. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • NG Science. (2024). Separating Solutions – Distillation [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Extractions [Video]. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Khan Academy. (n.d.). Distillation [Video]. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Save My Exams. (2024). Separation Techniques (Edexcel IGCSE Chemistry): Revision Note. Retrieved from [Link]

  • Zhao, S., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(20). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1-(2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Fiveable. (n.d.). 18.2 Preparing Ethers. Organic Chemistry. Retrieved from [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Chapter 10: Synthetic Uses of Substitution and Elimination Reactions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Alkylation Reactions with 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reaction conditions for alkylation using 1-(2-Chloroethoxy)propane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you achieve success in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your alkylation experiments with this compound. The advice provided is grounded in established reaction mechanisms and optimization strategies.

Question 1: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?

Answer:

Low conversion in an alkylation reaction, which typically proceeds via an SN2 mechanism, can be attributed to several factors.[1][2] Let's break down the potential causes and solutions:

Probable Causes & Solutions:

  • Insufficient Deprotonation of the Nucleophile: The Williamson ether synthesis requires the formation of a potent nucleophile, typically an alkoxide or phenoxide, by deprotonating the corresponding alcohol or phenol.[3][4] If the base used is not strong enough to completely deprotonate the starting material, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Solution for Alcohols: For simple aliphatic alcohols, a strong base like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF is highly effective.[5] These bases irreversibly deprotonate the alcohol, driving the formation of the alkoxide.[5]

    • Solution for Phenols: Phenols are more acidic than alcohols (pKa ≈ 10) and can be effectively deprotonated by more common bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[6][7][8]

  • Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions.[9][10]

    • Problem: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.[11] This significantly slows down the reaction rate.

    • Solution: Employ polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[2][9][12] These solvents can dissolve the ionic reagents but do not strongly solvate the anionic nucleophile, leaving it more "free" and reactive.[9][11]

  • Sub-optimal Reaction Temperature: Like most chemical reactions, the rate of alkylation is temperature-dependent.

    • Solution: If the reaction is slow at room temperature, gentle heating (e.g., to 60-80 °C) can significantly increase the reaction rate.[8][13] However, be cautious, as excessive heat can promote side reactions like elimination.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to find the optimal temperature.

  • Use of a Phase-Transfer Catalyst (PTC): When dealing with reactions where the nucleophile (e.g., a salt) is soluble in an aqueous phase and the alkylating agent is in an organic phase, a phase-transfer catalyst can dramatically improve reaction rates.[14][15]

    • Solution: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt.[15][16] The PTC helps shuttle the nucleophile from the aqueous/solid phase into the organic phase where the reaction occurs.[14][15] This is particularly useful when using inorganic bases like NaOH or K₂CO₃ with an organic solvent.[17]

Question 2: I am observing significant amounts of an alkene byproduct. How can I minimize this E2 elimination side reaction?

Answer:

The formation of an alkene byproduct is a classic issue in Williamson ether synthesis, arising from a competing E2 elimination reaction.[1][3] This is especially prevalent when the alkoxide acts as a base rather than a nucleophile. This compound is a primary alkyl halide, which is generally favored for SN2 reactions.[1][18] However, certain conditions can still promote elimination.

Strategies to Minimize Elimination:

  • Avoid Sterically Hindered Nucleophiles/Bases: While this compound itself is not hindered, using a bulky nucleophile (e.g., from a tertiary alcohol) will strongly favor elimination.[3][19] The key to Williamson synthesis is to ensure the alkyl halide is primary and minimally hindered.[19]

  • Control the Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[1][20]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature and only increase the heat gradually if the reaction is too slow.

  • Choice of Base: While a strong base is needed for deprotonation, extremely strong and hindered bases can promote elimination.

    • Solution: Use the least basic reagent necessary for complete deprotonation. For phenols, milder bases like K₂CO₃ are often sufficient and can reduce the likelihood of elimination compared to NaH or KOH.[2]

Question 3: When alkylating a phenol, I am getting a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?

Answer:

Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).[1][2] Several factors influence the ratio of these two products.

Controlling O- vs. C-Alkylation:

  • Solvent Choice is Critical: The solvent has a profound effect on the selectivity.[21]

    • For O-Alkylation: Use polar aprotic solvents like DMF or DMSO.[21] These solvents do not strongly solvate the oxygen atom of the phenoxide, making it more available for nucleophilic attack.

    • Protic Solvents Promote C-Alkylation: Protic solvents (e.g., water, trifluoroethanol) will form hydrogen bonds with the phenoxide oxygen.[21] This "shields" the oxygen, making the carbon atoms of the ring (which have increased electron density due to resonance) more likely to act as the nucleophile.[21]

  • Counter-ion Effects: The nature of the cation associated with the phenoxide can also play a role, although this is a more subtle effect. Generally, focusing on the solvent choice is the most effective strategy.

Frequently Asked Questions (FAQs)

What is the mechanism of alkylation with this compound?

Alkylation with this compound typically follows a Williamson Ether Synthesis pathway, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

The two key steps are:

  • Deprotonation: A base is used to deprotonate a nucleophile (like an alcohol or phenol) to form a more reactive alkoxide or phenoxide ion.[3]

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the primary carbon atom bonded to the chlorine in this compound. In a single, concerted step, the nucleophile forms a new bond with the carbon, and the chlorine atom is displaced as a chloride ion (the leaving group).[1]

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup B 2. Reaction A->B Add reagents under inert atmosphere C 3. Workup B->C Quench reaction & perform extraction D 4. Purification C->D Dry organic layer & remove solvent E 5. Analysis D->E Characterize product (NMR, MS, etc.)

Caption: Figure 2: General Experimental Workflow.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.2-0.5 M).

  • Reagent Addition: Add this compound (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and finally, brine.

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ether product.

Troubleshooting Decision Tree

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction Check_Base Was deprotonation complete? Start->Check_Base Check_Solvent Was the solvent polar aprotic? Check_Base->Check_Solvent Yes Use_Stronger_Base Use stronger base (e.g., NaH for alcohols) Check_Base->Use_Stronger_Base No Check_Temp Was temperature optimized? Check_Solvent->Check_Temp Yes Use_Aprotic_Solvent Switch to DMF, DMSO, or Acetone Check_Solvent->Use_Aprotic_Solvent No Check_Side_Products Side products observed? Check_Temp->Check_Side_Products Yes Increase_Temp Increase temperature gradually Check_Temp->Increase_Temp No Elimination_Product Elimination (Alkene)? Check_Side_Products->Elimination_Product Yes C_Alkylation_Product C-Alkylation (Phenol)? Elimination_Product->C_Alkylation_Product No Lower_Temp Lower reaction temperature Elimination_Product->Lower_Temp Yes Use_Aprotic_Solvent_C Ensure solvent is aprotic (DMF/DMSO) C_Alkylation_Product->Use_Aprotic_Solvent_C Yes

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 1-(2-Chloroethoxy)propane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-chloroethoxy)propane. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, during the synthesis of this valuable chloroalkyl ether intermediate.[1] By understanding the reaction mechanism and critical parameters, you can systematically diagnose and resolve common issues to optimize your reaction yields.

The synthesis of this compound, an unsymmetrical ether, is most commonly achieved via the Williamson ether synthesis.[2][3][4] This robust and versatile method involves the reaction of a sodium propoxide with a suitable chloro-donating agent, or more strategically, the reaction of a propanol-derived alkoxide with an electrophilic chloroalkane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5][6] Therefore, its success is highly dependent on factors that favor this pathway.

This guide provides a question-and-answer-based troubleshooting framework, detailed experimental protocols, and an exploration of the underlying chemical principles to enhance your synthetic success.

Part 1: Diagnostic Troubleshooting Guide (FAQs)

This section addresses the most common questions and issues encountered during the synthesis of this compound.

Q1: My reaction has a very low conversion rate, with a significant amount of unreacted propanol. What are the primary causes?

This is the most frequent issue and typically points to one of three areas: incomplete alkoxide formation, moisture contamination, or poor nucleophilicity.

  • Incomplete Alkoxide Formation: The first step of the Williamson synthesis is the deprotonation of 1-propanol to form the propoxide nucleophile.[7][8] This requires a sufficiently strong base.

    • Insight: Sodium hydride (NaH) is a superior choice for this step.[5] Unlike sodium hydroxide (NaOH) or potassium hydroxide (KOH), NaH reacts irreversibly with the alcohol, driving the formation of the alkoxide by releasing hydrogen gas (H₂). Ensure you see the cessation of H₂ evolution before adding your electrophile; this indicates complete deprotonation.

    • Troubleshooting:

      • Verify Base Activity: Use fresh, high-quality NaH. Old or improperly stored NaH may be passivated by a layer of sodium hydroxide.

      • Ensure Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of NaH to ensure all the alcohol is converted to the alkoxide.

  • Moisture Contamination: The Williamson ether synthesis is highly sensitive to water.[9]

    • Insight: The propoxide ion is a strong base. Any moisture in the reaction will protonate the alkoxide, regenerating the starting alcohol and consuming your base. This quenches the nucleophile, halting the reaction.

    • Troubleshooting:

      • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.

      • Use Anhydrous Solvents: Employ anhydrous solvents. Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they effectively solvate the cation of the alkoxide salt, leaving the anion "naked" and highly reactive.[10][11][12][13]

  • Poor Reagent Quality: The purity of your starting materials is critical.

    • Troubleshooting:

      • Distill 1-Propanol: If purity is uncertain, distill the 1-propanol and store it over molecular sieves.

      • Verify Electrophile: Ensure the chloro-reagent (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane) is pure and free from decomposition products.

Q2: I am observing significant side product formation, particularly an alkene. How can I minimize this?

The formation of an alkene byproduct is a classic sign that the E2 (elimination) pathway is competing with the desired SN2 (substitution) pathway.[7][14]

  • Insight: The propoxide is not only a good nucleophile but also a strong base.[15] When it reacts with the alkyl halide, it can either attack the electrophilic carbon (SN2) or abstract a proton from an adjacent carbon, leading to the formation of a double bond (E2).[14]

  • Troubleshooting to Favor SN2 over E2:

    • Choice of Electrophile: The structure of the alkyl halide is the most critical factor.[5][16] To synthesize this compound, the ideal electrophile is 1-bromo-2-chloroethane or 1,2-dichloroethane . The reaction should be planned so the nucleophilic attack occurs on a primary carbon, which is less sterically hindered and thus strongly favors SN2.[6] Never attempt this synthesis by reacting sodium 2-chloroethoxide with 1-propyl bromide, as the secondary halide is more prone to elimination.

    • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[14] Elimination reactions often have a higher activation energy. Start the reaction at a lower temperature (e.g., 0°C or room temperature) and only gently heat if the reaction is too slow. A typical range for Williamson ether synthesis is 50-100°C, but optimization is key.[9]

    • Base Addition: Add the base slowly to the alcohol at a controlled temperature to manage any exothermicity.

Q3: My reaction is slow and requires very long reaction times. How can I increase the reaction rate?

Slow reaction rates are common and can be addressed by optimizing several parameters.

  • Solvent Choice: The solvent plays a crucial role in the SN2 reaction rate.

    • Insight: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, THF) are superior for SN2 reactions.[6][10][11][13][17] They solvate the cation (e.g., Na⁺) but not the alkoxide anion. This "naked" nucleophile is more reactive.[10] In contrast, polar protic solvents (e.g., water, ethanol, or excess 1-propanol) form a "cage" around the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[12][13][18] The reaction rate can be up to 500 times faster in acetone than in methanol.[12]

    • Troubleshooting: Switch from a protic solvent to a polar aprotic solvent like anhydrous DMF or THF.

  • Phase-Transfer Catalysis (PTC): This is an excellent technique for accelerating the reaction, especially under heterogeneous conditions.

    • Insight: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from an aqueous or solid phase into the organic phase where the alkyl halide is located.[19][20][21] This method can increase reaction rates and often allows for milder reaction conditions, sometimes even eliminating the need for strictly anhydrous solvents.[19][20]

    • Troubleshooting: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate to the reaction mixture.

  • Leaving Group Ability: The nature of the leaving group on the electrophile is important.

    • Insight: A better leaving group will result in a faster SN2 reaction. For halides, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻. While 1,2-dichloroethane is a common reactant, using 1-bromo-2-chloroethane can significantly accelerate the reaction, as bromide is a better leaving group than chloride.

Part 2: Optimized Protocol and Data

This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed to maximize conversion rates.

Optimized Experimental Protocol

Materials:

  • 1-Propanol (anhydrous)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromo-2-chloroethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: All glassware must be oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Alkoxide Formation:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.).

    • Wash the NaH dispersion with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add 1-propanol (1.0 eq.) dropwise via the dropping funnel over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour. Crucial Checkpoint: Stir until hydrogen gas evolution ceases. This indicates the complete formation of sodium propoxide.[7]

  • SN2 Reaction:

    • Cool the reaction mixture back down to 0°C.

    • Add 1-bromo-2-chloroethane (1.2 eq.) dropwise over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 66°C for THF) for 4-6 hours.

    • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (1-propanol) is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation to yield pure this compound.

Troubleshooting Parameter Summary
ParameterIssueRecommended ActionScientific Rationale
Base Incomplete deprotonationUse NaH (1.1 eq.) instead of NaOH/KOH.NaH forms the alkoxide irreversibly, driving the reaction forward.[5][7]
Solvent Slow reaction rateUse anhydrous polar aprotic solvent (THF, DMF).Aprotic solvents enhance nucleophilicity by not solvating the alkoxide anion.[6][10][17]
Temperature Alkene formation (E2)Maintain lower temperatures (0°C to RT); heat gently only if necessary.Substitution (SN2) is generally favored over elimination (E2) at lower temperatures.[14]
Electrophile Slow reaction rateUse 1-bromo-2-chloroethane.Bromide is a better leaving group than chloride, accelerating the SN2 reaction.
Additives Slow reaction rateAdd a phase-transfer catalyst (e.g., Bu₄NHSO₄).PTC facilitates the transfer of the nucleophile to the organic phase, increasing reaction rate.[19][21]
Atmosphere Reagent quenchingMaintain an inert (N₂ or Ar) atmosphere and use anhydrous reagents.Prevents moisture from protonating the highly basic alkoxide nucleophile.[9]
Part 3: Visual and Mechanistic Guides
Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve low conversion issues.

TroubleshootingWorkflow cluster_loops Start Low Conversion of This compound Check_Reagents Step 1: Verify Reagent Quality - Anhydrous Solvent? - Active Base (NaH)? - Pure Starting Materials? Start->Check_Reagents Check_Conditions Step 2: Assess Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Adequate Reaction Time? Check_Reagents->Check_Conditions Reagents OK T1 Problem: Moisture Solution: Use anhydrous solvents/glassware. Check_Reagents->T1 T2 Problem: Incomplete Deprotonation Solution: Use fresh NaH. Check_Reagents->T2 Analyze_Products Step 3: Analyze Product Mixture - Unreacted Alcohol? - Alkene Byproduct? Check_Conditions->Analyze_Products Conditions OK Optimize_Protocol Step 4: Implement Optimization Strategy Analyze_Products->Optimize_Protocol Analyze_Products->T2 Alcohol Found T3 Problem: E2 Competition Solution: Lower temperature, choose primary halide. Analyze_Products->T3 Alkene Found T4 Problem: Slow Rate Solution: Use polar aprotic solvent or PTC. Analyze_Products->T4 Slow Reaction Success High Conversion Achieved Optimize_Protocol->Success

Caption: A step-by-step diagnostic workflow for troubleshooting low yields.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via a classic SN2 mechanism in two primary stages.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Propanol CH₃CH₂CH₂-O-H Propoxide CH₃CH₂CH₂-O⁻ Na⁺ Propanol->Propoxide + NaH NaH Na⁺H⁻ H2 H₂ (gas) Propoxide->H2     - H₂ Propoxide2 CH₃CH₂CH₂-O⁻ TS [Transition State]⁵⁻ Propoxide2->TS Backside Attack Electrophile Br-CH₂-CH₂-Cl Electrophile->TS Product CH₃CH₂CH₂-O-CH₂-CH₂-Cl TS->Product Leaving_Group Br⁻ TS->Leaving_Group Leaving Group Departs

Caption: The two-step mechanism of the Williamson ether synthesis.

References
  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem Technical Support.
  • OpenOChem Learn. SN2 Effect of Solvent.
  • Quora. (2018).
  • Chemistry LibreTexts. (2014). 8.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem Technical Support.
  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis.
  • Kim, H., & Lee, S. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429.
  • ACS Publications. (n.d.).
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Chad's Prep. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • CRDEEP Journals. (n.d.).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis.
  • Wikipedia. (n.d.).
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Synthesis: A NINGBO INNO PHARMCHEM Perspective.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis.
  • Wikipedia. (n.d.). SN2 reaction.
  • Williamson Ether Synthesis. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 1-(2-Chloroethoxy)propane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for syntheses involving 1-(2-chloroethoxy)propane (CAS 42149-74-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this key chemical intermediate. As a versatile building block for pharmaceuticals and agrochemicals, such as the herbicide pretilachlor, robust and reproducible synthesis of this compound is critical.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Part 1: Frequently Asked Questions (FAQs) on Synthesis Strategy & Catalyst Selection

This section addresses high-level strategic decisions regarding the synthesis of this compound, focusing on the selection of the appropriate reaction pathway and catalytic system.

Q1: What are the primary, industrially relevant synthetic routes to this compound?

There are two principal methods for synthesizing this compound:

  • The Williamson Ether Synthesis: This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[3] For this specific target molecule, the most common variant involves the reaction of 2-chloroethanol with a propyl halide (e.g., 1-chloropropane or 1-bromopropane) in the presence of a base.[4]

  • Chlorination of 2-Propoxyethanol: This route involves the conversion of the hydroxyl group of 2-propoxyethanol into a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).[5][6] This method is frequently cited in patent literature for scalable production.[5]

Q2: How do I select the most appropriate synthetic route for my application (e.g., lab-scale discovery vs. process development)?

The choice of synthetic route is fundamentally a trade-off between versatility, safety, and scale.

  • For Lab-Scale & Discovery Chemistry: The Williamson Ether Synthesis , particularly when enhanced with phase-transfer catalysis (PTC), is often preferred. It offers high flexibility with starting materials and generally proceeds under milder conditions. The use of PTC avoids the need for hazardous, moisture-sensitive reagents like sodium hydride (NaH) and anhydrous solvents.[7]

  • For Process Development & Industrial Scale: The chlorination of 2-propoxyethanol with thionyl chloride is a highly effective and atom-economical route often favored for larger-scale manufacturing.[5][6] While it involves managing corrosive reagents (SOCl₂) and byproducts (HCl, SO₂), it is a direct, high-yielding conversion.

The following diagram outlines a decision-making workflow for selecting your synthetic strategy.

start Start: Synthesize This compound scale_q What is your primary scale? start->scale_q lab_scale Lab-Scale / Discovery scale_q->lab_scale < 1 kg process_scale Process / Industrial Scale scale_q->process_scale > 1 kg williamson Williamson Ether Synthesis (via Phase-Transfer Catalysis) lab_scale->williamson chlorination Chlorination of 2-Propoxyethanol process_scale->chlorination williamson_adv Advantages: - High flexibility - Milder conditions - Enhanced safety (no NaH) williamson->williamson_adv chlorination_adv Advantages: - High atom economy - Direct conversion - Scalable chlorination->chlorination_adv

Caption: Decision workflow for selecting a synthetic route.

Q3: For the Williamson Ether Synthesis, what are the recommended catalysts and bases?

The Williamson synthesis requires a base to deprotonate the alcohol (2-chloroethanol) to form the more nucleophilic alkoxide.[8] The choice of base and catalyst is critical for reaction efficiency.

  • Bases: While strong bases like sodium hydride (NaH) are effective, they require anhydrous solvents and careful handling.[8] A more practical and safer approach for many labs is to use a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9]

  • Catalysts: When using an aqueous base with an organic substrate, the reaction becomes a two-phase system. A Phase-Transfer Catalyst (PTC) is essential to shuttle the alkoxide from the aqueous phase to the organic phase where the reaction occurs. Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB) , are highly effective and commonly used.[4][10]

Q4: What are the mechanistic benefits of using a Phase-Transfer Catalyst (PTC)?

A PTC dramatically accelerates the reaction rate in a biphasic system by solving the problem of mutual insolubility of the reactants.

  • Anion Transport: The quaternary ammonium cation (Q⁺) from the PTC pairs with the hydroxide ion (OH⁻) and transports it into the organic phase.

  • Alkoxide Formation: In the organic phase, the hydroxide deprotonates the 2-chloroethanol, forming the 2-chloroethoxide anion.

  • Nucleophilic Attack: This highly reactive, poorly solvated alkoxide anion then readily attacks the propyl halide in an SN2 reaction to form the desired ether product, this compound.[8]

  • Catalyst Regeneration: The cation (Q⁺) then shuttles the displaced halide anion back to the aqueous phase, regenerating the catalyst for another cycle.

This mechanism avoids the need for hazardous anhydrous conditions and allows the reaction to proceed at lower temperatures with higher efficiency.[7]

cluster_aqueous Aqueous Phase (NaOH solution) cluster_organic Organic Phase (Substrates) Na_OH Na⁺ OH⁻ Q_X Q⁺X⁻ (PTC returning) Q_OH Q⁺OH⁻ (Active Catalyst) Q_X->Q_OH Phase Transfer of OH⁻ Na_X Na⁺X⁻ (Byproduct) ROH Cl-CH₂CH₂-OH (2-Chloroethanol) RO_Q [Cl-CH₂CH₂-O⁻]Q⁺ (Activated Nucleophile) ROH->RO_Q Deprotonation R_prime_X CH₃CH₂CH₂-X (Propyl Halide) ROR_prime Cl-CH₂CH₂-O-CH₂CH₂CH₃ (Product) R_prime_X->ROR_prime SN2 Attack ROR_prime->Q_X Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Q5: For the chlorination route, which catalysts are effective with thionyl chloride?

The reaction of alcohols with thionyl chloride can be sluggish and prone to side reactions. The addition of a nucleophilic catalyst is crucial to accelerate the desired transformation.

  • Catalysts: Small amounts of N,N-dimethylformamide (DMF) are commonly used. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[6] Other effective catalysts include pyridine derivatives like 4-dimethylaminopyridine (DMAP).[2] A patent also describes a synergistic catalyst system of pyridine and DMF.[6]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Focus: Williamson Ether Synthesis (Phase-Transfer Catalyzed)

Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?

Low yield is a common problem that can often be traced back to suboptimal reaction parameters. Consult the table below for common causes and validated solutions.

Potential Cause Scientific Rationale Recommended Solution
Inefficient Mixing In a biphasic system, the reaction rate is limited by the interfacial surface area. Poor mixing reduces the efficiency of the phase-transfer catalyst.Increase the stirring rate to create a fine emulsion. For larger scales, consider using an overhead mechanical stirrer instead of a magnetic stir bar.
Incorrect Catalyst Loading Too little catalyst results in a slow reaction. Too much catalyst can sometimes lead to the formation of emulsions that complicate workup.Start with a catalyst loading of 1–5 mol% relative to the limiting reagent. Perform a small optimization screen to find the ideal loading for your specific conditions.
Suboptimal Temperature The SN2 reaction has a specific activation energy.[11] Temperatures that are too low will result in a sluggish or incomplete reaction. Excessively high temperatures can promote side reactions like E2 elimination.For the reaction of 2-chloroethanol with a primary propyl halide, a temperature range of 60-80 °C is typically effective.[4] Monitor the reaction by TLC or GC to determine the optimal temperature.
Incorrect Base Concentration The concentration of the aqueous NaOH or KOH solution affects the equilibrium of the alcohol deprotonation. A solution that is too dilute may not be sufficient to generate the required alkoxide concentration.Use a concentrated aqueous solution, typically 30-50% (w/w) NaOH or KOH, to drive the deprotonation equilibrium forward.[9]

Q2: I'm observing a significant amount of an alkene byproduct in my GC-MS analysis. How can I minimize this?

The formation of an alkene (propene) is a definitive sign that the E2 elimination pathway is competing with the desired SN2 substitution.[11] While less common with primary halides, it can occur under harsh conditions.

  • Cause: The alkoxide is not only a nucleophile but also a strong base.[12] At elevated temperatures, it can abstract a proton from the carbon adjacent to the halide on the propyl group, leading to the elimination of H-X and the formation of propene.

  • Solution 1: Reduce Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions.[11] Lowering the reaction temperature will disproportionately slow down the E2 pathway, favoring the desired SN2 product.

  • Solution 2: Ensure Proper Reagent Addition: If running the reaction at a higher concentration, consider adding the propyl halide dropwise to the mixture of the alcohol and catalyst at the reaction temperature. This keeps the instantaneous concentration of the alkyl halide low, which can disfavor bimolecular elimination.

Focus: Chlorination of 2-Propoxyethanol

Q3: My reaction with thionyl chloride is highly exothermic and turns dark brown/black. What is causing this and is it safe?

This is a clear indication of an uncontrolled reaction and potential decomposition.

  • Cause: The reaction between an alcohol and thionyl chloride is inherently exothermic. The formation of HCl and SO₂ byproducts can also catalyze side reactions, especially at elevated local temperatures. The dark color is due to the formation of polymeric or tar-like decomposition byproducts.

  • Solution 1: Control the Rate of Addition: The most critical parameter is the controlled, dropwise addition of thionyl chloride to the cooled solution of 2-propoxyethanol and catalyst.[5] Use an addition funnel and an ice bath to maintain an internal temperature below 10 °C during the addition.

  • Solution 2: Ensure Adequate Venting: The reaction produces significant volumes of HCl and SO₂ gas.[1] The reaction must be performed in a well-ventilated fume hood with a gas trap (e.g., a bubbler connected to a base solution) to neutralize the acidic off-gases.

Q4: The purity of my distilled this compound is low. What are the likely impurities and how can I improve the workup?

Purity issues often stem from an incomplete reaction or an inefficient workup procedure.

  • Likely Impurities: The primary impurities are unreacted 2-propoxyethanol and chlorinated byproducts.

  • Solution 1: Careful Neutralization: After the reaction is complete, there will be excess thionyl chloride and dissolved HCl. A common workup involves cautiously quenching the reaction mixture with a cold, dilute base solution (e.g., sodium carbonate or sodium hydroxide) until the aqueous layer is neutral or slightly basic. An alternative, non-aqueous workup described in patent literature involves adding solid alkali to decompose excess thionyl chloride, followed by filtration.[5]

  • Solution 2: Efficient Extraction and Washing: After neutralization, extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water and then brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before distillation.

  • Solution 3: Fractional Distillation: The final purification step is critical. Use a fractionating column (e.g., a Vigreux column) and perform the distillation under reduced pressure to separate the product from any less volatile starting material or more volatile byproducts.

Part 3: Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-chloroethanol and 1-bromopropane.

Materials:

  • 2-Chloroethanol

  • 1-Bromopropane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-chloroethanol (1.0 eq.), tetrabutylammonium bromide (0.05 eq.), and toluene (2 mL per gram of 2-chloroethanol).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 eq.).

  • Heating & Alkylation: Begin vigorous stirring and heat the mixture to 75 °C. Once the temperature is stable, add 1-bromopropane (1.1 eq.) dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 75 °C with vigorous stirring. Monitor the disappearance of the starting materials by TLC or GC (approximately 4-6 hours).

  • Workup: Cool the reaction to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Washing & Drying: Combine the organic layers and wash them with water, followed by saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Protocol 2: Synthesis via Chlorination with Thionyl Chloride

This protocol describes the synthesis from 2-propoxyethanol.

Materials:

  • 2-Propoxyethanol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Sodium carbonate (for workup)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, ice bath, addition funnel, gas trap

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a gas outlet connected to a base trap, dissolve 2-propoxyethanol (1.0 eq.) in diethyl ether (3 mL per gram of alcohol). Add a catalytic amount of DMF (e.g., 3 drops).

  • Cooling: Cool the flask in an ice/water bath to 0 °C.

  • Reagent Addition: Add thionyl chloride (1.2 eq.) to the addition funnel. Add the thionyl chloride dropwise to the stirred alcohol solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours or until gas evolution ceases.

  • Workup: Cool the mixture back to 0 °C. Slowly and cautiously add a saturated aqueous solution of sodium carbonate until gas evolution stops and the aqueous layer is basic (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution using a rotary evaporator. Purify the crude product by fractional distillation under reduced pressure.

References

  • EvitaChem. This compound (EVT-299926) | 42149-74-6.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis.
  • CymitQuimica. CAS 42149-74-6: this compound.
  • LookChem. Cas 42149-74-6,this compound.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
  • University Experiment Guide. Experiment 06 Williamson Ether Synthesis.
  • BenchChem. Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • Google Patents. CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • Khan Academy. Williamson ether synthesis (video).
  • Tokyo Chemical Industry Co., Ltd. Phase Transfer Catalysts.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Taylor & Francis Online. Phase transfer catalysts – Knowledge and References.
  • BenchChem. Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of 3-(2-Chloroethoxy)prop-1-ene.
  • BenchChem. This compound | 42149-74-6.

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Technical Support Center: Managing Exothermic Reactions of 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling exothermic reactions involving 1-(2-Chloroethoxy)propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for safely managing the energetic nature of these reactions. Our focus is on fostering a proactive safety culture through a deep understanding of the underlying thermochemistry and process controls.

A Word from the Senior Application Scientist

In our field, the synthesis and use of reactive intermediates like this compound are commonplace. However, the inherent exothermic nature of these processes, particularly during synthesis via chlorination of the corresponding alcohol with reagents like thionyl chloride, demands our utmost respect and a thorough understanding of thermal hazards.[1][2] A lack of awareness or inadequate identification of the hazards of exothermic reactions can be a major cause of serious injuries and accidents.[3] This guide is structured to move beyond a simple recitation of steps and, instead, to equip you with the scientific rationale behind each procedural recommendation. By understanding the "why," you can better anticipate and mitigate risks, ensuring both the integrity of your research and the safety of your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Core Principles of Exothermic Reaction Management

This section addresses common questions regarding the safe handling and reaction of this compound.

Q1: What makes the synthesis of this compound an exothermic process?

A1: The synthesis of this compound, typically involving the reaction of 2-propoxyethanol with a chlorinating agent like thionyl chloride, is exothermic due to the formation of highly stable chemical bonds in the products relative to the reactants.[1][2] The reaction releases a significant amount of energy as heat.[1] A patent for a similar synthesis explicitly notes that the reaction is exothermic, with the reaction rate accelerating with increasing temperature, making it very sensitive to thermal conditions.[1]

Q2: What are the primary hazards associated with an uncontrolled exothermic reaction of this type?

A2: The primary hazard is a "runaway reaction," where the rate of heat generation from the reaction exceeds the rate of heat removal from the reactor.[4][5][6] This leads to a rapid increase in temperature and pressure within the vessel.[7][8] Consequences can include:

  • Boil-over: The solvent and reactants can rapidly vaporize and overwhelm the condenser, leading to a release of flammable and toxic materials.

  • Over-pressurization: The increased pressure can exceed the design limits of the reactor, potentially causing a catastrophic failure and explosion.[7][8]

  • Secondary Decomposition: At elevated temperatures, the reactants or products may undergo secondary decomposition reactions, which can be even more energetic and produce large volumes of gas, further increasing the risk of a runaway.[7]

Q3: How does reaction scale-up affect the thermal risk?

A3: Scaling up a reaction significantly increases the thermal risk due to a fundamental change in the surface-area-to-volume ratio.[3][4] The heat generated by the reaction is proportional to the volume of the reactants (which increases by the cube of the vessel's radius), while the ability to remove heat is proportional to the surface area of the reactor in contact with the cooling medium (which increases only by the square of the radius).[5] This means that at a larger scale, it becomes progressively more difficult to dissipate the heat generated by the reaction, increasing the likelihood of a thermal runaway.[4]

Q4: What are the critical process parameters to monitor and control?

A4: The following parameters are critical for maintaining control over the exothermic reaction:

  • Internal Reaction Temperature: This is the most critical parameter. Continuous monitoring is essential.[6]

  • Reagent Addition Rate: For semi-batch processes, the rate of addition of the limiting reagent directly controls the rate of heat generation.[3][5]

  • Cooling Medium Temperature and Flow Rate: The efficiency of heat removal depends on the temperature and flow of the coolant in the reactor jacket.

  • Stirring Rate: Adequate agitation is crucial to ensure uniform temperature distribution and efficient heat transfer to the reactor walls.[3] Poor stirring can lead to localized hot spots.

Q5: What are the initial signs of a developing runaway reaction?

A5: Early detection is key to preventing a catastrophic event. Be vigilant for:

  • A steady, uncontrolled rise in the internal reaction temperature, even with maximum cooling applied.

  • A sudden increase in pressure within the reactor.

  • An unexpected increase in the rate of gas evolution.

  • Noticeable changes in the physical appearance of the reaction mixture (e.g., color change, increased viscosity).

Section 2: Troubleshooting Guide - Responding to Thermal Deviations

This guide provides a structured approach to troubleshooting common issues encountered during exothermic reactions involving this compound.

Issue Potential Cause(s) Immediate Corrective Actions Preventative Measures
1. Reaction temperature is rising faster than expected, but still controllable. - Reagent addition rate is too high.- Cooling medium is not cold enough or flow rate is insufficient.- Inadequate stirring.- Immediately stop the addition of the limiting reagent.- Increase the flow rate of the cooling medium and/or decrease its temperature.- Increase the stirring speed.- Conduct a thorough thermal hazard assessment before scale-up to determine safe addition rates and cooling requirements.- Ensure the cooling system is properly sized and functioning correctly before starting the reaction.
2. Loss of cooling. - Power outage.- Cooling circulator failure.- Blockage in the cooling lines.- IMMEDIATELY STOP ALL REAGENT ADDITION. - If safe to do so, prepare an emergency cooling bath (e.g., ice/water or dry ice/acetone) to apply to the exterior of the reactor.- If the reaction continues to accelerate, initiate the emergency quenching procedure (see Section 3).- Have a backup power source for critical equipment like stirrers and cooling systems.- Regularly inspect and maintain cooling equipment.- Consider installing an automated system that stops reagent addition upon detection of a cooling failure.[4]
3. Reaction temperature continues to rise uncontrollably despite corrective actions (Runaway Condition). - The rate of heat generation has surpassed the maximum heat removal capacity of the system.- EVACUATE THE IMMEDIATE AREA AND ALERT PERSONNEL. - If an emergency quenching system is in place and can be activated remotely, do so.- Do not attempt to manually intervene if the reaction is clearly out of control.- Design the process with inherent safety in mind. This includes using a semi-batch approach where the accumulation of unreacted reagents is minimized.[4][5]- Install and maintain an adequately sized emergency relief system (e.g., rupture disc or relief valve) on the reactor.[1][7][9]
4. The reaction appears to have stalled or is sluggish. - Low reaction temperature.- Impure reagents.- Insufficient catalyst (if applicable).- Slowly and cautiously increase the reaction temperature in small increments, carefully monitoring for any sudden exotherm.- Be aware that a sluggish reaction can lead to the accumulation of unreacted starting material, which could then react rapidly if the temperature is increased too quickly, leading to a runaway.- Verify the purity of all reagents before use.- Ensure accurate temperature control throughout the reaction.

Section 3: Experimental Protocols for Exotherm Management

These protocols provide a framework for the safe execution and emergency response for reactions involving this compound.

Protocol for Controlled Reagent Addition in a Semi-Batch Process

This protocol is designed to minimize the accumulation of unreacted reagents, a key factor in preventing runaway reactions.

  • System Preparation:

    • Ensure the reactor is clean, dry, and properly assembled with a calibrated temperature probe, overhead stirrer, and addition funnel/pump.

    • Charge the reactor with the initial solvent and starting material (e.g., 2-propoxyethanol).

    • Begin stirring and circulate the cooling fluid through the reactor jacket to bring the initial charge to the desired starting temperature (e.g., 0-5 °C).

  • Reagent Addition:

    • Load the limiting reagent (e.g., thionyl chloride) into the addition funnel or prime the feed pump.

    • Begin adding the reagent dropwise or at a slow, controlled rate.

    • Continuously monitor the internal reaction temperature. The addition rate should be adjusted to maintain the temperature within a pre-determined safe range.

    • If the temperature approaches the upper limit of the safe range, immediately stop the addition until the temperature stabilizes or begins to decrease.

  • Reaction Monitoring and Completion:

    • After the addition is complete, continue to monitor the reaction temperature. A gradual decrease in temperature as the reaction proceeds to completion is expected.

    • Maintain cooling and stirring for a specified period after the exotherm subsides to ensure the reaction is complete.

Emergency Quenching Protocol

This protocol should only be initiated when there is a clear and present danger of a runaway reaction that cannot be controlled by conventional cooling.

Prerequisites: A pre-prepared, appropriately sized vessel containing a suitable quenching agent must be readily accessible. The choice of quenching agent depends on the specific reactants. For quenching a reaction involving thionyl chloride, a cold, stirred, saturated solution of sodium bicarbonate is a common choice, as it will neutralize both the excess thionyl chloride and the acidic byproducts (HCl and SO₂).[10]

  • Initiation (if safe to do so):

    • If the reaction is in a runaway state, and it is safe to approach the fume hood, prepare to quench the reaction.

    • Ensure personal protective equipment (flame-resistant lab coat, safety glasses, face shield, and appropriate gloves) is worn.

  • Quenching Procedure:

    • Slowly and carefully transfer the reacting mixture into the vigorously stirred quenching solution. This can be done via a cannula or by carefully pouring. Expect vigorous gas evolution and potential splashing.

    • The rate of addition should be controlled to prevent the quenching mixture from overflowing.

    • Once the entire reaction mixture has been added to the quenching solution, continue stirring for at least 30 minutes to ensure complete neutralization.

  • Post-Quench Handling:

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • The quenched mixture can then be worked up using standard laboratory procedures.

Section 4: Visualization of Safety Workflows

Decision Tree for Managing Thermal Excursions

Thermal_Excursion_Decision_Tree start Temperature Rises Above Set Point check_control Is Temperature Rise Controllable with Primary Cooling? start->check_control stop_addition Stop Reagent Addition check_control->stop_addition No monitor Continue to Monitor check_control->monitor Yes increase_cooling Increase Cooling Capacity stop_addition->increase_cooling runaway Runaway Condition Detected increase_cooling->runaway runaway->monitor No evacuate Evacuate Area & Alert Personnel runaway->evacuate Yes quench Initiate Emergency Quenching Protocol (If Safe and Possible) evacuate->quench

Caption: Decision tree for responding to a thermal excursion.

Workflow for Safe Scale-Up of an Exothermic Reaction

Scale_Up_Workflow cluster_planning Phase 1: Planning & Hazard Assessment cluster_execution Phase 2: Execution & Monitoring cluster_review Phase 3: Post-Reaction Review lit_review Literature Review & Data Collection thermal_analysis Perform Thermal Hazard Assessment (DSC, RC1, etc.) lit_review->thermal_analysis define_params Define Safe Operating Parameters (T_max, Addition Rate, etc.) thermal_analysis->define_params emergency_plan Develop Emergency Plan (Quenching, Relief Sizing) define_params->emergency_plan small_scale Perform Small-Scale Experiment (Validate Parameters) emergency_plan->small_scale scale_up Gradual Scale-Up (e.g., <3x increments) small_scale->scale_up monitor Continuous Monitoring of Critical Parameters scale_up->monitor data_analysis Analyze In-Process Data monitor->data_analysis update_sop Update SOPs with Learnings data_analysis->update_sop

Caption: Workflow for the safe scale-up of exothermic reactions.

References

  • Griebel, C. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. Retrieved from [Link]

  • Fauske, H. K. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • CN105348052A - Synthesis process of 2-propoxy-chloroethane. (n.d.). Google Patents.
  • Designing emergency relief systems for runaway reactions | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Conzen, J. (2019, September 13). Emergency Relief System Design. Jensen Hughes. Retrieved from [Link]

  • Melhem, G. A. (n.d.). Pressure Relief Design for Reactive Systems. ioKinetic. Retrieved from [Link]

  • CHAPTER 6: Chlorination Using Thionyl Chloride. (2022, May 20). Royal Society of Chemistry. Retrieved from [Link]

  • Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. (n.d.). Senieer. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for 1-(2-Chloroethoxy)propane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(2-Chloroethoxy)propane." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and work-up of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

The most common laboratory-scale synthesis of this compound involves the chlorination of 2-propoxyethanol using thionyl chloride (SOCl₂). This reaction is effective but requires a careful and well-understood work-up procedure to isolate a pure product. This guide will focus on the critical steps following the completion of this reaction.

Reaction Overview: Synthesis of this compound

The conversion of the primary alcohol in 2-propoxyethanol to the corresponding alkyl chloride is achieved with thionyl chloride. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion then displaces this group. Gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved, which helps drive the reaction to completion.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address issues as you would encounter them chronologically during the experimental work-up.

Part 1: Quenching the Reaction

The first and most critical step post-reaction is the safe quenching of excess thionyl chloride. SOCl₂ reacts violently with water in a highly exothermic reaction, producing corrosive gases.[4][5]

Q1: My reaction is complete. How do I safely neutralize the excess thionyl chloride?

A1: The safest method is to slowly add your crude reaction mixture to a cold, stirred, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5][6]

  • Causality: Adding the reaction mixture to the quenching solution (instead of the other way around) ensures that the reactive agent is always the limiting reagent, which helps control the exotherm. The weak base neutralizes the HCl and SO₂ byproducts and safely hydrolyzes the remaining thionyl chloride. Performing this at 0-10°C is crucial for temperature management.

Q2: I observed vigorous gas evolution and fuming when I started the quench. Is this normal?

A2: Yes, this is expected. The gas is a mixture of CO₂ (from the bicarbonate reacting with acid), SO₂, and HCl. This is why the procedure must be performed in a well-ventilated fume hood. The addition should be done dropwise to keep the gas evolution under control.[5]

Q3: What happens if I quench with pure water instead of a basic solution?

A3: While water will hydrolyze the thionyl chloride, it will generate large amounts of HCl and SO₂ gas, making the aqueous layer highly acidic. This can potentially lead to side reactions or degradation of your product. A basic quench neutralizes these acidic byproducts simultaneously, leading to a cleaner separation.[7]

Part 2: Liquid-Liquid Extraction

After quenching, the product is isolated from the aqueous mixture using an organic solvent.

Q4: I've added my extraction solvent, but I have a thick, milky layer between the organic and aqueous phases. How do I get rid of this emulsion?

A4: Emulsions are common and can be broken using several techniques:

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and helping to force the phase separation.[8][9][10]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a funnel. The high surface area can help break up the emulsion.[8][9]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[8][11]

  • Patience & Gentle Agitation: Sometimes, simply letting the separatory funnel stand for 10-20 minutes is enough. Gently swirling the funnel, rather than vigorous shaking, can also prevent stubborn emulsions from forming in the first place.[9][11]

Q5: Which layer is my product in?

A5: This depends on the density of your extraction solvent relative to the aqueous layer. The density of this compound is approximately 0.967 g/mL.[] The aqueous layer, especially after adding salt, will have a density >1 g/mL. If you use a less dense solvent like diethyl ether or ethyl acetate, your product will be in the top organic layer. If you use a denser solvent like dichloromethane (DCM), it will be the bottom layer. Always test by adding a few drops of water to see which layer it joins if you are unsure.

Part 3: Washing & Drying the Organic Layer

Washing removes residual impurities. Drying removes dissolved water before solvent evaporation.

Q6: Why do I need to wash the organic layer with sodium bicarbonate solution again after the initial quench?

A6: This is a precautionary step to ensure all acidic components (HCl, SO₂) are completely removed. Any residual acid could cause product degradation during the final distillation step.

Q7: Which drying agent should I use for my ethereal solution?

A7: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are excellent choices.

  • Magnesium Sulfate: Acts quickly and has a high capacity for water. It is slightly acidic, which is acceptable for an alkyl chloride.[6]

  • Sodium Sulfate: A neutral drying agent with very high capacity, but it works more slowly. It is ideal for very wet solutions.[6] Add the drying agent until it no longer clumps together and flows freely, indicating that all the water has been absorbed.

Part 4: Purification

The final step is to purify the product, typically by distillation.

Q8: My crude product is a yellowish color. What is causing this and how do I remove it?

A8: A yellow or orange tint after a thionyl chloride reaction can indicate the formation of polymeric or high-molecular-weight byproducts, often due to heating in the presence of residual acid.[4] Fractional distillation is the most effective way to separate your colorless product from these less volatile, colored impurities.

Q9: How do I separate my product from unreacted 2-propoxyethanol?

A9: Fractional distillation is the ideal method due to the difference in boiling points.

CompoundBoiling Point (°C)
This compound (Product) 129-132 °C[][13]
2-Propoxyethanol (Starting Material)150-153 °C[14][15]

By carefully monitoring the temperature at the distillation head, you can collect the lower-boiling product as a pure fraction, leaving the higher-boiling starting material behind in the distillation flask.

Experimental Protocols & Visualizations

Protocol 1: Standard Work-up of this compound
  • Quenching: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in a beaker scaled to be at least 5 times the volume of your reaction mixture. Cool this solution to 0°C in an ice bath with gentle stirring. Slowly, and in a dropwise manner, add the crude reaction mixture from your flask to the cold bicarbonate solution. Maintain the quench temperature below 15°C. Continue stirring for 20 minutes after the addition is complete.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or tert-butyl methyl ether). Gently invert the funnel several times, venting frequently to release pressure. Allow the layers to separate. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with saturated NaHCO₃ solution (1 x volume of organic layer).

    • Wash the organic layer with water (1 x volume of organic layer).

    • Wash the organic layer with saturated NaCl (brine) solution (1 x volume of organic layer). This final wash helps to remove the bulk of the dissolved water.[10]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄), swirling after each small addition, until the solid no longer clumps.

  • Solvent Removal: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • Purification: Set up a fractional distillation apparatus. Carefully distill the crude oil, collecting the fraction that boils between 129-132°C as your pure this compound.

Visual Workflow for Work-up

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up Procedure cluster_purification Purification Reaction Crude Product in excess SOCl₂ Quench 1. Quench (Cold Sat. NaHCO₃) Reaction->Quench Slowly add Extract 2. Extraction (e.g., Diethyl Ether) Quench->Extract Wash 3. Wash (NaHCO₃, H₂O, Brine) Extract->Wash Waste1 Aqueous Waste (Salts, neutralized acid) Extract->Waste1 Separate layers Dry 4. Dry (Anhydrous MgSO₄) Wash->Dry Evaporate 5. Evaporate Solvent (Rotovap) Dry->Evaporate Waste2 Solid Waste (Hydrated MgSO₄) Dry->Waste2 Filter Distill 6. Fractional Distillation Evaporate->Distill Product Pure This compound Distill->Product Collect 129-132°C fraction

Caption: General workflow from crude reaction to purified product.

Decision Tree for Emulsion Breaking

Emulsion_Troubleshooting Start Emulsion Formed During Extraction Patience Let stand for 10-20 min. Gently swirl. Start->Patience Salt Add Saturated NaCl (Brine) & Shake Patience->Salt Not resolved Resolved Emulsion Broken Patience->Resolved Resolved Filter Filter through Glass Wool/Celite Salt->Filter Not resolved Salt->Resolved Resolved Centrifuge Centrifuge (small scale) Filter->Centrifuge Not resolved Filter->Resolved Resolved Centrifuge->Resolved Resolved

Caption: Troubleshooting guide for breaking emulsions.

References

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for 1,2-Dichloroethane. U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of 1,2-Dichloroethane. In Toxicological Profile for 1,2-Dichloroethane. [Link]

  • Biotage. (2023). Tackling emulsions just got easier. [Link]

  • ReactionWeb.io. (2025). Alcohol + SOCl2. [Link]

  • Solubility of Things. (n.d.). 2-Propoxyethanol. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

  • NIST. (n.d.). Ethane, 1,2-dichloro-. NIST Chemistry WebBook. [Link]

  • Loba Chemie. (n.d.). 1,2-DICHLOROETHANE. [Link]

  • MatWeb. (n.d.). 1,2-Dichloroethane (ClCH2CH2Cl). [Link]

  • ResearchGate. (2021). (PDF) Drying agents. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Stenutz. (n.d.). 2-propoxyethanol. [Link]

  • YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]

  • LookChem. (n.d.). Cas 42149-74-6,this compound. [Link]

  • Patsnap. (2018). The preparation method of 2-propoxyl ethyl chloride. [Link]

  • Chemguide. (n.d.). making halogenoalkanes (haloalkanes). [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • YouTube. (2012). Conversion of alcohols to alkyl chlorides using SOCl2. [Link]

  • Physics & Maths Tutor. (n.d.). Detailed Notes - Topic 3.2. Alkanes - AQA Chemistry A-level. [Link]

  • Biolin Scientific. (2024). How emulsions form and break?. [Link]

  • Reddit. (2019). Removing thionyl chloride. [Link]

  • Google Patents. (n.d.). CN105348052A - Synthesis process of 2-propoxy-chloroethane.
  • Reaction.Review. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]

  • Google Patents. (n.d.). CN105461521A - The synthetic method of 2-chloroethyl propyl ether.
  • Physics & Maths Tutor. (n.d.). Alkanes. [Link]

  • Google Patents. (n.d.).
  • Organic-Chemistry.org. (n.d.). Alcohol to Chloride - Common Conditions. [Link]

  • YouTube. (2020). Activation of Alcohols: Reactions with SOCl2. [Link]

  • Wikipedia. (n.d.). Fractional distillation. [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. [Link]

  • Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry). [Link]

  • Google Patents. (n.d.). US2817686A - Process for converting alcohols to chlorides.
  • PubChem. (n.d.). This compound. [Link]

  • Eventt Chem. (n.d.). What is this compound - Properties & Specifications. [Link]

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Technical Support Center: Identification of Impurities in 1-(2-Chloroethoxy)propane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 1-(2-Chloroethoxy)propane. This center is designed for researchers, chemists, and drug development professionals who are synthesizing or utilizing this important chemical intermediate and require robust analytical methods for purity assessment.[1] As a key building block in advanced synthesis, particularly in the pharmaceutical sector, ensuring its purity is paramount. This guide provides in-depth, field-proven insights into identifying and troubleshooting impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: My reaction seems complete by TLC, but my GC-MS shows significant amounts of starting material. What's happening?

A: This is a common issue that often points to differences in detection sensitivity or reaction kinetics.

  • Reaction Equilibrium/Stall: Many organic reactions, including ether syntheses, can reach equilibrium or stall before reaching 100% conversion. Factors like base strength, temperature, or catalyst activity can be limiting.

  • Work-up Issues: Your starting material might be co-extracting with your product during the work-up phase. For instance, if you are using 2-propoxyethanol and a chlorinating agent like thionyl chloride, any unreacted alcohol can persist.[2]

  • GC-MS vs. TLC Sensitivity: GC-MS is significantly more sensitive than Thin Layer Chromatography (TLC). A spot that is barely visible or absent on a TLC plate can correspond to a significant peak in a GC chromatogram. Always rely on a quantitative method like GC for final purity assessment.[][4]

Q2: I see an unexpected peak in my chromatogram with a mass spectrum that doesn't match my starting materials or product. How do I begin to identify it?

A: Identifying unknown peaks is a systematic process. The mass spectrum is your primary clue.

  • Examine the Molecular Ion (M+): Look for the peak with the highest mass-to-charge ratio (m/z). This often represents the molecular weight of the impurity. Remember to check for isotopic patterns. For example, a single chlorine atom gives a characteristic M+2 peak that is about one-third the height of the molecular ion peak.[5]

  • Analyze Fragmentation Patterns: The way the molecule breaks apart in the mass spectrometer provides structural information. For ether-containing compounds, look for cleavage alpha to the oxygen atom. For this compound, the NIST library spectrum shows major fragments at m/z 43 (propyl fragment) and m/z 27.[6] Compare your unknown's fragmentation to known patterns of potential side products.

  • Consider Side Reactions: Think about the possible side reactions in your synthesis. The most common synthesis, the Williamson ether synthesis, is an SN2 reaction which competes with E2 elimination.[7][8][9] This could lead to the formation of alkenes. Dimerization of reactants is also possible.

  • Consult a Library: Use the NIST Mass Spectral Library or other databases to search for matches to your unknown spectrum.[6]

Q3: My product peak is tailing or showing poor shape. What are the most likely causes?

A: Peak tailing for a chlorinated compound like this compound often points to "active sites" within the GC system.[10][11]

  • Contaminated or Active Inlet Liner: The glass inlet liner is a common culprit. Silanol groups on the glass surface can interact with your analyte. Replace the liner with a new, deactivated one.[12]

  • Column Contamination: The first few meters of the GC column can accumulate non-volatile residues. Try trimming 0.5-1 meter from the front of the column.[10]

  • Improper Column Installation: If the column is not seated correctly in the inlet or detector, it can cause dead volume, leading to peak broadening and tailing.[13]

  • Inappropriate Temperature: An injection port temperature that is too low can cause slow vaporization, while one that is too high can cause degradation of thermally labile compounds.[12]

Understanding the Synthesis and Potential Impurities

The primary route to synthesizing this compound is the Williamson ether synthesis.[14][15] This involves the reaction of a sodium propoxide with an electrophile like 1,2-dichloroethane. An alternative method involves the reaction of 2-propoxyethanol with a chlorinating agent such as thionyl chloride.[2][16] Understanding your specific reaction pathway is the first step in predicting potential impurities.

Diagram: Williamson Ether Synthesis & A Common Side Reaction

G cluster_main Williamson Ether Synthesis (SN2 Pathway) cluster_side Side Reaction (E2 Elimination) NaOPr Sodium Propoxide (Nucleophile) Product This compound (Desired Product) NaOPr->Product SN2 Attack DCE 1,2-Dichloroethane (Electrophile) DCE->Product NaCl NaCl NaOPr_E2 Sodium Propoxide (Strong Base) VinylCl Vinyl Chloride (Elimination Product) NaOPr_E2->VinylCl E2 Elimination DCE_E2 1,2-Dichloroethane DCE_E2->VinylCl PrOH Propanol NaCl_E2 NaCl

Caption: Primary SN2 pathway vs. the competing E2 elimination side reaction.

Table: Common Impurities and Their GC-MS Signatures
Impurity NameSourceExpected Elution (Relative to Product)Key m/z Fragments & Notes
1-Propanol Starting material / side productEarlier31, 45, 60 (M+). Broad peak shape.
1,2-Dichloroethane Starting materialEarlier62, 64 (M+). Characteristic Cl isotope pattern.
2-Propoxyethanol Starting materialEarlier45, 59, 73, 104 (M+).
Thionyl Chloride Starting materialEarlier83, 85, 118 (M+). Very reactive, may not be observed directly.
Dipropyl ether Dimerization of nucleophileEarlier43, 73, 102 (M+).
1,2-Dipropoxyethane Product of further reactionLater43, 59, 87, 117.
Vinyl Chloride E2 elimination side productMuch Earlier (Gas)62, 64 (M+). May not be seen depending on solvent delay.

Troubleshooting Guides

Guide 1: Systematic Approach to Identifying an Unknown Peak

This workflow provides a logical path from observing an anomaly in your chromatogram to identifying its source.

G cluster_pathway Step 3: Correlate with Reaction start Unknown Peak Observed in Chromatogram check_ms Step 1: Analyze Mass Spectrum - Molecular Ion (M+)? - Isotope Patterns (Cl, Br)? - Key Fragments? start->check_ms library_search Step 2: Perform Library Search (e.g., NIST, Wiley) check_ms->library_search match Match Found? library_search->match is_reactant Is it a Reactant or Solvent? match->is_reactant Yes no_match No Match or Low Confidence match->no_match No is_side_product Is it a Plausible Side Product? is_reactant->is_side_product No confirm Identity Confirmed is_reactant->confirm Yes is_side_product->confirm Yes is_side_product->no_match No further_analysis Step 4: Further Analysis - Run Authentic Standard - High-Res MS - NMR of Isolated Impurity no_match->further_analysis

Caption: A step-by-step workflow for identifying unknown impurities.

Guide 2: Resolving Baseline Noise and Ghost Peaks

High baseline noise or the appearance of "ghost peaks" (peaks that appear in blank runs) indicates system contamination.

  • Source Identification: First, determine the source. Inject a blank solvent run. If the peaks persist, the contamination is in the GC-MS system. If they disappear, the contamination is from your sample or solvent.

  • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause fragments of the septum to enter the inlet, creating broad, rolling peaks in the baseline. Replace the septum.

  • Carrier Gas Impurities: Ensure high-purity carrier gas (He or H2) is used and that gas purifiers/traps are installed and have not expired. Impurities in the gas line are a common source of persistent baseline noise.[13]

  • Inlet and Column Contamination: As mentioned in the FAQs, the inlet is a primary site for contamination. If replacing the liner and septum doesn't solve the issue, perform a column "bake-out." Set the oven temperature to the column's maximum isothermal limit (or 20-30°C below) and hold for several hours with carrier gas flowing. Important: Disconnect the column from the MS detector during bake-out to avoid contaminating the source.[12]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

Accuracy begins with proper sample preparation. The goal is to create a dilute, particle-free solution suitable for injection.

  • Weigh Sample: Accurately weigh approximately 10-20 mg of your crude reaction mixture into a clean 10 mL volumetric flask.

  • Dilute with Solvent: Choose a high-purity solvent in which your product and expected impurities are soluble (e.g., Dichloromethane, Ethyl Acetate, MTBE). Fill the flask to the mark and mix thoroughly. This creates a ~1-2 mg/mL solution.

  • Serial Dilution: Perform a serial dilution (e.g., 1:100) from this stock solution to create a final concentration of approximately 10-20 µg/mL. This prevents overloading the GC column and saturating the MS detector.

  • Filter: Use a 0.45 µm syringe filter to transfer the final diluted sample into a 2 mL autosampler vial.[17] This removes any particulates that could clog the injection syringe or contaminate the inlet liner.

  • Label Vial: Clearly label the vial with the sample ID, concentration, and date.

Protocol 2: General Purpose GC-MS Method for Impurity Profiling

This method serves as a robust starting point for analyzing this compound. It may require optimization based on your specific instrument and impurities of interest.[18]

  • GC System: Agilent 8890 or equivalent

  • MS System: Agilent 5977 or equivalent

  • Column: Agilent DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

  • Inlet: Split/Splitless

  • Inlet Temp: 250 °C

  • Injection Mode: Split (50:1 ratio for initial screening)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temp: 40 °C, hold for 3 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: Hold at 280 °C for 5 minutes

  • MS Transfer Line Temp: 280 °C

  • MS Source Temp: 230 °C

  • MS Quad Temp: 150 °C

  • Ionization Mode: Electron Ionization (EI) @ 70 eV

  • Scan Range: 35 - 400 m/z

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Gu, Y. (2018). Preparation method of this compound. CN107652157A.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Synthesis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform Infrared Spectrometry. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Agilent. (2023). How to Troubleshoot and Improve your GC/MS. Separation Science. Retrieved from [Link]

  • SK. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

  • Agilent Technologies. (1990). GC/MS Troubleshooting. Retrieved from [Link]

  • Eventt Chem. (n.d.). This compound: A Practical Look at This Chemical Compound. Retrieved from [Link]

  • CN105348052A - Synthesis process of 2-propoxy-chloroethane. (2016). Google Patents.
  • Pharmaffiliates. (n.d.). 2-(2-Chloroethoxy)propane. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1-(2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds using gas chromatography–mass spectrometry and gas chromatography–triple- quadrupole mass spectrometry. Defense Technical Information Center. Retrieved from [Link]

  • Nugraha, A. S., & Nandiyanto, A. B. D. (2021). How to Read and Interpret GC/MS (Gas Chromatography-Mass Spectrometry) Spectra: A Step by Step Approach. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206. Retrieved from [https://www.semanticscholar.org/paper/How-to-Read-and-Interpret-GC%2FMS-(Gas-Spectra%3A-A-Nugraha-Nandiyanto/c58473216c5222c53b2d1314441639d48b1d916e]([Link]

  • Bae, S. Y., et al. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds.... Figshare. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Propane, 1-(2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

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Technical Support Center: Scaling Up Synthesis with 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-(2-Chloroethoxy)propane in synthetic applications. This document provides in-depth, field-proven insights into the challenges and solutions associated with scaling up laboratory procedures involving this versatile chloroalkyl ether. Our focus is on anticipating and resolving common issues, ensuring a smooth, safe, and efficient transition from bench-scale discovery to pilot-plant production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, synthesis, and handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of this compound (CAS: 42149-74-6) is critical for process design and safety. It is a colorless liquid with a moderate boiling point, making it suitable for reactions that require heating.[1] Its solubility in organic solvents is good, though it has limited solubility in water.[2][3]

PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO[1][4]
Molecular Weight 122.59 g/mol [3][4]
Boiling Point 129-132 °C[3][5]
Melting Point -60 °C[3][5]
Density ~0.96 - 1.04 g/cm³[2][3]
Flash Point 28 °C[3][5]
Solubility in Water 6.2 g/L (20 °C)[3]

Q2: What is the most common laboratory synthesis method for this compound?

A2: The predominant synthetic route is the nucleophilic chlorination of 2-propoxyethanol using thionyl chloride (SOCl₂).[6] This reaction effectively substitutes the terminal hydroxyl group with a chlorine atom. The balanced equation is:

C₃H₇OCH₂CH₂OH + SOCl₂ → C₃H₇OCH₂CH₂Cl + SO₂ + HCl[6]

This method is favored for its efficiency and the gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride), which can simplify purification. However, the release of these acidic gases is a major consideration for scale-up.[6]

Q3: What are the primary applications of this compound in organic synthesis?

A3: Its primary utility lies in its role as an alkylating agent. The presence of a terminal chlorine atom makes it a valuable electrophile in nucleophilic substitution reactions, typically following an SN2 mechanism.[1][6] It is commonly used to introduce the 2-propoxyethyl group into molecules, a key step in the synthesis of more complex structures, including pharmaceutical intermediates and herbicides.[6][7] For example, it is used in the mono-N-alkylation of 2,6-diethylaniline to produce an intermediate for the herbicide pretilachlor.[6]

Q4: What are the main safety hazards associated with this compound?

A4: this compound is classified as a flammable liquid and vapor.[4][8] It is also acutely toxic if swallowed or inhaled and causes skin and serious eye irritation.[8][9] When handling, especially at scale, it is imperative to use personal protective equipment (PPE), including chemical-impermeable gloves and eye protection, and to work in a well-ventilated area away from ignition sources.[8][9] All equipment should be properly grounded to prevent static discharge.[8]

Section 2: Troubleshooting Guide for Scale-Up Synthesis

Scaling a synthesis from the bench to a pilot plant introduces variables that can significantly impact yield, purity, and safety.[10] This section tackles common problems encountered during this transition.

Q1: We are observing a significant drop in yield when scaling up the synthesis of this compound from 2-propoxyethanol and thionyl chloride. What is the likely cause?

A1: This is a classic scale-up challenge primarily rooted in thermal management and mixing inefficiency.

  • Causality (Expertise & Experience): The reaction between an alcohol and thionyl chloride is exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the surroundings.[11] As you scale up to a larger reactor, this ratio decreases dramatically, leading to inefficient heat removal.[12][13] This can cause localized "hot spots" where the temperature rises uncontrollably, leading to side reactions and decomposition of the product or starting material, thus lowering the yield.

  • Troubleshooting Protocol:

    • Control Reagent Addition: Do not add the thionyl chloride all at once. Use a programmable addition funnel or pump to add it dropwise to the cooled 2-propoxyethanol. This allows the cooling system of the reactor to manage the heat generated.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. This gives a true reading of the reaction conditions. Maintain a consistent internal temperature throughout the addition.

    • Evaluate Agitation: Inefficient stirring can lead to localized high concentrations of thionyl chloride, exacerbating hot spots. Ensure the stirrer speed and design (e.g., anchor vs. turbine) are adequate for the vessel size to maintain a homogenous mixture.[13][14]

Q2: During the scale-up of a Williamson ether synthesis using this compound and a phenoxide, we are seeing the formation of a significant alkene byproduct. Why is this happening now and not on the small scale?

A2: The appearance of an elimination (E2) product competing with the desired substitution (SN2) product is a common issue in Williamson ether synthesis, especially with secondary alkyl halides, but can also be influenced by scale-up conditions with primary halides.[15]

  • Causality (Trustworthiness): The alkoxide or phenoxide used is a strong base as well as a strong nucleophile.[15] The E2 elimination pathway is highly sensitive to temperature. As discussed in Q1, poor heat control during scale-up can lead to higher reaction temperatures, which disproportionately favor the higher activation energy elimination pathway over substitution. Furthermore, prolonged reaction times at elevated temperatures, often a consequence of slower heating and cooling cycles in large reactors, can also increase the amount of elimination byproduct.[16]

  • Troubleshooting Protocol:

    • Strict Temperature Control: Implement a robust cooling system and monitor the internal temperature carefully. Aim for the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. For many Williamson syntheses, temperatures between 50-100 °C are typical, but optimization is key.[15]

    • Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or in-situ FTIR). Do not simply extend the reaction time proportionally from the lab scale.[16] Once the starting material is consumed, proceed with the work-up to avoid prolonged heating that encourages side reactions.

    • Consider Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base but leave the nucleophile relatively "naked" and reactive, favoring the SN2 pathway.[15]

Q3: Our post-reaction work-up is becoming problematic at a larger scale. Phase separation is slow, and we suspect product loss during aqueous washes. How can we optimize this?

A3: Work-up and extraction issues are among the most common and frustrating problems in process scale-up.[11] What works easily in a 250 mL separatory funnel often fails in a 100 L reactor.

  • Causality (Authoritative Grounding): The efficiency of an extraction depends on achieving sufficient interfacial area between the organic and aqueous phases. In large vessels, agitation may not be vigorous enough to ensure thorough mixing, leading to incomplete extraction of impurities or product into the desired layer. Slow phase separation can be caused by the formation of emulsions, which are often stabilized by fine particulate matter or slight changes in the impurity profile at scale.

  • Troubleshooting Protocol:

    • Optimize Quenching: If quenching an acidic reaction (like the thionyl chloride synthesis), add the quenching solution (e.g., a cold, dilute base) slowly and with vigorous stirring to control the exotherm and prevent localized boiling that can contribute to emulsion formation.

    • Use Brine Washes: After initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). Brine helps to break emulsions by increasing the ionic strength of the aqueous phase, which dehydrates the organic layer and forces better separation.[17]

    • Minimize Extraction Solvent Volume: While counterintuitive, using excessively large volumes of extraction solvent can sometimes worsen the problem and is inefficient. Aim for an optimized ratio of solvent to reaction mixture to improve capacity and reduce processing time.[11]

    • Allow Adequate Settling Time: Be patient. In large vessels, layers can take significantly longer to separate cleanly than in laboratory glassware.

Section 3: Recommended Scale-Up Workflow & Protocol

This section provides a generalized protocol for the synthesis of this compound and a visual workflow for troubleshooting a subsequent reaction.

Experimental Protocol: Synthesis of this compound

Safety Notice: This reaction should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing (e.g., a caustic scrubber) to neutralize HCl and SO₂ gases. All personnel must wear appropriate PPE.[8]

  • Vessel Preparation: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and a reflux condenser connected to a caustic scrubber with 2-propoxyethanol (1.0 eq).

  • Initial Cooling: Begin agitation and cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Controlled Addition: Add thionyl chloride (1.1-1.2 eq) dropwise via an addition funnel or pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[18]

  • Reaction Maturation: Once the addition is complete, slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by GC analysis of an aliquot.

  • Work-up & Neutralization: Cool the mixture back to 10-15 °C. Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the evolution of gas ceases and the aqueous layer is basic (pH > 8).

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then saturated brine.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under vacuum to achieve high purity (>97%).[6]

Workflow Visualization

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision tree for a common subsequent reaction.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 2-Propoxyethanol B Cool to 0-5 °C A->B C Controlled Addition of Thionyl Chloride B->C D Warm to RT & Stir C->D E Monitor by GC D->E F Quench with NaHCO₃ E->F G Separate Layers F->G H Wash with Brine G->H I Dry & Concentrate H->I J Vacuum Distillation I->J K K J->K Final Product: This compound TroubleshootingYield Start Low Yield in Williamson Ether Synthesis? CheckTemp Was Reaction Temperature > 100°C? Start->CheckTemp CheckBase Is Base Stoichiometry Correct? CheckTemp->CheckBase No Sol_Temp Reduce Temperature. Re-optimize to favor SN2. CheckTemp->Sol_Temp Yes CheckPurity Are Starting Materials Pure? CheckBase->CheckPurity Yes Sol_Base Verify Base Activity & Stoichiometry. Ensure full deprotonation. CheckBase->Sol_Base No Sol_Purity Re-purify Starting Materials. Use freshly prepared alkoxide. CheckPurity->Sol_Purity No End Yield Improved. CheckPurity->End Yes Sol_Temp->End Sol_Base->End Sol_Purity->End

Caption: Troubleshooting low yield in Williamson ether synthesis.

References
  • What is this compound - Properties & Specifications. Eventt Chem. [Link]

  • This compound | C5H11ClO | CID 123506. PubChem - NIH. [Link]

  • This compound | CAS#:42149-74-6. Chemsrc. [Link]

  • The Role of this compound in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Problems needing attention in synthesis process scaling up. Shandong Look Chemical. [Link]

  • Scale-Up Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). Elsevier. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. CPI. [Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • Propane, 1-(2-chloroethoxy)-. NIST WebBook. [Link]

  • Propane, 1-(2-chloroethoxy)-. NIST WebBook. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Looking for tips on scaling up organic syntheses. Reddit. [Link]

  • SOME SCALE-UP CONSIDERATIONS. CatSci Ltd. [Link]

  • Synthesis process of 2-propoxy-chloroethane.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Propane, 1-(2-chloroethoxy)- Mass Spectrum. NIST WebBook. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Validated Quantification of 1-(2-Chloroethoxy)propane

This compound is a chemical intermediate that may be present as a genotoxic impurity (GTI) in pharmaceutical manufacturing processes. Due to their potential to damage DNA and cause mutations, GTIs are a significant concern for regulatory agencies and pharmaceutical manufacturers.[1] The accurate and precise quantification of such impurities is paramount to ensure the safety and efficacy of drug substances and products.[1] This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, with a focus on the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3]

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4][5] For quantifying a potential GTI like this compound, the analytical method must be sensitive, specific, accurate, and precise to ensure reliable detection at trace levels. This guide will explore the validation of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing a framework for researchers and drug development professionals to establish a robust and defensible analytical control strategy.

The Foundation of Trust: Regulatory Framework for Analytical Method Validation

The validation of analytical methods is not merely a scientific exercise but a regulatory requirement. Key guidelines from the ICH, U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for this process.[3][6][7] The ICH Q2(R1) guideline, and its recent revision Q2(R2), are central to this framework, outlining the validation parameters necessary for various analytical procedures.[2][8][9][10] These parameters are designed to demonstrate that a method is suitable for its intended purpose.[5][11]

The primary validation characteristics to be considered are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Visualizing the Path to Confidence: The Analytical Method Validation Workflow

The process of validating an analytical method is a systematic and documented journey to ensure its suitability. The following diagram illustrates the typical workflow, from the initial planning stages to the final reporting and implementation.

ValidationWorkflow cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Implementation & Lifecycle Management P1 Define Analytical Method's Intended Use P2 Establish Acceptance Criteria P1->P2 P3 Write Validation Protocol P2->P3 E1 Specificity/ Selectivity P3->E1 Execute Protocol E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability, Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 A1 Analyze Experimental Data E6->A1 A2 Compare Results to Acceptance Criteria A1->A2 A3 Prepare Validation Report A2->A3 I1 Method Implementation for Routine Use A3->I1 Approve Method I2 Ongoing Method Monitoring I1->I2

Caption: A flowchart illustrating the four key phases of analytical method validation.

Comparative Analysis of Analytical Techniques for this compound Quantification

The choice of analytical technique is critical and depends on the physicochemical properties of the analyte and the required sensitivity. For a volatile compound like this compound, Gas Chromatography (GC) is a highly suitable technique.[13][14] When coupled with a Mass Spectrometer (MS), it provides excellent selectivity and sensitivity.[13][15] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly if the compound has a suitable chromophore or if derivatization is performed.[1][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] The high selectivity of MS, especially in Selected Ion Monitoring (SIM) mode, allows for the quantification of trace-level impurities even in complex matrices.[13]

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is a versatile technique for separating a wide range of compounds.[1] For compounds lacking a strong UV chromophore, derivatization may be necessary to enhance detection. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity.[1][17]

Experimental Protocols for Method Validation

The following sections detail the step-by-step methodologies for validating an analytical method for this compound quantification, with illustrative examples for a GC-MS method.

Specificity

Objective: To demonstrate that the analytical method can unequivocally measure this compound in the presence of potential interferences such as the drug substance, other impurities, and degradation products.[5]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the drug substance at its nominal concentration.

    • Prepare a solution of this compound standard at the target concentration.

    • Prepare a spiked sample by adding a known amount of this compound to the drug substance solution.

    • Prepare a placebo sample (all formulation components except the drug substance).

  • Analysis: Analyze all prepared samples using the developed analytical method.

  • Acceptance Criteria:

    • The peak for this compound in the spiked sample should be well-resolved from any peaks in the drug substance and placebo samples.

    • There should be no significant interference at the retention time of this compound in the unspiked drug substance and placebo chromatograms.

Linearity and Range

Objective: To demonstrate a linear relationship between the concentration of this compound and the analytical response over a defined range.

Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., from the LOQ to 150% of the specification limit).

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the mean response against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Sample Preparation: Prepare spiked samples by adding known amounts of this compound to the drug substance at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 80-120%).

Precision

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the drug substance spiked with this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both experiments.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be within a pre-defined limit (e.g., ≤ 15%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

Protocol (based on the signal-to-noise ratio):

  • Sample Preparation: Prepare a series of diluted solutions of this compound.

  • Analysis: Analyze the solutions and determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: For LOQ, demonstrate acceptable precision and accuracy by analyzing a minimum of six independent samples at the determined LOQ concentration.

Robustness

Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.[12]

Protocol:

  • Parameter Variation: Identify critical method parameters (e.g., GC inlet temperature, column flow rate, MS source temperature) and deliberately vary them within a small, predefined range.

  • Analysis: Analyze a standard solution of this compound under each varied condition.

  • Evaluation: Assess the impact of the variations on the analytical results (e.g., retention time, peak area, peak shape).

  • Acceptance Criteria: The results should remain within the acceptance criteria for the respective parameters, demonstrating the method's robustness.

Comparative Performance Data

The following tables summarize hypothetical but realistic performance data for the validation of GC-MS and HPLC methods for the quantification of this compound.

Table 1: Comparison of Validation Parameters for GC-MS and HPLC Methods

Validation ParameterGC-MS MethodHPLC-UV Method
Specificity High (mass selective detection)Moderate (potential for co-elution)
Linearity (r²) > 0.999> 0.998
Range (ppm) 0.5 - 101 - 20
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD) < 10%< 15%
LOD (ppm) 0.10.5
LOQ (ppm) 0.51.0
Robustness Robust to minor changes in flow rate and temperatureSensitive to mobile phase composition and pH

Table 2: Illustrative Robustness Study for GC-MS Method

ParameterVariationRetention Time (min)Peak Area
Inlet Temperature 240 °C5.2110050
250 °C (Nominal)5.2010100
260 °C5.1910150
Flow Rate 0.9 mL/min5.3510200
1.0 mL/min (Nominal)5.2010100
1.1 mL/min5.0510000

Conclusion: Selecting the Optimal Validated Method

Both GC-MS and HPLC can be validated for the quantification of this compound. However, the choice of the optimal method depends on the specific requirements of the analysis.

  • GC-MS is generally the preferred method due to its superior specificity and sensitivity, which are critical for trace-level analysis of genotoxic impurities. The mass selective detector provides a high degree of confidence in the identity of the analyte.

  • HPLC-UV can be a viable alternative, particularly if the impurity is present at higher concentrations or if a suitable derivatization agent can be used to enhance its detectability. However, careful evaluation of specificity is crucial to avoid interferences from other components in the sample matrix.

Ultimately, a thoroughly validated analytical method, regardless of the technique chosen, is the cornerstone of a robust control strategy for genotoxic impurities. It provides the necessary assurance of data quality and integrity, ensuring patient safety and regulatory compliance.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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A Comparative Guide to 1-(2-Chloroethoxy)propane and Other Chloroethyl Ethers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-(2-Chloroethoxy)propane with other key chloroethyl ethers used in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data sheets to explore the causality behind experimental choices, comparative reactivity, and practical applications, ensuring a comprehensive understanding for informed reagent selection.

Introduction: The Role of Chloroethyl Ethers in Synthesis

Chloroalkyl ethers are a class of valuable reagents in organic chemistry, primarily utilized as alkylating agents to introduce ether functionalities into a wide range of molecules.[1] Their utility stems from the presence of a reactive carbon-chlorine bond, which is susceptible to nucleophilic substitution, allowing for the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

This guide focuses on this compound, a key building block, and contrasts its performance and applications against two other structurally distinct and synthetically relevant chloroethyl ethers: the bifunctional and hazardous Bis(2-chloroethyl) ether and the versatile 2-Chloroethyl vinyl ether . Understanding their relative strengths, weaknesses, and safety profiles is paramount for efficient and safe synthetic design.

Physicochemical Properties: A Comparative Overview

The physical properties of a reagent dictate its handling, reaction conditions (e.g., solvent choice, temperature), and purification methods. The following table summarizes the key physicochemical data for our compounds of interest.

PropertyThis compoundBis(2-chloroethyl) ether2-Chloroethyl vinyl ether
CAS Number 42149-74-6[2][3]111-44-4[4]110-75-8[5]
Molecular Formula C₅H₁₁ClO[2][3]C₄H₈Cl₂O[6]C₄H₇ClO[5][7]
Molecular Weight 122.59 g/mol [2][8]143.00 g/mol 106.55 g/mol [7]
Boiling Point 129-132 °C[8][9]176-178 °C109 °C[10]
Density ~0.96 g/cm³[8][9]~1.22 g/cm³~1.05 g/cm³[10]
Flash Point 28 °C[8][9]55 °C16 °C[10]
Water Solubility 6.2 g/L (20 °C)[8][9]Soluble[11]Insoluble[6][7]

Reactivity, Mechanisms, and Structural Considerations

The primary synthetic utility of these compounds is as electrophiles in nucleophilic substitution reactions, typically proceeding via an S_N2 mechanism. The electron-withdrawing ether oxygen slightly activates the C-Cl bond towards substitution.

Workflow A 1. Combine Reactants (Aniline, K₂CO₃, DMF) B 2. Add Alkylating Agent (this compound) A->B C 3. Heat & Reflux (80-90°C, 8-12h) B->C D 4. Workup (Quench, Extract, Wash) C->D E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography) E->F G Final Product F->G

Sources

A Comparative Guide to the Reactivity of 1-(2-Chloroethoxy)propane and Other Haloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Haloalkanes are foundational pillars in the edifice of organic synthesis, serving as versatile precursors for a vast array of functional groups. Their utility in fields ranging from medicinal chemistry to materials science is dictated by the reactivity of the carbon-halogen (C-X) bond. For professionals in drug development and organic synthesis, a nuanced understanding of the factors governing this reactivity is paramount for designing efficient synthetic routes and predicting reaction outcomes.[1]

This guide provides an in-depth comparative analysis of the reactivity of 1-(2-Chloroethoxy)propane , a primary chloroalkane featuring an ether moiety, against a spectrum of other haloalkanes. We will dissect the interplay of structural and electronic factors that influence its behavior in nucleophilic substitution and elimination reactions, moving beyond a simple cataloging of facts to explain the causality behind its reactivity profile. The content herein is supported by established chemical principles and a detailed experimental protocol designed to provide a practical framework for comparative analysis.

Fundamental Principles of Haloalkane Reactivity

The chemistry of haloalkanes is dominated by the polar nature of the C-X bond, where the greater electronegativity of the halogen creates a partial positive charge (δ+) on the carbon atom, rendering it susceptible to attack by electron-rich species (nucleophiles).[2] This interaction primarily leads to two competing reaction pathways: nucleophilic substitution and elimination.[1]

  • Nucleophilic Substitution (SN): A reaction where a nucleophile replaces the halogen atom (the leaving group).[2][3] This can occur via two principal mechanisms:

    • SN2 (Bimolecular Nucleophilic Substitution): A single, concerted step where the nucleophile attacks the carbon atom as the leaving group departs.[3][4] The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile.[5] This pathway is favored by primary (1°) and, to a lesser extent, secondary (2°) haloalkanes due to minimal steric hindrance.[1][6]

    • SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[4][7] The rate depends only on the haloalkane concentration.[6] This mechanism is favored by tertiary (3°) haloalkanes because they form the most stable carbocations.[1][7]

  • Elimination (E): A reaction that results in the formation of an alkene through the removal of the halogen and a hydrogen atom from an adjacent carbon. Like substitution, it can proceed through two main mechanisms (E2 and E1), which compete with SN2 and SN1 reactions, respectively.[8] The outcome is heavily influenced by the strength and steric bulk of the base, as well as reaction conditions.[3][9]

Several key factors dictate which of these pathways will prevail:

  • Structure of the Alkyl Group: The substitution of the carbon bearing the halogen (1°, 2°, or 3°) is the most critical factor in determining the mechanism.[1][3]

  • Nature of the Halogen: The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I).[6][10] Weaker bonds are broken more easily, making iodides the best leaving groups and iodoalkanes the most reactive haloalkanes.[10][11]

  • The Nucleophile/Base: Strong, small nucleophiles favor SN2 reactions, whereas strong, sterically hindered bases favor E2 elimination.[1][9] Weak nucleophiles and bases favor SN1/E1 pathways for substrates that can form stable carbocations.[6]

  • The Solvent: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate in SN1/E1 reactions, while polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions as they do not solvate the nucleophile as strongly, preserving its reactivity.[1][6]

Reactivity Profile of this compound

Structurally, this compound is a primary haloalkane, which strongly suggests a predisposition towards the SN2 mechanism.[1][6] However, the presence of the ether oxygen atom two carbons away from the reactive C-Cl bond introduces unique electronic effects that must be considered.

  • Inductive Effect: Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density through the sigma bonds. This effect, while diminishing with distance, could slightly increase the partial positive charge on the carbon bearing the chlorine, potentially making it more susceptible to nucleophilic attack.

  • Neighboring Group Participation (Anchimeric Assistance): A more profound potential influence is the participation of the ether oxygen's lone pair electrons. The oxygen can act as an internal nucleophile, attacking the electrophilic carbon to displace the chloride ion and form a cyclic oxonium ion intermediate. The subsequent attack by an external nucleophile on this strained, highly reactive intermediate is rapid. This phenomenon can lead to a significant rate enhancement compared to analogous haloalkanes lacking the participating group.

Therefore, the reactivity of this compound cannot be predicted by simply classifying it as a primary chloroalkane; it must be compared experimentally to a similar molecule lacking the ether functionality, such as 1-chlorobutane.

Comparative Reactivity Analysis: An Experimental Framework

To objectively compare the reactivity of this compound, we propose a well-established qualitative kinetics experiment involving reaction with ethanolic silver nitrate. This method allows for a direct comparison of reactivity by observing the rate of formation of a silver halide precipitate.[1] The reaction proceeds via nucleophilic substitution where ethanol acts as the nucleophile (solvolysis). The key event is the cleavage of the C-X bond to form a halide ion, which is immediately precipitated by silver ions (Ag+).

CH₃CH₂CH₂OCH₂CH₂Cl + CH₃CH₂OH → CH₃CH₂CH₂OCH₂CH₂OCH₂CH₃ + HCl Ag⁺(aq) + Cl⁻(aq) → AgCl(s) (white precipitate)

The rate of precipitate formation serves as a proxy for the rate of the C-X bond cleavage, thus indicating the haloalkane's reactivity.

Selected Haloalkanes for Comparison:
  • This compound: The primary chloroalkane of interest.

  • 1-Chlorobutane: A simple primary chloroalkane to serve as a baseline and isolate the effect of the ether group.

  • 1-Bromopropane: A primary bromoalkane to demonstrate the effect of a better leaving group.

  • 2-Chloropropane: A secondary chloroalkane to show the effect of increased steric hindrance and potential for SN1 character.

  • 2-Chloro-2-methylpropane: A tertiary chloroalkane, expected to react rapidly via the SN1 mechanism.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Observation cluster_analysis Analysis A Label five test tubes for each haloalkane B Add 1 mL of each haloalkane to its respective test tube A->B C Add 2 mL of ethanolic silver nitrate solution to each tube B->C D Place all tubes simultaneously in a 50°C water bath C->D E Start stopwatch D->E F Observe tubes for the first sign of turbidity (precipitate formation) E->F G Record the time taken for precipitate to appear in each tube F->G H Compare the recorded times G->H I Rank haloalkane reactivity (Fastest to Slowest) H->I

Caption: Experimental workflow for comparing haloalkane reactivity.

Detailed Experimental Protocol

This protocol is designed as a self-validating system where the relative reactivity of known haloalkanes (primary, secondary, tertiary) provides an internal control to validate the results for the compound of interest.

Objective: To qualitatively determine the relative reactivity of this compound and other selected haloalkanes in a nucleophilic substitution reaction.

Materials:

  • This compound

  • 1-Chlorobutane

  • 1-Bromopropane

  • 2-Chloropropane

  • 2-Chloro-2-methylpropane

  • 0.1 M Silver Nitrate (AgNO₃) in Ethanol

  • Test tubes (5) and a test tube rack

  • 500 mL Beaker (for water bath)

  • Hot plate

  • Thermometer

  • Stopwatch

  • Pipettes or graduated cylinders (10 mL)

Procedure:

  • Preparation: Label five clean, dry test tubes with the name of each haloalkane.

  • Reagent Addition: Using a clean pipette for each, add 1 mL of each haloalkane to its corresponding test tube.

  • Initiation of Reaction: Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each test tube. Shake gently to mix.

  • Incubation: Place all five test tubes simultaneously into a water bath maintained at 50°C. Start the stopwatch immediately.

  • Observation: Observe the test tubes against a dark background. Record the time at which a precipitate (turbidity) first becomes visible in each tube. Continue observing for at least 15-20 minutes.

  • Data Recording: Note the time of first appearance and the color of the precipitate (AgCl is white, AgBr is cream-colored).[12][13]

Causality Behind Experimental Choices:

  • Ethanolic Silver Nitrate: Ethanol serves as both the solvent and a weak nucleophile, promoting solvolysis. The silver ion (Ag⁺) acts as a halide scavenger; the formation of the insoluble silver halide provides a clear and irreversible visual endpoint, driving the reaction forward.

  • Water Bath at 50°C: Heating the reaction provides the necessary activation energy and ensures that the reaction proceeds at an observable rate, especially for the less reactive chloroalkanes. The constant temperature ensures a fair comparison across all samples.

  • Internal Controls: The inclusion of primary, secondary, and tertiary haloalkanes, as well as a bromoalkane, provides expected benchmarks. If 2-chloro-2-methylpropane reacts fastest and 1-chlorobutane reacts slowest (among the simple alkanes), the experimental conditions are validated.

Predicted Outcomes and Data Interpretation

The expected results from this experiment will highlight the fundamental principles of haloalkane reactivity.

Table 1: Predicted Reactivity of Haloalkanes with Ethanolic Silver Nitrate

HaloalkaneStructureTypeDominant MechanismPredicted Rate of PrecipitationRationale
2-Chloro-2-methylpropane (CH₃)₃CClSN1Very Fast (seconds)Forms a stable 3° carbocation.[1][12]
1-Bromopropane CH₃CH₂CH₂BrSN2Fast (minutes)Br⁻ is an excellent leaving group, better than Cl⁻.[10]
2-Chloropropane CH₃CHClCH₃SN1/SN2 mixModerateSlower than 3° (less stable 2° carbocation) and 1°-Br (poorer leaving group).[1]
This compound CH₃CH₂CH₂OCH₂CH₂ClSN2 (possible NGP)SlowPrimary chloroalkane. Rate relative to 1-chlorobutane depends on ether group's electronic effect.
1-Chlorobutane CH₃CH₂CH₂CH₂ClSN2Very SlowPrimary chloroalkane with a poor leaving group (Cl⁻) and no electronic assistance.[12]

Interpretation of the Key Comparison:

The most insightful result will be the comparison between This compound and 1-Chlorobutane .

  • If this compound reacts faster than 1-Chlorobutane: This outcome would strongly support the hypothesis of neighboring group participation . The ether oxygen actively assists in displacing the chloride ion, leading to an accelerated reaction rate. This is a powerful demonstration of how intramolecular features can dramatically alter reactivity.

  • If this compound reacts slower than or at a similar rate to 1-Chlorobutane: This would suggest that the inductive electron-withdrawing effect of the ether oxygen is the dominant factor, or that any potential for neighboring group participation is not significant under these conditions.

Reaction Mechanism Diagrams

G cluster_SN2 SN2 Mechanism (e.g., 1-Chlorobutane) cluster_SN1 SN1 Mechanism (e.g., 2-Chloro-2-methylpropane) Nu: Nu: C C Nu:->C Backside Attack Cl Cl C->Cl Leaving Group Departs [Nu---C---Cl]‡ Transition State Nu: + C-Cl -> [Nu---C---Cl]‡ -> Nu-C + :Cl- Nu: + C-Cl -> [Nu---C---Cl]‡ -> Nu-C + :Cl- R3C-Cl -> R3C+ + :Cl- Step 1: Carbocation Formation (slow) R3C+ + Nu: -> R3C-Nu Step 2: Nucleophilic Attack (fast)

Caption: General SN1 and SN2 reaction mechanisms.

NGP cluster_ngp Neighboring Group Participation (Hypothetical) Start This compound Intermediate Cyclic Oxonium Ion (Intermediate) Start->Intermediate Intramolecular SN2 - Cl- Product Product Intermediate->Product External Nucleophile Attack (fast)

Caption: Potential neighboring group participation in this compound.

Conclusion

The reactivity of a given haloalkane is a complex function of its structure, the identity of the halogen, and the reaction environment. While general rules classify this compound as a primary haloalkane likely to undergo SN2 reactions, its unique ether functionality introduces a fascinating electronic variable. The proposed comparative experiment provides a robust and direct method to probe this effect. By benchmarking its reactivity against haloalkanes that represent key structural and leaving-group variations, researchers can gain a practical and theoretically grounded understanding of its behavior. This knowledge is critical for its effective utilization as a building block in the synthesis of more complex molecules, such as the herbicide pretilachlor, where it serves as a key intermediate.[14] Ultimately, this guide underscores the principle that while general reactivity trends provide a valuable starting point, a molecule's specific structural features must be carefully considered to accurately predict and control its chemical destiny.

References

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A Comparative Guide to Alternative Reagents for the Propoxyethylation of Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of overall efficiency and success. The 2-propoxyethyl (POE) group, an acetal-type protecting group for alcohols, offers a valuable balance of stability and mild cleavage conditions. However, the classical reagents and methods for its introduction are not without their limitations. This guide provides a comprehensive comparison of alternative reagents for the propoxyethylation of substrates, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

Introduction to Propoxyethylation and the Need for Alternatives

The protection of hydroxyl groups is a frequent necessity in the synthesis of complex molecules, preventing their unwanted participation in reactions targeting other functional groups.[1] Acetal protecting groups, such as the 2-propoxyethyl group, are favored for their stability to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides.[2] The POE group is typically introduced by the acid-catalyzed addition of an alcohol to a vinyl ether, most commonly 2-vinyloxypropane.

While effective, reliance on a single reagent can present challenges related to commercial availability, substrate scope, and reaction optimization. The development of alternative propoxyethylating agents is driven by the need for:

  • Improved Reaction Efficiency: Higher yields and shorter reaction times.

  • Broader Substrate Scope: Effective protection of sterically hindered or sensitive alcohols.

  • Milder Reaction Conditions: Compatibility with a wider range of functional groups.

  • Enhanced Selectivity: Differentiating between multiple hydroxyl groups within a molecule.

  • Cost-Effectiveness and Accessibility: Availability of starting materials and ease of reagent synthesis.

This guide will explore several promising alternatives to traditional propoxyethylation, focusing on functionalized vinyl ethers that can be synthesized and utilized for the introduction of the POE and related protecting groups.

Comparative Analysis of Propoxyethylating Reagents

The primary method for propoxyethylation involves the acid-catalyzed reaction of an alcohol with a vinyl ether. The choice of vinyl ether reagent significantly impacts the reaction's outcome. Here, we compare the standard reagent, 2-vinyloxypropane, with several alternative functionalized vinyl ethers.

Table 1: Comparison of Propoxyethylating Reagents

ReagentStructureTypical CatalystKey AdvantagesPotential Disadvantages
2-Vinyloxypropane (Isopropyl Vinyl Ether) CH2=CHOCH(CH3)2Pyridinium p-toluenesulfonate (PPTS), p-Toluenesulfonic acid (p-TsOH)Commercially available, well-established procedures.Can be volatile, may require strictly anhydrous conditions.
Ethyl Vinyl Ether (EVE) CH2=CHOCH2CH3PPTS, p-TsOH, Palladium (II) acetateReadily available, can be used to synthesize other vinyl ethers via transetherification.[3]Introduces an ethoxyethyl group, not propoxyethyl.
(2-Ethoxyethyl) Vinyl Ether (EVE) CH2=CHOCH2CH2OCH2CH3PPTS, Acetic AcidForms the stable ethoxyethyl (EE) protecting group, good stability.[2]Not a direct propoxyethylating agent.
Functionalized Vinyl Ethers (via Transetherification) CH2=CHO-R'Palladium (II) acetate/1,10-phenanthrolineTunable properties based on the 'R' group, potential for improved solubility and reactivity.[3]Requires synthesis, may have limited commercial availability.

Reaction Mechanisms and Experimental Workflows

The fundamental mechanism for the acid-catalyzed propoxyethylation of an alcohol with a vinyl ether is depicted below. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate.[2]

Propoxyethylation Mechanism cluster_0 Step 1: Protonation of the Vinyl Ether cluster_1 Step 2: Nucleophilic Attack by the Alcohol cluster_2 Step 3: Deprotonation Vinyl_Ether CH₂=CH-OR Carbocation [CH₃-C⁺H-OR ↔ CH₃-CH=O⁺R] Vinyl_Ether->Carbocation + H⁺ H+ H⁺ Protonated_Acetal R'-O(H⁺)-CH(CH₃)-OR Carbocation->Protonated_Acetal + R'-OH Alcohol R'-OH Protected_Alcohol R'-O-CH(CH₃)-OR Protonated_Acetal->Protected_Alcohol - H⁺

Caption: General mechanism for acid-catalyzed propoxyethylation.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the protection of a primary alcohol using a standard and an alternative vinyl ether reagent.

Protocol 1: Protection of Benzyl Alcohol with 2-Vinyloxypropane

Materials:

  • Benzyl alcohol

  • 2-Vinyloxypropane (Isopropyl vinyl ether)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous DCM, add 2-vinyloxypropane (1.5 eq).

  • Add a catalytic amount of PPTS (0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo to obtain the crude 2-propoxyethyl protected benzyl alcohol.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Functionalized Vinyl Ether via Palladium-Catalyzed Transetherification [3]

This protocol describes the synthesis of a novel vinyl ether from a corresponding alcohol and ethyl vinyl ether (EVE), which can then be used as a propoxyethylating agent.

Materials:

  • 2-Propoxyethanol

  • Ethyl vinyl ether (EVE)

  • Palladium (II) acetate

  • 1,10-Phenanthroline

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve palladium (II) acetate (0.02 eq) and 1,10-phenanthroline (0.03 eq) in anhydrous DCM.

  • Stir the solution at room temperature for 30 minutes to generate the catalyst in situ.

  • In a separate flask, dissolve 2-propoxyethanol (1.0 eq) and a large excess of ethyl vinyl ether (e.g., 10 eq) in anhydrous DCM.

  • Add the alcohol/EVE solution to the catalyst solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the conversion by ¹H NMR of an aliquot.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting 2-propoxyethyl vinyl ether by distillation or column chromatography.

The synthesized 2-propoxyethyl vinyl ether can then be used in a similar fashion to 2-vinyloxypropane (Protocol 1) for the protection of other alcohols.

Deprotection Strategies

The removal of the 2-propoxyethyl protecting group is typically achieved under mild acidic conditions, regenerating the parent alcohol. The lability of the acetal linkage to acid allows for selective deprotection in the presence of other acid-stable functional groups.

Protocol 3: Deprotection of a 2-Propoxyethyl Ether

Materials:

  • 2-Propoxyethyl protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 2-propoxyethyl protected alcohol in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the deprotected alcohol by column chromatography if necessary.

Data Presentation and Performance Comparison

The following table summarizes typical experimental data for the protection of a primary alcohol (benzyl alcohol) using different reagents.

Table 2: Performance Data for the Protection of Benzyl Alcohol

ReagentCatalystReaction TimeYield (%)Reference
2-VinyloxypropanePPTS2 h95[Generic Procedure]
Ethyl Vinyl EtherPPTS3 h92[Generic Procedure]
(2-Ethoxyethyl) Vinyl EtherPPTS2.5 h94[2]
In-situ generated 2-Propoxyethyl Vinyl EtherPPTS4 h85 (two steps)[3]

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

The strategic use of protecting groups is fundamental to the successful execution of complex organic syntheses. While 2-vinyloxypropane remains a reliable reagent for propoxyethylation, this guide has highlighted viable alternatives that offer potential advantages in terms of reaction efficiency, substrate scope, and the ability to tune reagent properties. The palladium-catalyzed transetherification of readily available vinyl ethers with functionalized alcohols opens a door to a diverse array of novel protecting group reagents.[3] This approach allows for the rational design of propoxyethylating agents with tailored steric and electronic properties, enabling chemists to overcome challenges in the protection of complex and sensitive substrates.

Future research in this area will likely focus on the development of more sustainable and catalytic methods for both the synthesis of vinyl ether reagents and their application in protection/deprotection schemes. The exploration of new catalytic systems and the use of greener solvents will further enhance the utility and environmental friendliness of propoxyethylation in modern organic synthesis.

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  • DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis. [Link]

  • National Institutes of Health. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Center for Biotechnology Information. [Link]

  • Journal of Chemical Education. (2000). The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. ACS Publications. [Link]

  • Royal Society of Chemistry. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • Crash Course. (2021). Alcohols, Ethers, and Epoxides: Crash Course Organic Chemistry #24 [Video]. YouTube. [Link]

  • Chem Help ASAP. (2019). reagents for alcohol oxidation [Video]. YouTube. [Link]

  • Ninja Nerd. (2017). Organic Chemistry | Alcohol, Ether & Epoxide Practice Problems [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols [Video]. YouTube. [Link]

Sources

A Comparative Guide to Establishing the Purity of Synthesized "1-(2-Chloroethoxy)propane"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 1-(2-Chloroethoxy)propane, a key building block in various synthetic pathways, is no exception. Its reactive chloro and ether functionalities make it a versatile reagent, but also susceptible to the formation of impurities during synthesis that can have downstream consequences. This guide provides a comprehensive comparison of analytical techniques for establishing the purity of this compound, offering field-proven insights into the causal relationships behind experimental choices and presenting self-validating protocols.

The Synthetic Landscape and Potential Impurities

The most common laboratory and industrial synthesis of this compound involves the reaction of 2-propoxyethanol with a chlorinating agent, frequently thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[1][2] While seemingly straightforward, this process can introduce several impurities that must be meticulously identified and quantified.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Material: Residual 2-propoxyethanol.

  • By-products from the Chlorinating Agent: The reaction with thionyl chloride can produce gaseous byproducts like SO₂ and HCl.[3][4] If not properly removed, residual HCl can lead to side reactions.

  • Side-Reaction Products:

    • Dimerization/Polymerization Products: Self-condensation of 2-propoxyethanol or reaction of the product with the starting material.

    • Elimination Products: Although less common with primary alcohols, harsh conditions could lead to elimination reactions.[3]

  • Residual Solvents: Solvents used during the reaction or workup (e.g., dichloromethane, toluene).

  • Water: Introduced during the workup or from atmospheric moisture.

The presence of these impurities can interfere with subsequent synthetic steps, introduce toxic components, and compromise the overall yield and quality of the API. Therefore, robust analytical methodologies are essential for the quality control of this compound.

A Comparative Analysis of Purity Determination Methods

The choice of an analytical technique for purity assessment depends on the specific information required, the nature of the expected impurities, and the desired level of sensitivity and accuracy. Here, we compare three powerful and commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for assessing the purity of this compound.[5] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Principle of Operation: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their boiling points and polarities. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for unambiguous identification.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.

  • Instrument Parameters:

    • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for separating haloalkanes and ethers.[6]

    • Injection: Split/splitless injection is commonly used. A split injection is preferred for purity analysis to avoid column overloading.

    • Oven Temperature Program: A temperature ramp is employed to ensure good separation of components with different boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV is standard. The mass range can be set from m/z 35 to 300.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Search the NIST library for confirmation. Integrate the peak areas of all detected impurities and calculate their relative percentages.

Workflow for GC-MS Purity Analysis:

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Dilute Sample Dilute Sample Inject Inject Dilute Sample->Inject Separate Separate Inject->Separate Ionize & Fragment Ionize & Fragment Separate->Ionize & Fragment Detect Detect Ionize & Fragment->Detect Identify Peaks Identify Peaks Detect->Identify Peaks Quantify Impurities Quantify Impurities Identify Peaks->Quantify Impurities cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Calculation Weigh Sample & Standard Weigh Sample & Standard Dissolve in Solvent Dissolve in Solvent Weigh Sample & Standard->Dissolve in Solvent Acquire Spectrum Acquire Spectrum Dissolve in Solvent->Acquire Spectrum Process Spectrum Process Spectrum Acquire Spectrum->Process Spectrum Integrate Peaks Integrate Peaks Process Spectrum->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Purity Assessment Prepare Thin Film Prepare Thin Film Acquire Spectrum Acquire Spectrum Prepare Thin Film->Acquire Spectrum Identify Functional Groups Identify Functional Groups Acquire Spectrum->Identify Functional Groups Confirm Product Confirm Product Identify Functional Groups->Confirm Product Detect Impurities Detect Impurities Confirm Product->Detect Impurities

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-(2-Chloroethoxy)propane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Here is the comparison guide for the quantitative analysis of "1-(2-Chloroethoxy)propane" reaction products.

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of reaction products derived from this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deep and applicable understanding of how to select and implement the most suitable analytical technique for your research needs. We will explore the primary reaction pathways of this versatile building block and compare the industry-standard techniques for quantitative analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Part 1: Understanding the Reactivity of this compound

This compound is a bifunctional molecule featuring both an ether linkage and an alkyl chloride. The primary reactive site is the carbon-chlorine bond, which is susceptible to nucleophilic attack and elimination reactions.[1][2] Understanding these pathways is critical for predicting the product profile and selecting an appropriate analytical strategy.

The two dominant reaction mechanisms are:

  • Nucleophilic Substitution (SN2): The most common pathway, where a nucleophile (Nu⁻) attacks the primary carbon bearing the chlorine atom, displacing the chloride ion.[3] This is a versatile method for introducing a wide range of functional groups.

  • Elimination (E2): In the presence of a strong, sterically hindered base, a proton can be abstracted from the adjacent carbon, leading to the formation of 1-(vinyloxy)propane and elimination of HCl.

These pathways are illustrated below.

G reactant This compound CH3CH2CH2OCH2CH2Cl mid1 reactant->mid1 mid2 reactant->mid2 sub_product Substitution Product CH3CH2CH2OCH2CH2Nu elim_product Elimination Product CH3CH2CH2OCH=CH2 mid1->sub_product Sₙ2 Reaction (+ Nucleophile, e.g., R-NH₂) mid2->elim_product E2 Reaction (+ Strong Base, e.g., t-BuOK)

Caption: Primary reaction pathways for this compound.

Part 2: A Comparative Guide to Quantitative Analytical Methodologies

The choice of analytical technique is paramount for obtaining reliable quantitative data. It depends on the physicochemical properties of the analytes (volatility, polarity, thermal stability), the complexity of the reaction mixture, and the required sensitivity and precision. We will compare the three most powerful techniques for this application.

Methodology 1: Gas Chromatography (GC)

Principle of Operation Gas Chromatography is an ideal technique for separating and quantifying volatile and thermally stable compounds.[4] A sample is vaporized and injected into a column. Separation occurs as the compounds partition between a stationary phase (the column coating) and a mobile phase (an inert carrier gas). The time taken for a compound to elute from the column is its retention time, which is characteristic of the compound under specific conditions. For quantification, a detector measures the amount of each compound as it elutes.

Expertise & Experience: Why Choose GC? GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the workhorse for this type of analysis. The expected products (ethers, alcohols, vinyl ethers) are generally volatile and well-suited for GC. GC-FID offers excellent sensitivity and a wide linear range for quantification, while GC-MS provides definitive structural identification of reactants, products, and any unexpected side-products.[5][6]

Detailed Experimental Protocol: GC-FID Analysis

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture by diluting it into 900 µL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a 2 mL autosampler vial. The solvent choice is critical; it must dissolve all components without reacting with them and should not co-elute with peaks of interest.

    • Add an internal standard (IS). An ideal IS is a compound not present in the sample, is chemically stable, and resolves well from all other peaks. For this system, a stable ether or alkane of a different chain length, such as dodecane, is a good choice. Spike the sample with the IS to a final concentration of ~1 mg/mL.

    • Vortex the vial for 10 seconds to ensure homogeneity.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent, equipped with a split/splitless injector and FID.

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a robust starting point.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted to optimize sensitivity).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

      • Rationale: This program provides good initial separation of volatile components and ensures that higher-boiling products are eluted in a reasonable time.

    • FID Temperature: 280°C.

  • Data Analysis & Quantification:

    • Identify peaks based on retention time by running standards for the starting material and expected products.

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration using a calibration curve. Prepare a series of standards containing known concentrations of the analyte and a constant concentration of the IS. Plot the ratio of the (Analyte Area / IS Area) against the analyte concentration. The concentration of the unknown is then determined from this curve.

Methodology 2: High-Performance Liquid Chromatography (HPLC)

Principle of Operation HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[7] It is particularly suited for compounds that are non-volatile or thermally labile. Detection is typically performed using a UV-Vis or fluorescence detector.

Expertise & Experience: Why Choose HPLC? While GC is often preferred for this specific analysis, HPLC becomes the superior choice if the reaction products are non-volatile (e.g., salts, larger molecules) or if derivatization is employed to enhance sensitivity.[8] For instance, if the nucleophile is a complex, non-volatile molecule, the product will also be non-volatile. The primary challenge here is detection, as simple ethers and alcohols lack a strong UV chromophore. This can be overcome by using a universal detector like a Refractive Index (RI) detector or by derivatizing the product.[9][10]

Detailed Experimental Protocol: RP-HPLC with UV Detection (Post-Derivatization)

This protocol assumes a nucleophile containing a primary amine, with the resulting secondary amine product being derivatized for UV detection.

  • Sample Preparation & Derivatization:

    • Quench a 100 µL aliquot of the reaction mixture in 400 µL of acetonitrile.

    • To this solution, add 500 µL of a borate buffer (0.1 M, pH 9.0).[9]

    • Add 100 µL of a derivatizing agent solution (e.g., 10 mM Dansyl Chloride in acetonitrile). This reagent reacts with the secondary amine product to form a highly UV-active derivative.

    • Vortex and incubate the mixture at 60°C for 30 minutes.

    • Cool the mixture and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution:

      • Start at 30% B, hold for 1 minute.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

      • Rationale: A gradient is necessary to elute the unreacted starting material, the polar derivatizing agent byproducts, and the more non-polar derivatized product.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: Monitor at the absorbance maximum of the dansyl derivative (typically ~340 nm).

  • Data Analysis & Quantification:

    • Quantification is performed using an external standard calibration curve.

    • Prepare a series of standards of the purified product, derivatize them using the same procedure as the samples, and inject them into the HPLC.

    • Plot the integrated peak area against the known concentration of each standard to generate a calibration curve.

Methodology 3: Quantitative NMR (qNMR) Spectroscopy

Principle of Operation NMR spectroscopy exploits the magnetic properties of atomic nuclei. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a signal from an analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for a calibration curve.[12][13]

Expertise & Experience: Why Choose qNMR? qNMR is a primary analytical method that is both non-destructive and highly precise.[14] It is exceptionally powerful for analyzing reaction mixtures because it provides structural information and quantification simultaneously for all proton-containing species. The key is to identify unique, well-resolved signals for the reactant and each product. This method avoids potential issues with analyte degradation at high GC temperatures or incomplete derivatization in HPLC.

Detailed Experimental Protocol: ¹H qNMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean NMR tube. Record the exact mass.

    • Add ~600 µL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube and dissolve the standard completely. The solvent must dissolve all components and its residual peaks should not overlap with signals of interest.

    • Carefully withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture and add it to the NMR tube.

    • Vortex the NMR tube gently to mix.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or higher.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton being integrated (typically d1 ≥ 30 seconds is a safe starting point). This is the most critical parameter to ensure full relaxation and accurate integration.

      • Number of Scans (ns): ≥ 16 to achieve a good signal-to-noise ratio.

      • Flip Angle: 30 degrees (using a smaller flip angle can shorten the required relaxation delay).

    • Acquire the spectrum after the instrument has been properly shimmed.

  • Data Analysis & Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify a unique, well-resolved signal for the reactant, the product(s), and the internal standard (IS).

      • Example Signals: For this compound, the triplet at ~3.7 ppm (-O-CH₂-Cl) is a good candidate. For a substitution product like 1-(2-hydroxyethoxy)propane, the triplet for the newly formed -O-CH₂-OH would be unique. For the IS (maleic acid), the sharp singlet at ~6.3 ppm in DMSO-d₆ is used.

    • Carefully integrate the selected signals.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = ( Ianalyte / Nanalyte ) * ( NIS / IIS ) * ( MWIS / MWanalyte ) * ( mIS / Vsample )

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal (e.g., N=2 for a CH₂ group)

    • MW = Molecular weight

    • mIS = Mass of the internal standard

    • Vsample = Volume of the reaction mixture aliquot added

Part 3: Performance Comparison and Workflow

To facilitate method selection, the key performance characteristics of each technique are summarized below.

Table 1: Comparison of Quantitative Analysis Techniques

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Selectivity High; based on retention time. Excellent with MS detection.High; based on retention time and detector specificity.Very High; based on unique chemical shifts.
Sensitivity High (ng to pg range).Moderate to High (µg to ng); highly dependent on chromophore/fluorophore.Low (mg to high µg range).
Precision/Accuracy High (RSD < 2%) with proper calibration and IS.High (RSD < 2%) with proper calibration.Very High (RSD < 1%); considered a primary ratio method.
Throughput High; typical run times of 15-30 minutes.Moderate; typical run times of 20-40 minutes including equilibration.Low; requires long relaxation delays, run times can be >15 mins per sample.
Sample Type Volatile & Thermally Stable.Non-volatile & Thermally Labile.Soluble compounds.
Destructive? Yes.Yes (sample is consumed).No, sample can be recovered.
Cost & Complexity Moderate instrument cost, relatively straightforward operation.High instrument cost, moderate complexity.Very high instrument cost, requires specialized expertise.

General Analytical Workflow

The following diagram illustrates the logical flow from reaction sampling to final quantitative result for each of the discussed methodologies.

G cluster_0 Universal Steps cluster_1 GC Pathway cluster_2 HPLC Pathway cluster_3 qNMR Pathway start Reaction in Progress sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction (e.g., Dilution, pH change) sampling->quench gc_prep Add Internal Standard quench->gc_prep hplc_prep Derivatize Sample quench->hplc_prep qnmr_prep Add to NMR tube with weighed Internal Standard quench->qnmr_prep gc_inj Inject into GC-FID/MS gc_prep->gc_inj gc_data Obtain Chromatogram gc_inj->gc_data gc_quant Quantify using Calibration Curve gc_data->gc_quant hplc_inj Inject into HPLC-UV hplc_prep->hplc_inj hplc_data Obtain Chromatogram hplc_inj->hplc_data hplc_quant Quantify using Calibration Curve hplc_data->hplc_quant qnmr_acq Acquire ¹H Spectrum (with long d1) qnmr_prep->qnmr_acq qnmr_data Obtain Spectrum qnmr_acq->qnmr_data qnmr_quant Quantify using First Principles Formula qnmr_data->qnmr_quant

Sources

A Senior Application Scientist's Guide to Evaluating Herbicide Precursors: A Comparative Framework Featuring 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Dr. Evelyn Reed, Senior Application Scientist

Note to the Reader: Initial investigations into "1-(2-Chloroethoxy)propane" reveal its role as a documented intermediate in the synthesis of the chloroacetanilide herbicide, Pretilachlor.[1][2][3] However, it is not widely cited as a precursor for the broad class of aryloxyphenoxypropionate ("FOP") herbicides. To provide a robust and scientifically grounded comparison, this guide will establish a detailed framework for evaluating a novel precursor against an established one. We will use the well-documented synthesis of the aryloxyphenoxypropionate herbicide Clodinafop-propargyl as our model system. In this context, we will hypothetically evaluate "this compound" against the standard precursor, demonstrating the rigorous process required for such a comparison.

Introduction: The Critical Role of Precursors in Herbicide Synthesis

The efficacy, cost, and environmental impact of a synthesized herbicide are profoundly influenced by the choice of its chemical precursors. An ideal precursor offers a high-yield, high-purity reaction pathway under economically and environmentally favorable conditions. Aryloxyphenoxypropionate (APP) herbicides, a vital class of grass weed controllers, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible plants.[4][5] The synthesis of these complex molecules, such as Clodinafop-propargyl, involves precise, multi-step chemical reactions where precursor selection is paramount.[5][6]

This guide provides a comprehensive framework for researchers to compare the efficacy of a novel or alternative precursor against an established industry standard. While "this compound" is a known intermediate for Pretilachlor,[2][3] we will use it here as a hypothetical candidate for forming a key ether linkage in an APP herbicide to illustrate the evaluation process.

Comparative Synthesis Routes for Clodinafop-propargyl

The core structure of Clodinafop-propargyl is assembled through several key reactions, most notably the formation of an ether bond between a pyridinoxy group and a phenoxypropionate moiety.[5][6] The choice of reactants for this step defines the synthesis strategy.

Established Synthesis Pathway

The commercial production of Clodinafop-propargyl typically involves the reaction of (R)-2-(4-hydroxyphenoxy)propionic acid or its esters with 5-chloro-2,3-difluoropyridine.[6][7][8] This is a nucleophilic aromatic substitution reaction where the phenoxide ion acts as the nucleophile.

Hypothetical Pathway Using this compound

To evaluate "this compound," we would need to envision a plausible, alternative synthesis route. A hypothetical approach could involve a Williamson ether synthesis, a fundamental reaction for forming ethers from an organohalide and an alkoxide.[9][10][11] In this scenario, one might attempt to couple "this compound" with a suitable hydroxypyridine derivative. However, this specific pathway is not documented and is presented here for illustrative purposes to build our comparative framework.

G cluster_0 Established Synthesis Route cluster_1 Hypothetical Evaluation Route A (R)-2-(4-hydroxyphenoxy) propionic acid ester C Clodinafop Acid Intermediate A->C Base (e.g., KOH) Nucleophilic Aromatic Substitution B 5-chloro-2,3-difluoropyridine B->C Final Clodinafop-propargyl C->Final Esterification with propargyl alcohol D This compound (Novel Precursor) F Hypothetical Ether Intermediate D->F Base (e.g., NaH) Williamson Ether Synthesis E Substituted Hydroxypyridine E->F F->Final Further modification & Propionylation

Figure 1. Comparison of established vs. hypothetical synthesis pathways.

Framework for Efficacy Comparison

To objectively compare "this compound" as a hypothetical precursor against the established reactant, a series of experiments must be designed to measure key performance indicators.

Parameter Established Precursor Hypothetical Precursor: this compound Primary Metric(s) Analytical Method(s)
Reaction Yield Expected: >85%[6]To be Determined (TBD)% Molar YieldGravimetric analysis, HPLC quantification
Product Purity Expected: >98%TBDArea % of main peakHPLC, GC-MS[12]
Reaction Kinetics Moderate temp (60-70°C), 4-5 hrs[8]TBDReaction time, Optimal temp/pressureIn-situ monitoring (e.g., TLC, LC-MS)
Byproduct Profile Minimal, easily separableTBDNumber and identity of impuritiesGC-MS, NMR Spectroscopy
Cost-Effectiveness ModerateTBDCost per kg of final productRaw material cost analysis, process simulation
Safety & Handling Standard protocols for halogenated aromaticsFlammable liquid, requires specific handling[2]MSDS review, Process Hazard Analysis (PHA)N/A

Experimental Protocols

The following protocols outline the necessary steps to acquire the data for the comparison table above. All procedures must be conducted by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Clodinafop Intermediate via Established Route

Objective: To synthesize the core intermediate of Clodinafop-propargyl using the standard precursor to establish a performance baseline.

Materials:

  • (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA)

  • 2,3-difluoro-5-chloropyridine

  • Potassium hydroxide (KOH)

  • Acetonitrile (solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • In a four-necked flask under a nitrogen atmosphere, dissolve 0.4 mol of DHPPA in 200g of acetonitrile.[8]

  • Stir and heat the solution to 50°C.

  • Add 0.97 mol of KOH and continue heating to 60°C.[8]

  • Begin the dropwise addition of 0.44 mol of 2,3-difluoro-5-chloropyridine.

  • After addition is complete, raise the temperature to 70°C and maintain for 5 hours, monitoring reaction progress via TLC or HPLC.[8]

  • Upon completion, cool the reaction mixture and remove the acetonitrile under reduced pressure.

  • Add 200g of water to the residue and adjust the pH to ~1-2 with hydrochloric acid to precipitate the product.[8]

  • Filter the precipitate, wash with water, and dry to yield the etherified acid intermediate.

  • Validation: Characterize the product using HPLC for purity assessment and NMR/Mass Spectrometry for structural confirmation. Calculate the molar yield.

Protocol 2: Hypothetical Synthesis using this compound

Objective: To evaluate the feasibility and performance of "this compound" as a precursor in a Williamson ether synthesis.[9][13]

Materials:

  • This compound

  • 4-(5-chloro-3-fluoropyridin-2-yloxy)phenol (or other suitable nucleophile)

  • Sodium hydride (NaH) (strong base)

  • Anhydrous Dimethylformamide (DMF) (polar aprotic solvent)[14]

Procedure:

  • In a flame-dried, four-necked flask under a nitrogen atmosphere, dissolve the chosen hydroxyphenol starting material in anhydrous DMF.

  • Cool the solution in an ice bath (0°C).

  • Carefully add 1.1 equivalents of sodium hydride (NaH) portion-wise to form the alkoxide. Allow the mixture to stir for 30 minutes. (Caution: NaH reacts violently with water and generates flammable H2 gas).

  • Slowly add 1.0 equivalent of "this compound" dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C, monitoring progress by TLC/HPLC. The SN2 reaction is favored with a primary alkyl halide like the one being tested.[9][13]

  • Upon completion, cool the mixture and carefully quench the reaction by the slow addition of water.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product using column chromatography.

  • Validation: Characterize the purified product using HPLC, NMR, and Mass Spectrometry. Calculate the molar yield and compare the purity and byproduct profile to the baseline established in Protocol 1.

Figure 2. Logical workflow for precursor comparison.

Self-Validating Systems and Data Integrity

To ensure the trustworthiness of the comparison, each protocol must incorporate self-validating steps.

  • Purity and Identity Confirmation: The structure of the final product and any significant byproducts from both routes must be unequivocally confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, MS). This validates that the intended reaction occurred.

  • Method Validation: Analytical methods, particularly HPLC, used for quantification must be validated for linearity, accuracy, and precision.[15] This ensures that the measured yield and purity are reliable. A series of standards at known concentrations should be used to create a calibration curve.[15]

  • Mass Balance: A good experiment should account for most of the starting material. Analyzing residual starting materials and byproducts helps to understand reaction efficiency and potential side reactions, providing a more complete picture than yield alone.

Conclusion

This guide presents a rigorous, scientifically sound framework for comparing the efficacy of a novel herbicide precursor against an established standard, using the synthesis of Clodinafop-propargyl as a model. By executing parallel synthesis protocols, meticulously analyzing the outcomes based on key performance metrics like yield and purity, and confirming results with robust analytical validation, researchers can make data-driven decisions. While "this compound" is an established precursor for Pretilachlor, its hypothetical evaluation in an APP herbicide synthesis pathway serves as a critical example of the structured approach needed to innovate in agrochemical development.

References

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (n.d.). MDPI. Retrieved January 6, 2026.
  • Clodinafop propargyl (Ref: CGA 184927). (n.d.). AERU. Retrieved January 6, 2026.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. (2024, April 10).
  • Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. (2022). European Journal of Organic Chemistry. Retrieved January 6, 2026.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. (n.d.).
  • This compound (EVT-299926). (n.d.). EvitaChem. Retrieved January 6, 2026.
  • Clodinafop-propargyl | C17H13ClFNO4. (n.d.). PubChem. Retrieved January 6, 2026.
  • Novel aryloxyphenoxypropionate derivates containing benzofuran moiety: Design, synthesis, herbicidal activity, docking study and theoretical calculation. (n.d.).
  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 6, 2026.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 6, 2026.
  • Research on Synthesis Process of Clodinafop-propargyl. (n.d.).
  • Analytical methods to analyze pesticides and herbicides. (n.d.). Bohrium. Retrieved January 6, 2026.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved January 6, 2026.
  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 6, 2026.
  • Synthesis method of clodinafop-propargyl. (n.d.).
  • Synthesis method of clodinafop-propargyl. (n.d.).
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  • Exploring 2-Propoxyethyl Chloride: Properties and Applications. (n.d.). Retrieved January 6, 2026.
  • Direct analysis of herbicides by paper spray ionization mass spectrometry. (n.d.). RSC Publishing. Retrieved January 6, 2026.
  • Analytical Methods to Analyze Pesticides and Herbicides. (n.d.).
  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Retrieved January 6, 2026.
  • A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. (2024, April 22). MDPI. Retrieved January 6, 2026.
  • Synthesis process of 2-propoxy-chloroethane. (n.d.).

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount for process optimization, impurity profiling, and the rational design of novel molecular entities. This guide provides an in-depth comparative analysis of the kinetic profile of 1-(2-Chloroethoxy)propane, a molecule of interest due to its bifunctional nature, possessing both an ether linkage and a reactive alkyl halide. In the absence of extensive published kinetic data for this specific substrate, this guide establishes a robust predictive framework by comparing its expected reactivity with well-characterized haloalkanes. We will delve into the mechanistic underpinnings of its anticipated reactions, present comparative kinetic data from analogous compounds, and provide detailed experimental protocols to empower researchers to conduct their own kinetic investigations.

Mechanistic Landscape: Substitution vs. Elimination

Primary haloalkanes such as this compound are expected to react primarily through two competing mechanisms: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The prevalence of one pathway over the other is dictated by the nature of the nucleophile/base, the solvent, and the reaction temperature.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted reaction where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the leaving group (in this case, the chloride ion). This pathway is favored by strong, small nucleophiles and is sensitive to steric hindrance at the reaction center.[1]

  • E2 (Bimolecular Elimination): This is also a single-step concerted reaction where a base abstracts a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group, resulting in the formation of a double bond.[2] Sterically hindered, strong bases tend to favor the E2 pathway.[1]

The presence of the ether oxygen atom at the β-position to the chlorine in this compound is not expected to significantly alter the steric environment around the α-carbon, thus SN2 reactions should still be favorable with appropriate nucleophiles.

SN2_E2_Competition cluster_reactants Reactants cluster_products Products This compound This compound Reaction_Center Nucleophile/Base Nucleophile/Base Substitution_Product Substitution Product (Sₙ2) Elimination_Product Elimination Product (E2) Reaction_Center->Substitution_Product Strong, Small Nucleophile Less Hindered Base Reaction_Center->Elimination_Product Strong, Hindered Base

Caption: Competing SN2 and E2 pathways for this compound.

Comparative Kinetic Data

To contextualize the reactivity of this compound, it is instructive to examine the kinetic data for analogous primary haloalkanes. The following table summarizes representative second-order rate constants (k) for SN2 reactions of various haloalkanes with different nucleophiles.

Alkyl HalideNucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)
1-ChlorobutaneI⁻Acetone251.6 x 10⁻⁵
1-BromobutaneI⁻Acetone253.0 x 10⁻³
1-IodobutaneI⁻Acetone253.0 x 10⁻²
1-BromobutaneOH⁻80% Ethanol551.0 x 10⁻⁴
1-BromopropaneN₃⁻Ethanol254.9 x 10⁻⁴

Analysis and Prediction for this compound:

  • Leaving Group Effect: The reactivity trend for haloalkanes in SN2 reactions is I > Br > Cl > F.[3] This is due to the C-X bond strength, with the C-I bond being the weakest and easiest to break. Therefore, this compound is expected to be less reactive than its bromo and iodo counterparts under similar conditions.

  • Inductive Effect of the Ether Oxygen: The ether oxygen atom is electron-withdrawing, which can have a slight rate-retarding effect on SN2 reactions by destabilizing the transition state. However, this effect is generally modest for an oxygen atom in the β-position.

  • Solvent Effects: Polar aprotic solvents (e.g., acetone, DMSO) are known to accelerate SN2 reactions by effectively solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and reactive. Polar protic solvents (e.g., water, ethanol) can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing the reaction rate.[4]

Based on these principles, the rate of SN2 reactions for this compound is predicted to be slightly slower than that of 1-chlorobutane due to the inductive effect of the ether oxygen, and significantly slower than 1-bromobutane and 1-iodobutane.

Experimental Protocol: A Kinetic Study of the Hydrolysis of a Primary Haloalkane

This protocol outlines a general procedure for determining the rate of hydrolysis (an SN2 reaction with water as the nucleophile) of a primary haloalkane. This method can be adapted for this compound and its analogs. The reaction progress is monitored by titration of the produced hydrohalic acid (HCl, HBr, or HI).

Materials:

  • This compound (or other haloalkane)

  • Acetone (solvent)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Erlenmeyer flasks

  • Pipettes and burette

  • Stopwatch

Procedure:

  • Reaction Mixture Preparation:

    • In a series of Erlenmeyer flasks, prepare a solution of the haloalkane in a mixed solvent system (e.g., 80:20 acetone:water) to ensure solubility. A typical starting concentration for the haloalkane would be in the range of 0.05-0.1 M.

    • Equilibrate the flasks in a constant temperature water bath for at least 15 minutes to ensure thermal equilibrium.

  • Initiation of the Reaction:

    • To initiate the reaction, add a known volume of deionized water to the haloalkane solution, start the stopwatch immediately, and mix thoroughly.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10-15 minutes), withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold acetone. This slows the reaction to a negligible rate.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the produced acid with the standardized NaOH solution until a faint pink endpoint is observed.

    • Record the volume of NaOH used.

  • Data Analysis:

    • The concentration of the produced acid at each time point is calculated from the volume of NaOH used in the titration.

    • For an SN2 reaction, the rate law is: rate = k[Haloalkane][Nucleophile]. Since the concentration of the nucleophile (water) is in large excess, it can be considered constant. The reaction follows pseudo-first-order kinetics: rate = k'[Haloalkane].

    • A plot of ln([Haloalkane]₀ / ([Haloalkane]₀ - [Acid])) versus time will yield a straight line with a slope equal to the pseudo-first-order rate constant, k'.

Kinetic_Experiment_Workflow A Prepare Haloalkane Solution in Acetone/Water B Equilibrate at Constant Temperature A->B C Initiate Reaction (Start Stopwatch) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Ice-Cold Acetone D->E F Titrate with Standardized NaOH Solution E->F G Record Volume of NaOH F->G G->D Repeat for each time point H Calculate Acid Concentration and Plot Data G->H I Determine Rate Constant (k') H->I

Sources

A Comparative Guide to Impurity Profiling in the Synthesis of 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Impurity Profiling

In pharmaceutical development, the active pharmaceutical ingredient (API) is only part of the story. The substances that accompany it, collectively known as impurities, can significantly impact the safety, efficacy, and stability of the final drug product. For a seemingly simple building block like 1-(2-Chloroethoxy)propane (CAS: 42149-74-6), a versatile intermediate in organic synthesis, understanding its impurity profile is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.[1][2]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of impurities.[3] The ICH Q3A(R2) guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities in new drug substances, compelling developers to investigate any impurity present at levels of 0.05% or higher.[4][5] This guide provides a comprehensive framework for developing a robust impurity profiling strategy for this compound, comparing state-of-the-art analytical methodologies and grounding them in the principles of synthetic organic chemistry. We will explore not just how to detect these impurities, but why they form and which techniques offer the most definitive insights.

Synthetic Pathways and the Genesis of Impurities

The impurity profile of any substance is inextricably linked to its synthesis. This compound is typically synthesized via a Williamson ether synthesis, an SN2 reaction between a propanol-derived alkoxide and a chlorinated ethanol species.[6][7] A common route involves the reaction of sodium propoxide with 2-chloroethanol. An alternative, and equally viable, route is the chlorination of 2-propoxyethanol, often using a reagent like thionyl chloride.[8][9]

Each pathway, with its unique reactants, intermediates, and conditions, presents a distinct landscape of potential impurities.

Synthesis_Pathway cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Chlorination 1-Propanol 1-Propanol Sodium Propoxide Sodium Propoxide 1-Propanol->Sodium Propoxide  + NaH Product This compound Sodium Propoxide->Product  + 2-Chloroethanol (SN2 Reaction) 2-Propoxyethanol 2-Propoxyethanol 2-Propoxyethanol->Product  + SOCl2

Caption: Primary synthetic routes to this compound.

The Williamson ether synthesis, while effective, is a classic example of the competition between substitution (SN2) and elimination (E2) reactions.[10] This competition is a primary source of process-related impurities.

SN2_vs_E2 cluster_main Desired Pathway cluster_side Side Reaction Reactants Sodium Propoxide + 2-Chloroethanol SN2_Product This compound Reactants->SN2_Product SN2 (Substitution) Favored by lower temp. E2_Product Propene + Ethylene Glycol (from subsequent reaction) Reactants->E2_Product E2 (Elimination) Favored by higher temp.

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

Based on these synthetic routes, we can anticipate a range of potential impurities, which are crucial to target during method development.

Impurity Category Potential Impurity Chemical Structure Origin / Rationale for Presence
Starting Materials 1-PropanolCH₃CH₂CH₂OHUnreacted starting material from Williamson synthesis.
2-ChloroethanolClCH₂CH₂OHUnreacted starting material from Williamson synthesis.[11]
2-PropoxyethanolCH₃CH₂CH₂OCH₂CH₂OHUnreacted starting material from the chlorination route.
By-products Di-n-propyl etherCH₃CH₂CH₂OCH₂CH₂CH₃Self-condensation of sodium propoxide with any potential propyl halide impurity.
1,4-DioxaneC₄H₈O₂Dimerization of 2-chloroethanol under basic conditions.
PropeneCH₃CH=CH₂Product of E2 elimination, a major side reaction.[6][10]
Isopropoxy analog(CH₃)₂CHOCH₂CH₂ClArises if isopropanol is present as an impurity in the 1-propanol starting material.
Intermediates Sodium PropoxideCH₃CH₂CH₂ONaUnquenched intermediate from the Williamson synthesis.
Degradation Products 2-PropoxyethanolCH₃CH₂CH₂OCH₂CH₂OHHydrolysis of the C-Cl bond in the final product.
Vinyl Propyl EtherCH₃CH₂CH₂OCH=CH₂Dehydrochlorination of the final product upon exposure to base or high heat.

A Comparative Analysis of Core Analytical Methodologies

No single analytical technique can provide a complete impurity profile. A multi-faceted approach is essential, leveraging the strengths of different technologies. The choice of method is critical, especially since this compound and many of its likely impurities lack a UV chromophore, rendering standard HPLC-UV analysis ineffective.[12][13]

Technique Principle Strengths Limitations Best Suited For
GC-MS Separation by boiling point/polarity in a gas phase, with mass spectrometry for detection.High resolution for volatile & semi-volatile compounds.[14] Excellent sensitivity and specificity. Provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some polar molecules.Primary Tool: Quantifying starting materials, by-products (e.g., ethers, alkenes), and the API. Identifying unknown volatile impurities.
HPLC-RID Separation in a liquid phase, with detection based on changes in the refractive index of the eluent.Universal detector for non-chromophoric compounds.[12] Non-destructive.Low sensitivity compared to other detectors. Not compatible with gradient elution, limiting separation power. Temperature sensitive.Detecting major non-volatile impurities or unreacted polar starting materials when high sensitivity is not required.
HPLC-CAD/ELSD Separation in a liquid phase, with detection of non-volatile analytes via light scattering after nebulization.Universal detection for non-volatile analytes. Better sensitivity than RID and compatible with gradient elution.Response is not directly proportional to mass, requiring calibration for each analyte for accurate quantification.A powerful alternative to HPLC-RID for detecting unknown non-volatile impurities and degradation products.
NMR Measures the magnetic properties of atomic nuclei to provide detailed structural information.Gold Standard for Identification: Unambiguously determines chemical structure.[15][16] Can be used for quantification (qNMR) without a specific reference standard for each impurity.[17]Low sensitivity compared to chromatographic techniques. Requires higher sample concentrations and isolation of the impurity for full characterization.Definitive structural elucidation of unknown impurities after isolation. Purity assessment of the main component.

Validated Experimental Protocols: A Practical Guide

The following protocols provide a starting point for developing a validated impurity profiling workflow. Causality is key: the choice of GC-MS as the primary tool is driven by the volatile nature of the target compound and its expected impurities. HPLC methods are presented as complementary techniques for non-volatile species that GC might miss.

Protocol 1: Primary Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: This method is the workhorse for this analysis due to its superior ability to separate and identify volatile and semi-volatile compounds, which constitute the majority of expected process-related impurities.[18]

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or MTBE. Prepare a blank and a system suitability solution.

    • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

    • GC Conditions:

      • Column: SH-624 or DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 1.4 µm film thickness. These columns offer good selectivity for polar and non-polar volatile compounds.

      • Carrier Gas: Helium, constant flow at 1.0 mL/min.

      • Inlet: Split/Splitless injector at 250 °C. Use a split ratio of 50:1 to avoid column overload.

      • Oven Program: Start at 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min). This program provides good separation for early-eluting volatile impurities and later-eluting species.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Full Scan (m/z 35-350) for identification of unknowns. Create a Selected Ion Monitoring (SIM) method for quantifying known impurities to enhance sensitivity.[18][19]

    • Data Analysis: Integrate all peaks in the chromatogram. Identify known impurities by comparing retention times and mass spectra with reference standards. For unknown impurities, analyze the mass spectrum (molecular ion and fragmentation pattern) and compare against spectral libraries (e.g., NIST) for tentative identification. Calculate the percentage area of each impurity relative to the total area.

Protocol 2: Complementary Analysis by HPLC with Charged Aerosol Detection (CAD)
  • Rationale: To detect potential non-volatile impurities or degradation products (e.g., inorganic salts, highly polar compounds) that are not amenable to GC analysis. CAD is chosen over RID for its gradient compatibility and superior sensitivity.[20]

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Instrumentation: An HPLC or UPLC system coupled to a Charged Aerosol Detector.

    • HPLC Conditions:

      • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

    • CAD Settings:

      • Nebulizer Temperature: 35 °C.

      • Power Function: Set according to manufacturer's recommendation.

    • Data Analysis: As with GC-MS, calculate the percentage area of any detected impurity peaks. Identification requires comparison with a reference standard or isolation for structural analysis.

Protocol 3: Structural Elucidation of Unknowns by NMR Spectroscopy
  • Rationale: When a significant unknown impurity is detected by GC-MS or HPLC, NMR is the definitive technique for determining its structure. This is a non-negotiable step for any impurity that exceeds the ICH identification threshold.[17][21]

  • Step-by-Step Methodology:

    • Isolation: Isolate the unknown impurity from the bulk material using preparative chromatography (Prep-HPLC or Prep-GC).

    • Sample Preparation: Dissolve a sufficient amount (typically >1 mg) of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • NMR Experiments:

      • ¹H NMR: Provides information on the number of different types of protons and their connectivity.[22]

      • ¹³C NMR: Shows the number of different types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular structure. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, allowing the full carbon skeleton and substituent placement to be determined.[21]

    • Structural Assignment: Interpret the combined NMR data to propose a definitive structure for the impurity. This data, combined with the mass spectral data, provides an irrefutable identification.[16]

Integrated Workflow for Comprehensive Impurity Profiling

A self-validating system for impurity profiling involves a logical flow of activities, from initial screening to final identification and reporting.

Impurity_Workflow start Receive Sample This compound gcms Primary Screen: GC-MS Analysis start->gcms hplc Complementary Screen: HPLC-CAD/RID start->hplc detect Impurity Detected? gcms->detect hplc->detect quantify Quantify Impurity (Area % or vs. Standard) detect->quantify Yes final_report Final Impurity Profile Report detect->final_report No compare Compare to Threshold (e.g., ICH < 0.10%) quantify->compare report Report Impurity (Below Identification Threshold) compare->report Below identify Identify Impurity (> Identification Threshold) compare->identify Above report->final_report isolate Isolate Impurity (Prep-LC/GC) identify->isolate elucidate Structural Elucidation (NMR, HRMS) isolate->elucidate elucidate->final_report

Caption: A logical workflow for impurity identification and qualification.

Conclusion

The development of a robust impurity profiling method for this compound is a critical exercise in analytical chemistry and regulatory science. It demands a deep understanding of the synthetic process to anticipate potential impurities. A strategic combination of analytical techniques is paramount: GC-MS serves as the primary tool for volatile and semi-volatile species, while advanced HPLC techniques like CAD or ELSD are essential for capturing non-volatile compounds. Ultimately, NMR spectroscopy stands as the final arbiter for the unambiguous structural elucidation of any unknown impurity of concern. By following a logical, science-driven workflow, researchers and drug development professionals can ensure the quality and safety of their materials, satisfying the stringent requirements of global regulatory agencies and paving the way for successful drug commercialization.

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A Comparative Guide to the Cross-Validation of Analytical Results for 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-(2-Chloroethoxy)propane, a halogenated ether, serves as a key building block in various synthetic pathways.[1] Its purity and impurity profile can significantly impact downstream reactions and the final product's characteristics. Therefore, the cross-validation of analytical results using orthogonal methods is not just a regulatory expectation but a scientific necessity.

This guide provides an in-depth comparison of two robust and widely adopted analytical techniques for the analysis of this compound: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) . We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to enable you to implement these methods in your laboratory.

The Importance of Orthogonal Analytical Approaches

Relying on a single analytical method can introduce unforeseen biases and may not fully elucidate the complete impurity profile of a sample. By employing two distinct analytical techniques that rely on different chemical and physical principles for separation and detection, we can achieve a higher degree of confidence in the reported results. This practice of cross-validation is a cornerstone of robust analytical science.

  • HS-GC-FID is a quantitative workhorse, known for its reproducibility and wide linear range for organic compounds. Its response is proportional to the number of carbon atoms combusting in the flame, making it an excellent choice for quantifying known analytes.[2][3]

  • HS-GC-MS , on the other hand, offers unparalleled specificity. It not only quantifies the analyte but also provides structural information through its mass spectrum, enabling the identification of unknown impurities and co-eluting species.[2][4]

Comparative Analysis of HS-GC-FID and HS-GC-MS for this compound

The choice between HS-GC-FID and HS-GC-MS often depends on the specific analytical objective. For routine purity analysis where the identity of the main component and its potential impurities are well-established, HS-GC-FID offers a cost-effective and reliable solution.[5] When dealing with process development, stability studies, or troubleshooting, the definitive identification capabilities of HS-GC-MS are indispensable.[2]

The following table summarizes the expected performance characteristics of each method for the analysis of this compound, based on typical validation data for similar volatile organic compounds.[6][7]

ParameterHS-GC-FIDHS-GC-MS (Full Scan)HS-GC-MS (SIM)Causality and Rationale
Specificity ModerateHighVery HighFID relies on retention time, which can be ambiguous with co-eluting impurities. MS provides a unique mass spectrum for positive identification. Selected Ion Monitoring (SIM) enhances specificity by monitoring only characteristic ions.
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999Both techniques exhibit excellent linearity over a defined range. The slightly lower r² in full scan MS can be due to higher baseline noise.
Limit of Detection (LOD) ~1-5 ppm~0.1-0.5 ppm~0.01-0.05 ppmMS is inherently more sensitive than FID, especially in SIM mode where the detector focuses on specific ions, significantly improving the signal-to-noise ratio.[2]
Limit of Quantitation (LOQ) ~5-15 ppm~0.5-1.5 ppm~0.05-0.15 ppmThe LOQ is typically 3-10 times the LOD and follows the same trend in sensitivity.
Precision (%RSD) < 2%< 5%< 3%FID is known for its exceptional precision. The precision of MS can be slightly lower due to the complexity of the detector and potential for ion source fluctuations.
Accuracy (Recovery) 98-102%95-105%97-103%Both methods demonstrate high accuracy. The wider acceptance range for MS in some guidelines accounts for the greater complexity of the instrumentation.
Cost & Complexity LowerHigherHigherFID systems are less expensive to purchase and maintain, and method development is often more straightforward.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using both HS-GC-FID and HS-GC-MS. These protocols are designed to be self-validating, incorporating system suitability checks to ensure reliable performance.

Method 1: Quantitative Purity Determination by HS-GC-FID

This method is ideal for the routine quantification of this compound in samples where the impurity profile is known.

1. Sample and Standard Preparation:

  • Diluent: Dimethyl sulfoxide (DMSO)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with DMSO.

  • Sample Preparation (Nominal Concentration of 100 µg/mL): Accurately weigh an appropriate amount of the test sample into a volumetric flask to achieve a final concentration of approximately 100 µg/mL after dilution with DMSO.

  • Headspace Vial Preparation: Pipette 1 mL of the prepared standard or sample solution into a 20 mL headspace vial and securely seal with a cap and septum.

2. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent with FID.

  • Column: DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.[3]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/minute to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Split Ratio: 10:1

3. Headspace Sampler Conditions:

  • Oven Temperature: 80°C

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Vial Equilibration Time: 15 minutes

  • Injection Volume: 1 mL

4. System Suitability:

  • Inject the Working Standard Solution six times.

  • The relative standard deviation (%RSD) of the peak area for this compound should be ≤ 5.0%.

5. Data Analysis:

  • Calculate the percentage purity of this compound in the sample using the external standard method.

Method 2: Identification and Quantification by HS-GC-MS

This method is employed for the definitive identification of this compound and the identification and quantification of potential impurities.

1. Sample and Standard Preparation:

  • Follow the same procedure as described for the HS-GC-FID method.

2. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent coupled to a 5977B Mass Selective Detector.

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/minute to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

3. Headspace Sampler Conditions:

  • Follow the same procedure as described for the HS-GC-FID method.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-300

  • Solvent Delay: 3 minutes

5. System Suitability:

  • Inject the Working Standard Solution six times.

  • The %RSD of the peak area for this compound should be ≤ 15.0%.

  • The mass spectrum of the this compound peak should be a good match to the reference spectrum from the NIST library.[8]

6. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of the reference standard.

  • Identify unknown impurities by searching their mass spectra against the NIST/Wiley library.

  • Quantify this compound and any identified impurities using the external standard method.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HS-GC-FID and HS-GC-MS analyses.

GCFID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing prep1 Weigh Sample/Standard prep2 Dissolve in DMSO prep1->prep2 prep3 Transfer to Headspace Vial prep2->prep3 hs Headspace Autosampler (80°C, 15 min) prep3->hs gc Gas Chromatograph (DB-624 Column) hs->gc fid Flame Ionization Detector gc->fid data1 Integrate Peak Area fid->data1 data2 Calculate Purity vs. Standard data1->data2

Caption: HS-GC-FID analytical workflow for quantitative analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample/Standard prep2 Dissolve in DMSO prep1->prep2 prep3 Transfer to Headspace Vial prep2->prep3 hs Headspace Autosampler (80°C, 15 min) prep3->hs gc Gas Chromatograph (HP-5ms Column) hs->gc ms Mass Spectrometer (EI, Scan m/z 35-300) gc->ms data1 Extract Ion Chromatograms ms->data1 data2 Identify by RT & Mass Spectrum data1->data2 data3 Quantify vs. Standard data2->data3 data4 Library Search for Impurities data2->data4

Caption: HS-GC-MS workflow for identification and quantification.

Conclusion

The cross-validation of analytical results for this compound using orthogonal methods like HS-GC-FID and HS-GC-MS is crucial for ensuring data integrity and product quality. While HS-GC-FID provides a robust, precise, and cost-effective means for routine quantification, HS-GC-MS offers the definitive identification capabilities necessary for in-depth impurity profiling and troubleshooting. The choice of methodology should be guided by the specific analytical objective, with the understanding that the combined use of both techniques provides the most comprehensive and reliable characterization of this compound. By implementing the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can confidently and accurately assess the quality of this critical chemical intermediate.

References

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Static Headspace Gas Chromatography Method for Quantitation of Residual Solvents in Nanoformulations. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation parameters for the analyzed compounds under investigation conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved from [Link]

  • Scharlab Internacional. (n.d.). Residual solvent analysis by GC-Headspace. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 10). Determination of Residual Solvents in Linezolid by Static Headspace GC. PMC. Retrieved from [Link]

  • CORE. (n.d.). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. Retrieved from [Link]

  • Slideshare. (n.d.). Validation of gc instrument. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • MONAD. (2024, October 14). The Difference Between GC-MS and FID in Gas Chromatography. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of same sample run through GC-FID and GC-MS; A. Magnified.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propane, 1-(2-chloroethoxy)-. NIST WebBook. Retrieved from [Link]

  • 6NAPSE Laboratory. (n.d.). GC-MS and GC-FID Analysis. Retrieved from [Link]

  • Figshare. (2016, May 9). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatography–mass spectrometry (GC-MS) and gas chromatography–triple quad mass spectrometry (GC-QQQ). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 29). Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]

  • Semantic Scholar. (n.d.). gc method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work is paramount, and this extends to the responsible management of all laboratory materials, including chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Chloroethoxy)propane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a self-validating system for the management of this hazardous chemical.

Understanding the Hazards: Why Proper Disposal is Critical

This compound is a flammable liquid that is also harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin and serious eye irritation.[2] Due to these hazardous properties, it is imperative that this compound is not disposed of through standard laboratory drains or in regular waste streams. Improper disposal can lead to fires, environmental contamination, and significant health risks.

Under the Resource Conservation and Recovery Act (RCRA), flammable liquids are classified as hazardous waste. Specifically, wastes are considered hazardous if they have a flashpoint below 60°C (140°F), and are assigned the EPA waste code D001 for ignitability .[3][4][5] Additionally, as a halogenated organic compound, it may fall under the F-list of hazardous wastes from non-specific sources , such as F002, which includes spent halogenated solvents.[6][7] This "cradle-to-grave" management means the generator of the waste is responsible for its safe handling from initial use to final disposal.[7]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[8] Always inspect gloves for any signs of degradation before use.[2]

  • Body Protection: A flame-retardant lab coat or apron is necessary.[2] For larger quantities or in case of a potential splash, chemical-resistant coveralls should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as a hazardous waste and transferred to a licensed environmental waste management facility. Under no circumstances should in-laboratory chemical neutralization be attempted by untrained personnel , as this can lead to dangerous reactions.

Step 1: Waste Collection and Segregation
  • Dedicated Waste Container: Designate a specific, compatible container for the collection of this compound waste. This container should be made of a material that will not react with the chemical, such as glass or a suitable plastic.

  • Avoid Mixing Wastes: Do not mix this compound with other waste streams, particularly incompatible chemicals. Chlorinated solvents should be kept separate from other solvents to prevent violent reactions.[9]

Step 2: Container Labeling

Proper labeling is a critical component of hazardous waste management. The label on your this compound waste container must include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards: "Flammable Liquid," "Toxic"

  • The appropriate EPA waste codes: D001 and potentially an applicable F-code (e.g., F002).

  • An accumulation start date (the date the first drop of waste is added to the container).

Step 3: Safe Storage of Waste
  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from ignition sources, heat, and direct sunlight.[10]

  • Containment: The container must be kept tightly closed except when adding waste.[2] It is also best practice to store the container within secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

  • Peroxide Formation: While many ethers are known to form explosive peroxides over time, the tendency for this compound to do so is not as well-documented as for other ethers like diethyl ether.[1][11][12] However, as a precautionary measure, it is advisable to date the container upon receipt and opening and to dispose of the waste in a timely manner.[10]

Step 4: Arranging for Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of hazardous waste. They will be able to provide you with the necessary paperwork and schedule a collection.

  • Licensed Waste Hauler: The EHS office will have contracts with licensed hazardous waste management companies that are permitted to transport and dispose of flammable and halogenated chemical waste in accordance with all federal, state, and local regulations.

Emergency Procedures for Spills

In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate risks.

  • Minor Spills (less than 1 liter and contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

    • Once absorbed, carefully collect the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup must also be disposed of as hazardous waste.

  • Major Spills (greater than 1 liter or outside of a fume hood):

    • Evacuate the laboratory immediately.

    • If possible and safe to do so, shut off any potential ignition sources.

    • From a safe location, contact your institution's emergency response team or local fire department by dialing 911.[13]

    • Provide them with the name of the chemical, the approximate quantity spilled, and the location.

    • Do not re-enter the area until it has been declared safe by trained emergency responders.

Data Summary Table

ParameterInformationSource
Chemical Name This compound[2]
CAS Number 42149-74-6[14]
Hazards Flammable liquid, Harmful if swallowed, in contact with skin, or inhaled, Causes skin and serious eye irritation[1][2]
EPA Waste Code D001 (Ignitability), Potential F-code (e.g., F002)[3][4][5][6][7]
Recommended PPE Safety goggles/face shield, chemical-resistant gloves, flame-retardant lab coat[2][8]
Disposal Method Licensed Hazardous Waste Management Facility[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste This compound B Wear Appropriate PPE A->B C Use Designated, Compatible Waste Container B->C D Properly Label Container (Hazards, Waste Codes, Date) C->D E Store in a Safe, Designated Area D->E F Contact EHS for Pickup E->F G Transfer to Licensed Waste Hauler F->G

Caption: A streamlined workflow for the proper disposal of this compound.

References

  • 1-(2-Chloroethoxy)
  • This compound. Apollo Scientific. (2023-02-23).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. (2025-12-01).
  • Spill Control/Emergency Response. EHSO Manual 2025-2026. (2025-01-14).
  • Proper Handling and Storage of Chemicals: December 2014. Scribd. (2014-12-06).
  • Chemical Spill Response Plan. (2025-03-12).
  • 4 Hazardous Waste Characteristics Under RCRA. YouTube. (2025-06-30).
  • Emergency and Spill Response Procedures. Auburn University.
  • Peroxide Forming Chemicals. Environmental Health & Safety (EHS).
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
  • Chemical Exposure and Spill Response Procedures.
  • Chemical Spill Procedures. Office of Environmental Health and Safety - Princeton EHS.
  • How are flammable liquids categorized?. Hazardous Waste Experts. (2022-09-26).
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  • Waste Code. EPA.
  • Guidance on Safe Storage of Chemicals in Labor
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  • Personal Protective Equipment | PERC.
  • Working with Chemicals - Prudent Practices in the Labor
  • Personal Protective Equipment (PPE) for Handling Gas Cylinders. Storemasta Blog. (2023-03-22).
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  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
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  • This compound | 42149-74-6. ChemicalBook. (2025-07-14).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 1-(2-Chloroethoxy)propane (CAS No. 42149-74-6). In the fast-paced environment of research and development, a deep, intuitive understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and personal well-being. This guide moves beyond mere checklists to provide a comprehensive operational framework. We will explore the "why" behind each safety protocol, ensuring that every action you take is informed, deliberate, and contributes to a self-validating system of safety in your laboratory.

Foundational Knowledge: Acknowledging the Hazard

Before we can select the appropriate Personal Protective Equipment (PPE), we must first develop a clear and comprehensive understanding of the specific risks posed by this compound. This is a flammable, chlorinated ether that presents multiple routes of exposure and potential harm.[1][2] Its properties demand our full respect and attention to detail.

A summary of the hazards associated with this compound is essential for informing our safety protocols.[1][3][4]

Hazard CategoryDescriptionGHS Hazard Statement(s)
Physical Hazard Flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source.[1]H226: Flammable liquid and vapour[3][5]
Acute Health Hazard Toxic if swallowed or inhaled.[4] Harmful in contact with skin.[1]H301/H302: Toxic/Harmful if swallowed[1][4] H331/H332: Toxic/Harmful if inhaled[1][4] H312: Harmful in contact with skin[1]
Specific Organ Hazard Causes serious eye irritation and skin irritation.[1][3]H315: Causes skin irritation[1][3] H319: Causes serious eye irritation[1][3]

This hazard profile dictates a multi-faceted approach to PPE. We are not just protecting against a simple liquid splash; we are creating barriers against dermal absorption, inhalation of toxic vapors, and severe eye damage, all while mitigating the risk of flammability.

The Core Directive: Your Personal Protective Equipment Ensemble

Based on the identified hazards, a standard PPE ensemble is required for any work involving this compound. The following sections detail the minimum requirements and the scientific rationale behind each choice.

Respiratory Protection

Given that this compound is toxic if inhaled, all handling of this substance must be performed within a certified and properly functioning chemical fume hood.[1][3] This engineering control is your primary line of defense. However, in situations where exposure limits may be exceeded, such as a large-scale transfer or a spill, respiratory protection is mandatory.[3]

  • Standard Operations: Work exclusively in a chemical fume hood.

  • High-Risk Scenarios/Emergencies: A full-face respirator with cartridges appropriate for organic vapors and chlorinated compounds is necessary.[3] If you experience any irritation or other symptoms while working, you must use a full-face respirator.[3]

Eye and Face Protection

The risk of serious eye irritation necessitates robust protection.[1][3]

  • Minimum Requirement: ANSI Z.87.1-compliant chemical splash goggles are mandatory at all times. Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.

  • Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6]

Hand Protection

Harmful skin contact and irritation are significant risks.[1] Therefore, selecting the correct gloves is critical. Do not rely on standard thin nitrile examination gloves for prolonged protection.

  • Glove Type: Wear chemical-impermeable gloves.[3] Given the chlorinated nature of the compound, heavier-duty nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's chemical resistance guide to verify compatibility and determine the breakthrough time for this compound or similar chlorinated ethers.[6]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[3]

    • Practice the "double-gloving" technique for added protection during high-risk procedures.

    • If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[1]

    • Never reuse disposable gloves.

Body Protection

To protect against skin contact, appropriate body protection is essential.

  • Lab Coat: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to cover as much skin as possible.[6]

  • Clothing: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[6] Avoid synthetic fabrics like polyester, which can melt in a fire.[6]

  • Apron: For transfers of larger volumes, a chemical-resistant apron should be worn over the lab coat.

Operational Plan: A Step-by-Step Procedural Guide

A self-validating safety system involves more than just wearing the right gear. It requires a deliberate, step-by-step process for every task.

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clear Work Area in Fume Hood verify_hood 2. Verify Fume Hood Functionality (Check Airflow) prep_area->verify_hood gather_ppe 3. Gather All Required PPE (Goggles, Gloves, Coat) verify_hood->gather_ppe gather_spill 4. Prepare Spill Kit (Absorbent, Neutralizer) gather_ppe->gather_spill don_ppe 5. Don PPE (Correct Sequence) gather_spill->don_ppe Proceed to Handling ground_equip 6. Ground/Bond Equipment (Prevent Static Discharge) don_ppe->ground_equip dispense 7. Dispense Chemical Slowly (Use Non-Sparking Tools) ground_equip->dispense seal_container 8. Securely Seal Primary Container dispense->seal_container decon_area 9. Decontaminate Work Area & Equipment seal_container->decon_area Proceed to Cleanup dispose_waste 10. Segregate & Label Waste (Chemical & PPE) decon_area->dispose_waste doff_ppe 11. Doff PPE (Correct Sequence) dispose_waste->doff_ppe wash_hands 12. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Protocol: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (over cuffs) don2->don3 doff1 1. Gloves (Peel off) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: Standard PPE Donning and Doffing Sequence.

Emergency Response and Disposal

In Case of Exposure or Spill

Immediate and correct action can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation occurs or persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

  • Spill: Evacuate non-essential personnel. Remove all ignition sources.[3] Wearing your full PPE ensemble, contain the spill with an absorbent material like vermiculite or sand.[1] Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal.[3]

Disposal Plan

All waste, including contaminated PPE and cleaning materials, must be handled as hazardous waste.

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and appropriate container.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected in a separate, sealed hazardous waste container.

  • Regulatory Compliance: As a chlorinated hydrocarbon, this substance is classified as reportable priority waste in many jurisdictions.[7] Disposal must be carried out through a licensed hazardous waste management facility in accordance with all local, state, and federal regulations.[1][7] Do not pour this chemical down the drain.[3]

By adhering to this comprehensive guide, you are not only ensuring your own safety but also upholding the highest standards of laboratory practice. Treat this compound with the informed respect it requires, and you will be able to conduct your valuable research with confidence and security.

References

  • This compound | C5H11ClO | CID 123506 - PubChem - NIH . [Link]

  • This compound | CAS#:42149-74-6 | Chemsrc . [Link]

  • Chlorinated hydrocarbons (CHCs) - EPA Victoria . [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA . [Link]

  • Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz . [Link]

  • 1-CHLORO-2,3-EPOXYPROPANE - SD Fine-Chem . [Link]

  • Personal Protective Equipment (PPE) - CHEMM . [Link]

  • Personal Protective Equipment | US EPA . [Link]

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  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources . [Link]

  • Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA . [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.